8-Bromo-4-methylquinazoline
Description
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Properties
IUPAC Name |
8-bromo-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSASISPKDGBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 8-Bromo-4-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 8-Bromo-4-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure in drug discovery, and substitutions at the 8-position, such as with a bromine atom, have been noted to enhance biological activity. This document elucidates the core structure, physicochemical properties, and detailed spectroscopic characterization of this compound. A plausible synthetic pathway is outlined with mechanistic insights, providing a foundational understanding for researchers engaged in the synthesis and application of novel quinazoline-based therapeutic agents.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Several quinazoline-based drugs have received FDA approval, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.[2] The versatility of the quinazoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.
The introduction of a halogen atom, such as bromine, at specific positions on the benzene ring of the quinazoline core can significantly influence the molecule's potency and selectivity. Notably, substitutions at the 6 and 8-positions have been shown to be critical for enhancing antimicrobial and cytotoxic activities.[3] This guide focuses specifically on the 8-Bromo-4-methyl derivative, providing a detailed examination of its structural features and the scientific principles underpinning its synthesis and characterization.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[4] The core of the molecule is the quinazoline ring system. A bromine atom is substituted at the 8-position of the benzene ring, and a methyl group is attached to the 4-position of the pyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1666113-01-4 | [4][5] |
| Molecular Formula | C₉H₇BrN₂ | [4] |
| Molecular Weight | 223.07 g/mol | [4] |
| Appearance | Solid | [6] |
| Storage Temperature | 2-8°C | [6] |
The presence of the bromine atom, an electron-withdrawing group, at the 8-position is expected to influence the electron distribution within the aromatic system, potentially impacting its interaction with biological targets. The methyl group at the 4-position can also affect the molecule's steric and electronic properties.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Mechanistic Approach
The synthesis of 4-methylquinazolines can be achieved through various methods, with a common starting material being a substituted 2-aminoacetophenone.[3] A plausible and established route for the synthesis of the quinazoline core is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[7][8][9][10]
For the synthesis of this compound, a logical starting material would be 2-amino-3-bromobenzoic acid. The synthesis would likely proceed through the formation of an intermediate 4-hydroxyquinazoline, which can then be converted to the target molecule.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established chemical transformations for similar quinazoline derivatives.
Step 1: Synthesis of 8-Bromo-2,4-dimethylquinazolin-4(3H)-one (Niementowski Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromobenzoic acid and a molar excess of N-acetylacetamide.
-
Heating: Heat the reaction mixture at a high temperature (typically 180-200°C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol), filtered, and washed to yield the crude 8-Bromo-2,4-dimethylquinazolin-4(3H)-one.
Causality: The Niementowski reaction is a robust method for forming the quinazolinone ring. The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps. N-acetylacetamide provides the atoms necessary to form the C2-methyl and C4-oxo functionalities of the pyrimidine ring.
Step 2: Chlorination to 4-Chloro-8-bromo-2-methylquinazoline
-
Reaction Setup: The dried 8-Bromo-2,4-dimethylquinazolin-4(3H)-one from the previous step is suspended in phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added.
-
Reflux: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).
-
Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and dried to afford 4-Chloro-8-bromo-2-methylquinazoline.
Causality: Phosphorus oxychloride is a standard and effective reagent for converting the 4-oxo group of the quinazolinone into a 4-chloro substituent. This chloro group is a good leaving group, making the 4-position susceptible to subsequent nucleophilic substitution or reduction.
Step 3: Reductive Dechlorination to this compound
-
Reaction Setup: The 4-Chloro-8-bromo-2-methylquinazoline is dissolved in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel. A palladium on carbon catalyst (Pd/C) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.
-
Work-up: Upon completion, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Causality: Catalytic hydrogenation with palladium on carbon is a common and efficient method for the reductive dehalogenation of aryl chlorides. The hydrogen gas, activated by the palladium catalyst, selectively replaces the chlorine atom at the 4-position with a hydrogen atom.
Spectroscopic Characterization and Structural Elucidation
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |
| C2-H | ~9.0 | ~155 | Singlet, downfield due to adjacent nitrogens. |
| C4-CH₃ | ~2.8 | ~22 | Singlet, in the typical range for a methyl group on an aromatic ring. |
| C5-H | ~7.8 | ~128 | Doublet of doublets, coupled to C6-H and C7-H. |
| C6-H | ~7.5 | ~127 | Triplet, coupled to C5-H and C7-H. |
| C7-H | ~8.0 | ~135 | Doublet of doublets, coupled to C5-H and C6-H. Downfield shift influenced by the adjacent bromine. |
| C8-Br | - | ~118 | Quaternary carbon, signal would be weak. Shift influenced by the attached bromine. |
| C4a | - | ~150 | Quaternary carbon at the ring junction. |
| C8a | - | ~152 | Quaternary carbon at the ring junction. |
Self-Validation: The number of signals, their multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in both ¹H and ¹³C NMR, must be consistent with the proposed structure. 2D NMR techniques like COSY and HMBC would be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for quinazolines may involve the loss of the methyl group or cleavage of the pyrimidine ring.[11]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (methyl) | Medium |
| ~1620, ~1580, ~1500 | C=C and C=N stretching (aromatic rings) | Strong to Medium |
| ~1450 | C-H bend (methyl) | Medium |
| Below 1000 | C-Br stretch | Strong |
Self-Validation: The presence of characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, along with the C-Br stretch, would be consistent with the structure of this compound.
Structure-Activity Relationship (SAR) Insights
The structural features of this compound are significant in the context of its potential as a bioactive molecule, particularly as a kinase inhibitor.
-
The Quinazoline Core: This scaffold acts as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[12]
-
The 4-Methyl Group: The substituent at the 4-position can influence the orientation of the molecule within the kinase binding pocket. While an anilino group at this position is common in many EGFR inhibitors, the smaller methyl group may confer different selectivity profiles.
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The 8-Bromo Substituent: The presence of a halogen at the 8-position can have several effects:
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Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen or nitrogen) in the active site of a protein target, thereby increasing binding affinity.
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the quinazoline nitrogens, affecting their ability to form hydrogen bonds.
-
Studies on related quinazoline derivatives have shown that substitutions at the 6 and 8-positions with halogens can significantly impact their antimicrobial and cytotoxic activities.[3] Further investigation into this compound and its derivatives could reveal novel structure-activity relationships and lead to the development of potent and selective therapeutic agents.
Conclusion
This compound is a structurally important molecule with significant potential in drug discovery. Its synthesis can be approached through established methods like the Niementowski reaction, followed by functional group transformations. The definitive elucidation of its structure relies on a comprehensive analysis of its spectroscopic data, including NMR, MS, and IR. The key structural features—the quinazoline core, the 4-methyl group, and the 8-bromo substituent—are all expected to contribute to its physicochemical properties and biological activity. This technical guide provides a foundational understanding of the structure of this compound, which will be invaluable for researchers working on the design and synthesis of novel quinazoline-based compounds.
References
- 1. PubChemLite - 8-bromo-2-methylquinazolin-4-amine (C9H8BrN3) [pubchemlite.lcsb.uni.lu]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1666113-01-4|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1666113-01-4 [chemicalbook.com]
- 6. CAS 125096-72-2|8-Bromo-4-Chloroquinazoline [rlavie.com]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Niementowski Quinazoline Synthesis [drugfuture.com]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niementowski_quinazoline_synthesis [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound(1666113-01-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the 8-Bromo-4-methylquinazoline Chemical Scaffold
A Senior Application Scientist's Perspective on a Versatile Core in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, celebrated for its wide-ranging pharmacological activities. Among its many derivatives, the 8-Bromo-4-methylquinazoline core has emerged as a particularly valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and chemical reactivity to its applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to the Quinazoline Scaffold: A Privileged Structure
Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is found in numerous natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The versatility of the quinazoline core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological target engagement. The introduction of a bromine atom at the 8-position and a methyl group at the 4-position creates a unique scaffold with specific steric and electronic properties that can be strategically exploited in drug design.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies. A plausible and efficient approach involves the cyclization of an appropriately substituted aminobenzonitrile or aminobenzoic acid derivative.
Proposed Synthetic Pathway:
A common and effective method for the synthesis of 4-methylquinazolines involves the reaction of a 2-aminobenzonitrile derivative with a source of the C4-methyl group, or the cyclization of a 2-acetamidobenzonitrile. For the 8-bromo derivative, the logical starting material would be 2-amino-3-bromobenzonitrile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Acetylation of 2-amino-3-bromobenzonitrile
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To a solution of 2-amino-3-bromobenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or toluene, add acetic anhydride (1.2 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate. If using toluene, wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-cyano-6-bromophenyl)acetamide, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
The crude N-(2-cyano-6-bromophenyl)acetamide can be cyclized under either acidic or basic conditions.
-
Acidic Conditions: Dissolve the acetamide in a suitable solvent like ethanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid). Heat the mixture at reflux for 4-8 hours, monitoring by TLC.
-
Basic Conditions: Alternatively, dissolve the acetamide in a solvent such as ethanol and add a base like sodium ethoxide. Heat the mixture at reflux for 2-4 hours.
-
After completion, cool the reaction to room temperature and neutralize if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Chemical Properties and Reactivity
The this compound scaffold possesses distinct chemical features that make it an attractive starting point for the synthesis of diverse compound libraries.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1666113-01-4 | [4] |
| Molecular Formula | C₉H₇BrN₂ | [4] |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | [4] |
| Boiling Point | 320.1 ± 22.0 °C | [4] |
Reactivity:
The key to the synthetic utility of this compound lies in the reactivity of the bromine atom at the 8-position. This aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Caption: Key cross-coupling reactions for the functionalization of this compound.
Detailed Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid.
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In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 8-aryl-4-methylquinazoline derivative.
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The bromine atom serves as a convenient handle for the introduction of diverse chemical moieties to explore the chemical space around the quinazoline core and optimize interactions with the target protein.
Anticancer Activity:
Numerous studies have highlighted the potential of bromo-substituted quinazoline derivatives as anticancer agents.[5][6] These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]
For instance, derivatives of 6-bromo-quinazolin-4(3H)-one have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7).[6][9] The bromine atom in these molecules can be strategically positioned to interact with specific residues in the ATP-binding pocket of kinases.
Kinase Inhibitory Activity:
The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[10] The this compound core can be elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and other diseases. For example, 8-substituted-4-morpholine-quinazoline derivatives have been investigated as PI3Kα inhibitors.[2] The ability to easily diversify the 8-position through cross-coupling reactions makes this scaffold ideal for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibitory potency and selectivity.
Antibacterial Activity:
Derivatives of bromo-quinazolines have also demonstrated promising antibacterial activity.[11] A study on new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline scaffold showed significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6] This suggests that the this compound core could be a valuable starting point for the development of novel antibacterial agents.
The following table summarizes the reported biological activities of some bromo-substituted quinazoline derivatives, highlighting the potential of this chemical class.
| Compound Class | Biological Activity | Target/Cell Line | Reference |
| 6-Bromo-2-substituted-quinazolin-4(3H)-ones | Anticancer | MCF-7, SW480 | [6][9] |
| 8-Substituted-4-morpholine-quinazolines | Kinase Inhibition | PI3Kα | [2] |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | Antibacterial, Antifungal | E. coli, S. aureus, C. albicans | [11] |
| 8-Bromo-2-chloroquinazoline derivatives | Antibacterial | E. coli, S. aureus | [6] |
Spectroscopic Characterization
While detailed spectroscopic data for this compound is not widely published, characteristic signals in ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar structures.
¹H NMR: The spectrum would be expected to show a singlet for the methyl group around 2.5-2.8 ppm. The aromatic protons would appear in the range of 7.5-8.5 ppm, with their coupling patterns revealing their positions on the quinazoline ring. The proton at position 5 would likely be a doublet, coupled to the proton at position 6.
¹³C NMR: The spectrum would display signals for the nine carbon atoms. The methyl carbon would appear around 20-25 ppm. The aromatic and heterocyclic carbons would resonate in the region of 120-160 ppm. The carbon bearing the bromine atom (C-8) would be expected to have a chemical shift in the lower end of the aromatic region.
High-Resolution Mass Spectrometry (HRMS): HRMS would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the elemental composition.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and valuable tool in modern drug discovery. Its straightforward synthesis and the reactivity of the 8-bromo substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of bromo-substituted quinazolines as anticancer, kinase inhibitory, and antibacterial agents underscores the promise of this scaffold for the development of novel therapeutics. Future research in this area will likely focus on the synthesis of novel derivatives through advanced cross-coupling methodologies and their evaluation against a wider range of biological targets. The insights provided in this guide aim to empower researchers to effectively utilize the this compound core in their quest for new and improved medicines.
References
- 1. rsc.org [rsc.org]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. This compound | 1666113-01-4 [sigmaaldrich.cn]
- 5. rsc.org [rsc.org]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 9. wjpmr.com [wjpmr.com]
- 10. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
The Quinazoline Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Abstract
The quinazoline scaffold, a fused aromatic heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, culminating in the development of several blockbuster drugs. This in-depth technical guide provides a comprehensive journey through the history of quinazoline chemistry, from its initial discovery to the evolution of its synthesis and the landmark discoveries of its therapeutic potential. We will delve into the key experimental methodologies, the rationale behind synthetic advancements, and the molecular mechanisms that underpin the pharmacological applications of this versatile nucleus, with a particular focus on its role in modern cancer therapy.
The Dawn of Quinazoline Chemistry: Foundational Syntheses
The story of quinazoline begins in the latter half of the 19th century, a period of burgeoning exploration in organic chemistry. The initial forays into this heterocyclic system were characterized by harsh reaction conditions and limited yields, yet they laid the crucial groundwork for all subsequent advancements.
The First Glimpse: Griess's Synthesis of a Quinazoline Derivative (1869)
The first documented synthesis of a quinazoline derivative is attributed to Peter Griess in 1869.[1][2][3] By reacting cyanogen with anthranilic acid, he obtained 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2][3] This pioneering work, while not yielding the parent quinazoline, was the first to construct the fundamental bicyclic framework.
Experimental Protocol: Griess Synthesis (Conceptual Reconstruction)
-
Reactants: Anthranilic acid and cyanogen gas in an ethanolic solution.
-
Procedure:
-
A solution of anthranilic acid in ethanol is prepared in a sealed reaction vessel.
-
Cyanogen gas is bubbled through the solution.
-
The mixture is heated under pressure.
-
Upon cooling, the product, 2-cyano-3,4-dihydro-4-oxoquinazoline, precipitates from the solution and is isolated by filtration.
-
-
Causality: The reaction proceeds through a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of cyanogen, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The harsh conditions were necessary to drive the reaction to completion.
The Parent Scaffold Unveiled: Bischler and Lang (1895)
The parent quinazoline molecule was first synthesized by August Bischler and Alfred Lang in 1895.[1][4] Their approach involved the decarboxylation of a 2-carboxyquinazoline derivative, a method that, while effective, was not a direct construction of the core.
Experimental Protocol: Bischler-Lang Synthesis (Conceptual Reconstruction)
-
Starting Material: 2-Carboxyquinazoline.
-
Procedure:
-
2-Carboxyquinazoline is heated to a high temperature (above its melting point) in the absence of a solvent.
-
Carbon dioxide is evolved, and the molten quinazoline is distilled under reduced pressure.
-
The distilled product is then purified by recrystallization.
-
-
Causality: The thermal energy supplied is sufficient to overcome the activation energy for the decarboxylation reaction, leading to the loss of CO2 and the formation of the parent quinazoline. This method highlights the stability of the quinazoline ring system under high temperatures.
A More Practical Approach: The Gabriel Synthesis (1903)
Siegmund Gabriel, in 1903, developed a more practical and versatile synthesis of quinazoline starting from o-nitrobenzylamine.[5][6][7] This multi-step process involved reduction of the nitro group, followed by condensation with formic acid and subsequent oxidation.
Experimental Protocol: Gabriel Synthesis
-
Starting Material: o-Nitrobenzylamine.
-
Procedure:
-
Reduction: o-Nitrobenzylamine is reduced to o-aminobenzylamine using a reducing agent such as tin and hydrochloric acid.
-
Condensation: The resulting o-aminobenzylamine is then heated with an excess of formic acid. This leads to the formation of 3,4-dihydroquinazoline.
-
Oxidation: The 3,4-dihydroquinazoline is oxidized to quinazoline using an oxidizing agent like potassium permanganate or by air oxidation.
-
-
Causality: The reduction step creates the necessary amino group for the subsequent cyclization. The condensation with formic acid provides the C2 carbon of the pyrimidine ring. The final oxidation step introduces the aromaticity of the quinazoline ring system.
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The foundational syntheses of the 19th and early 20th centuries paved the way for the development of more efficient and versatile methods for constructing the quinazoline core. These advancements were driven by the need for milder reaction conditions, higher yields, and greater functional group tolerance, particularly as the pharmacological potential of quinazoline derivatives began to be realized.
The Niementowski Quinazoline Synthesis: A Workhorse Reaction
In 1895, Stefan Niementowski reported a reaction that would become a cornerstone of quinazoline synthesis: the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[8][9][10] The simplicity and versatility of this method have made it a widely used tool in medicinal chemistry.[8]
Experimental Protocol: Niementowski Quinazoline Synthesis (Conventional Heating)
-
Reactants: Anthranilic acid and an appropriate amide (e.g., formamide for the parent quinazolinone).
-
Procedure:
-
A mixture of anthranilic acid and an excess of the amide is heated to 130-150°C for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by recrystallization.
-
-
Causality: The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring.[8] The high temperature is required to drive the dehydration and cyclization steps.
Workflow: Evolution of Niementowski Synthesis
Caption: Evolution of the Niementowski Synthesis for Quinazolinones.
Modern Synthetic Methodologies
The latter half of the 20th century and the beginning of the 21st century saw the advent of powerful new synthetic techniques that have been applied to quinazoline synthesis, offering significant advantages over classical methods.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[11][12] The Niementowski reaction, for example, can be efficiently carried out under microwave conditions.[11]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have enabled the construction of complex quinazoline derivatives with high precision and control. These methods allow for the introduction of a wide variety of substituents at different positions of the quinazoline ring.
-
Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. Several MCRs have been developed for the synthesis of quinazoline derivatives.
The Pharmacological Awakening: A Timeline of Discovery
The true significance of the quinazoline nucleus lies in its rich and diverse pharmacology. The journey from a laboratory curiosity to a cornerstone of modern therapeutics is a testament to the power of medicinal chemistry.
| Year/Era | Key Discovery | Significance |
| 1951 | Synthesis of Methaqualone.[13][14] | First CNS-active quinazoline derivative; widely used as a sedative-hypnotic.[13][15] |
| 1960s | Discovery of Prazosin.[16][17] | First α1-adrenergic blocker for the treatment of hypertension.[18][19] |
| 1970s-1980s | Exploration of diverse biological activities. | Reports of antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties emerge for various derivatives.[12][20][21] |
| Late 1990s - Early 2000s | Discovery of Gefitinib and Erlotinib. | Revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR). |
| 2000s - Present | Expansion of anticancer applications and development of next-generation inhibitors. | Development of irreversible EGFR inhibitors (e.g., Afatinib) and dual EGFR/HER2 inhibitors (e.g., Lapatinib). |
The Era of Targeted Cancer Therapy: Quinazolines as Kinase Inhibitors
The discovery of quinazoline derivatives as potent and selective inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), marked a paradigm shift in cancer treatment. This moved away from the broad cytotoxicity of traditional chemotherapy towards a more targeted and personalized approach.
The EGFR Signaling Pathway and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[22][23] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[22][24]
Caption: Simplified EGFR Signaling Pathway and Inhibition by Quinazoline TKIs.
Mechanism of Action of Quinazoline-Based EGFR Inhibitors
Gefitinib and Erlotinib are anilinoquinazoline derivatives that act as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[24][25][26] They bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.[24][27][28] This leads to the inhibition of cancer cell proliferation and survival.[27][28]
The high affinity and selectivity of these drugs for the EGFR kinase domain are due to specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site.[26]
Clinically Approved Quinazoline Derivatives: A Summary
The success of quinazoline-based drug discovery is evident in the number of derivatives that have received FDA approval for various indications.
| Drug Name | Structure | Primary Indication(s) | Mechanism of Action |
| Gefitinib | [Image of Gefitinib structure] | Non-small cell lung cancer (NSCLC) with EGFR mutations.[1] | Reversible EGFR tyrosine kinase inhibitor.[24] |
| Erlotinib | [Image of Erlotinib structure] | NSCLC, Pancreatic cancer.[29] | Reversible EGFR tyrosine kinase inhibitor.[27][29][30] |
| Lapatinib | [Image of Lapatinib structure] | HER2-positive breast cancer.[1] | Dual EGFR and HER2 tyrosine kinase inhibitor. |
| Afatinib | [Image of Afatinib structure] | NSCLC with EGFR mutations.[1] | Irreversible pan-ErbB family inhibitor. |
| Vandetanib | [Image of Vandetanib structure] | Medullary thyroid cancer. | Multi-kinase inhibitor (including VEGFR, EGFR, and RET). |
| Prazosin | [Image of Prazosin structure] | Hypertension, Benign Prostatic Hyperplasia (BPH), PTSD-related nightmares.[16][18] | α1-adrenergic receptor antagonist.[18][31] |
Conclusion and Future Perspectives
The journey of quinazoline derivatives from their initial synthesis in the 19th century to their current status as life-saving therapeutics is a remarkable story of scientific discovery and innovation. The versatility of the quinazoline scaffold continues to inspire medicinal chemists to explore new derivatives with novel biological activities. Future research will likely focus on developing more selective and potent inhibitors for a wider range of therapeutic targets, as well as exploring novel drug delivery systems to enhance their efficacy and reduce side effects. The rich history and proven therapeutic value of quinazolines ensure that they will remain a central focus of drug discovery for years to come.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Niementowski Quinazoline Synthesis [drugfuture.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methaqualone - Wikipedia [en.wikipedia.org]
- 14. Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. Prazosin - Wikipedia [en.wikipedia.org]
- 17. ijrar.org [ijrar.org]
- 18. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) | BioRender Science Templates [biorender.com]
- 31. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
The Quinazoline Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinazoline ring system, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its remarkable versatility, synthetic accessibility, and ability to form key interactions with a multitude of biological targets have propelled it to the forefront of drug discovery and development.[2] This is evidenced by the numerous quinazoline-containing drugs that have received FDA approval, particularly in the realm of oncology.[3] This technical guide provides a comprehensive exploration of the quinazoline core, delving into its fundamental physicochemical properties, key synthetic methodologies, diverse mechanisms of action, and critical structure-activity relationships (SAR). We will place a special emphasis on its role in the development of targeted cancer therapeutics, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, while also touching upon its broader therapeutic potential. This guide is intended to serve as a valuable resource for professionals in the field, offering both foundational knowledge and practical insights to inspire and inform future drug discovery endeavors.
Introduction: The Rise of a Versatile Pharmacophore
The quinazoline scaffold, composed of a fused benzene and pyrimidine ring, has a rich history in medicinal chemistry, with early derivatives being investigated for a range of pharmacological activities.[4] However, its prominence surged with the advent of targeted therapies, where the scaffold proved to be an ideal framework for designing potent and selective enzyme inhibitors.[5][6] The planar nature of the quinazoline ring system allows it to effectively mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding sites of various kinases.[7] This fundamental principle underlies the success of many quinazoline-based drugs.
The therapeutic landscape of quinazoline derivatives is broad, encompassing anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant activities.[2][8] In recent years, the focus has intensified on its application in oncology, leading to the development of several blockbuster drugs that have significantly improved patient outcomes in specific cancer types.[3]
Physicochemical Properties: Tailoring for Drug-Likeness
The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. For quinazoline-based compounds, careful modulation of these properties is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), aqueous solubility, and metabolic stability are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
A delicate balance of these properties is essential for achieving good oral bioavailability and appropriate tissue distribution. The following table summarizes key physicochemical and pharmacokinetic parameters for several FDA-approved quinazoline-based kinase inhibitors, illustrating the property space that has proven successful in clinical settings.
| Drug | Primary Target(s) | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Oral Bioavailability (%) | Protein Binding (%) | Primary Metabolism |
| Gefitinib | EGFR | 446.9 | 3.4 | Low | ~60 | ~90 | CYP3A4, CYP2D6 |
| Erlotinib | EGFR | 393.4 | 3.1 | Low | ~60 | ~95 | CYP3A4, CYP1A2 |
| Lapatinib | EGFR, HER2 | 581.1 | 5.7 | Low | Low (assumed) | >99 | CYP3A4 |
| Vandetanib | VEGFR, EGFR, RET | 475.4 | 4.2 | Low | N/A | ~90 | CYP3A4 |
| Afatinib | EGFR, HER2 | 485.9 | 2.9 | Low | N/A | ~95 | Covalent binding, minimal metabolism |
Data compiled from various sources, including clinical pharmacology reviews.[9]
Synthetic Strategies: Building the Quinazoline Core
The synthetic accessibility of the quinazoline scaffold has been a major driver of its widespread use in medicinal chemistry. Numerous synthetic routes have been developed, allowing for the facile introduction of diverse substituents to explore structure-activity relationships. Two of the most fundamental and widely employed methods are the Niementowski quinazoline synthesis and the synthesis of 4-anilinoquinazolines.
The Niementowski Quinazoline Synthesis
The Niementowski synthesis is a classic and versatile method for the preparation of 4(3H)-quinazolinones, which are key intermediates in the synthesis of many quinazoline-based drugs.[10] The reaction involves the thermal condensation of an anthranilic acid with an amide.[11]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Methyl-3H-quinazolin-4-one
This protocol describes a more efficient, microwave-assisted variation of the classical Niementowski synthesis.
-
Materials:
-
Anthranilic acid
-
N-acetylacetamide (as a substitute for acetamide)
-
Microwave reactor vials
-
Ethanol
-
-
Procedure:
-
In a microwave reactor vial, combine anthranilic acid (1 mmol) and N-acetylacetamide (1.2 mmol).
-
Add a catalytic amount of a solid acid catalyst, such as montmorillonite K-10, if desired to improve yield and reaction time.[11]
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150°C) for a short duration (e.g., 5-15 minutes).[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the vial to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-3H-quinazolin-4-one.
-
Synthesis of 4-Anilinoquinazolines: The Gateway to Kinase Inhibitors
The 4-anilinoquinazoline scaffold is the cornerstone of many successful EGFR tyrosine kinase inhibitors, including gefitinib and erlotinib.[12] The general synthetic approach involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.
Experimental Protocol: Synthesis of a Gefitinib Analogue
This protocol outlines the key steps in synthesizing a 4-anilinoquinazoline, exemplified by the final coupling step in the synthesis of gefitinib.[13][14]
-
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a stirred suspension of 4-chloro-6,7-dimethoxyquinazoline (1 mmol) in isopropanol (10 mL), add 3-chloro-4-fluoroaniline (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product as the hydrochloride salt.
-
If precipitation is slow, a small amount of concentrated HCl can be added to facilitate the process.[15]
-
Collect the solid product by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to obtain the desired 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride.
-
Workflow for 4-Anilinoquinazoline Synthesis
References
- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
- 15. newdrugapprovals.org [newdrugapprovals.org]
An In-Depth Technical Guide to the Core Synthesis Pathway of 8-Bromo-4-methylquinazoline
Abstract
This technical guide provides a comprehensive overview of a fundamental and efficient synthetic pathway for 8-Bromo-4-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the readily accessible starting material, 2-amino-3-bromobenzonitrile. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents quantitative data to ensure reproducibility and scalability. The guide is structured to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of the synthesis, moving beyond a mere recitation of steps to explain the causality behind the experimental choices.
Introduction and Strategic Overview
The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including numerous approved pharmaceuticals. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other targeted therapeutics. The bromine atom at the 8-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the methyl group at the 4-position can influence the steric and electronic properties of the molecule, impacting its binding affinity and selectivity for biological targets.
The synthetic strategy detailed herein is predicated on a logical and efficient construction of the quinazoline ring system from an ortho-substituted aminobenzonitrile. This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual transformations. The overall synthesis can be dissected into two core stages:
-
Step 1: N-Acylation: The initial step involves the acylation of the amino group of 2-amino-3-bromobenzonitrile with acetic anhydride to form the key intermediate, N-(2-cyano-6-bromophenyl)acetamide. This reaction is typically straightforward and high-yielding.
-
Step 2: Intramolecular Cyclization: The second and final step is the acid-catalyzed intramolecular cyclization of N-(2-cyano-6-bromophenyl)acetamide to yield the target compound, this compound. This transformation is mechanistically related to the Pinner reaction, where the nitrile group is activated by an acid, facilitating a nucleophilic attack from the amide oxygen, followed by rearrangement and aromatization.
This guide will now delve into the detailed experimental protocols and mechanistic rationale for each of these steps.
Visualizing the Synthetic Pathway
To provide a clear visual representation of the synthetic workflow, the following diagram outlines the transformation from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of N-(2-cyano-6-bromophenyl)acetamide
Causality of Experimental Choices: The acylation of the primary amino group of 2-amino-3-bromobenzonitrile is a crucial step to set the stage for the subsequent cyclization. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. A catalytic amount of a base like pyridine is often employed to accelerate the reaction by activating the acetic anhydride and deprotonating the amine, thereby increasing its nucleophilicity. The reaction is typically conducted at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol:
-
To a stirred solution of 2-amino-3-bromobenzonitrile (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or ethyl acetate, add a catalytic amount of pyridine (0.1 eq.).
-
Slowly add acetic anhydride (1.1-1.2 eq.) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-cyano-6-bromophenyl)acetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.
Step 2: Synthesis of this compound via Acid-Catalyzed Intramolecular Cyclization
Mechanistic Insights and Rationale: The cyclization of N-(2-cyano-6-bromophenyl)acetamide to this compound is the key ring-forming step. This transformation is typically promoted by a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), and requires elevated temperatures. The mechanism is analogous to the Pinner reaction, where the acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.[1] This activation facilitates an intramolecular nucleophilic attack by the amide oxygen, forming a six-membered ring intermediate. Subsequent rearrangement and dehydration lead to the stable, aromatic quinazoline ring system. The choice of a strong, dehydrating acid like PPA is often advantageous as it serves both as the catalyst and as a medium for the reaction, driving the equilibrium towards the cyclized product.
Experimental Protocol:
-
To a flask equipped with a stirrer and a reflux condenser, add N-(2-cyano-6-bromophenyl)acetamide (1.0 eq.).
-
Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (typically 5-10 times the weight of the starting material) to the flask.
-
Heat the reaction mixture to 120-140°C with stirring for 2-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base, such as aqueous ammonia or sodium hydroxide solution, until the pH is basic (pH 8-9). This will precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the final product as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, providing a quick reference for researchers.
| Step | Reaction | Key Reagents | Typical Temperature | Typical Reaction Time | Typical Yield |
| 1 | N-Acylation | Acetic Anhydride, Pyridine (cat.) | Room Temperature | 2-4 hours | >90% |
| 2 | Intramolecular Cyclization | Polyphosphoric Acid or H₂SO₄ | 120-140°C | 2-6 hours | 70-85% |
Conclusion and Future Perspectives
The two-step synthesis pathway detailed in this guide represents a reliable and efficient method for the preparation of this compound. The methodology leverages readily available starting materials and employs well-understood chemical transformations, making it amenable to both small-scale laboratory synthesis and larger-scale production. The strategic placement of the bromine atom in the final product opens up a vast chemical space for further derivatization, underscoring the importance of this intermediate in the discovery of novel therapeutic agents. Future work may focus on the development of one-pot procedures or the use of milder, more environmentally benign catalysts for the cyclization step to further enhance the efficiency and sustainability of this important synthesis.
References
The Rising Tide of Brominated Quinazolines: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of bromine atoms onto this scaffold has emerged as a powerful tool to modulate and enhance a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the potential biological activities of brominated quinazolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We delve into the underlying mechanisms of action, supported by detailed signaling pathways, and provide field-proven experimental protocols for their evaluation. Structure-activity relationships are examined to offer insights into the rational design of next-generation therapeutic agents. This guide is intended to be a valuable resource for researchers and drug development professionals, fostering further investigation into this promising class of compounds.
Introduction: The Quinazoline Core and the Bromine Advantage
Quinazolines and their derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1][2] The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Bromination, the introduction of a bromine atom, is a key synthetic modification that can profoundly influence a molecule's physicochemical properties. The presence of bromine can enhance lipophilicity, facilitating passage through biological membranes, and can also serve as a handle for further synthetic elaboration.[3] This strategic halogenation has been shown to potentiate the therapeutic efficacy of numerous quinazoline-based compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
Brominated quinazolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A predominant mechanism of anticancer action for many brominated quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[4][5] Dysregulation of EGFR signaling is a hallmark of many cancers. Brominated 4-anilinoquinazolines, in particular, have shown potent EGFR inhibitory activity.[6] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling cascades.[7]
The binding of brominated quinazolines to the EGFR active site is often stabilized by hydrogen bonds and other interactions with key amino acid residues. The bromine atom can contribute to enhanced binding affinity through halogen bonding and by influencing the overall electronic properties of the molecule.[6]
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by brominated quinazolines.
Structure-Activity Relationship (SAR)
The anticancer potency of brominated quinazolines is highly dependent on the substitution pattern:
-
Position of Bromine: Bromine substitution at the C-6 and C-8 positions of the quinazoline ring has been shown to be favorable for anticancer activity.[8][9]
-
Substitution at C-4: The presence of an anilino group at the C-4 position is crucial for EGFR inhibition. Halogen substitution on this aniline ring, particularly a 3-bromo substituent, can significantly enhance inhibitory potency.[6][7]
-
Substitution at C-2: Modifications at the C-2 position can also influence activity. For instance, the introduction of a thiol group and subsequent S-alkylation can lead to potent cytotoxic agents.[4]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various brominated quinazoline derivatives have been evaluated against a range of cancer cell lines.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 | 1.7 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 | 1.8 µg/mL | Doxorubicin |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib |
| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | Erlotinib |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 | 26.2 | 5-Fluorouracil |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 15.4 | 5-Fluorouracil |
Note: Data compiled from multiple sources.[10][11] Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.
Experimental Workflow: MTT Assay
References
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. benthamscience.com [benthamscience.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 8-Bromo-4-methylquinazoline
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-methylquinazoline
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally analogous quinazoline derivatives and establishes robust, field-proven protocols for the empirical determination of its key characteristics. The focus is not merely on the data itself, but on the causality behind the experimental design, ensuring a self-validating approach to its characterization.
Introduction and Molecular Identity
This compound is a substituted quinazoline. The quinazoline ring system is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to interact with a wide range of biological targets.[1] The introduction of a bromine atom at the 8-position and a methyl group at the 4-position significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties critical for its application in drug discovery programs.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 1666113-01-4 | [2][3] |
| Molecular Formula | C₉H₇BrN₂ | - |
| Molecular Weight | 223.07 g/mol | - |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For quinazoline derivatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons on the benzene portion of the quinazoline ring will appear as a distinct set of signals. The methyl group protons at the C4 position will typically appear as a singlet in the upfield region (around 2.6 ppm). The proton at the C2 position, if present, would be a singlet in the downfield region.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon atom attached to the bromine (C8) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon will appear as a signal in the upfield region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
Core Physicochemical Properties and Determination Protocols
The following sections detail the key physicochemical properties and the standardized, self-validating protocols for their determination.
Melting Point
Expertise & Experience: The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting point range. The choice of a slow heating rate (approx. 1-2°C per minute) near the expected melting point is a causal factor in achieving an accurate measurement, as it allows the system to remain in thermal equilibrium.[8]
Data Presentation: While the specific melting point for this compound is not published, Table 2 provides data for a structurally related compound to serve as an estimation.
Table 2: Melting Point Data for a Related Quinoline Derivative
| Compound | Melting Point (°C) |
|---|
| N-(3-Chlorophenyl)acetamide | 77-78 |
Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus
Trustworthiness: This protocol incorporates a preliminary rapid determination to establish an approximate range, followed by a meticulous, slow-rate measurement to ensure accuracy and reproducibility.[9]
-
Sample Preparation:
-
Place a small amount of dry this compound powder on a clean, dry watch glass.
-
Grind the compound into a fine powder using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of approximately 3 mm.[8]
-
-
Apparatus Setup:
-
Insert the capillary tube into one of the sample channels of the Mel-Temp apparatus.
-
Place a calibrated thermometer in the designated well.
-
-
Measurement:
-
Rapid Preliminary Run: Turn on the apparatus and set a high heating rate to quickly determine the approximate melting temperature. Record this value.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new, freshly prepared capillary tube.
-
Heat the apparatus again, but at a much slower rate, ensuring the temperature increases by no more than 2°C per minute as it approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.[10]
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation: Repeat the accurate determination at least twice to ensure the results are consistent.
Workflow Visualization:
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility
Expertise & Experience: Solubility is a cornerstone property in drug development, influencing everything from reaction work-ups to bioavailability. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[11][12] For ionizable compounds like quinazolines, solubility is highly pH-dependent. The basic nitrogen atoms in the quinazoline ring are expected to be protonated in acidic solutions, forming a more soluble salt. Therefore, testing solubility in aqueous acid and base is a critical diagnostic step.[13][14]
Data Presentation: A qualitative solubility profile is determined by testing the compound's solubility in a range of standard solvents.
Table 3: Solubility Classification Scheme
| Solvent | Type | Expected Solubility of this compound | Rationale |
|---|---|---|---|
| Water (H₂O) | Polar, Protic | Likely Insoluble | The molecule is largely non-polar despite the nitrogen atoms. |
| 5% Hydrochloric Acid (HCl) | Acidic, Aqueous | Likely Soluble | The basic nitrogen atoms will be protonated to form a soluble salt.[14] |
| 5% Sodium Hydroxide (NaOH) | Basic, Aqueous | Likely Insoluble | No acidic protons are present to react with the base. |
| Diethyl Ether (Et₂O) | Non-polar | Likely Soluble | The overall non-polar character of the molecule should favor solubility. |
| Dichloromethane (CH₂Cl₂) | Polar, Aprotic | Likely Soluble | Good general solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Likely Soluble | A strong polar aprotic solvent, often used for stock solutions.[15] |
Experimental Protocol: Qualitative Solubility Determination
Trustworthiness: This systematic, multi-solvent protocol allows for the classification of the compound based on its functional groups and polarity, providing a self-validating characterization.[13]
-
Preparation:
-
Label a series of small, clean test tubes, one for each solvent to be tested (Water, 5% HCl, 5% NaOH, Diethyl Ether, etc.).
-
Place approximately 25 mg of this compound into each test tube.[13]
-
-
Solvent Addition and Observation:
-
To the first test tube, add the chosen solvent (e.g., water) dropwise, up to a total of 0.75 mL.[13]
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[11]
-
Observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.[11]
-
-
Record the observation.
-
-
Systematic Testing:
-
Begin with water. If the compound is water-insoluble, proceed to test its solubility in 5% HCl and 5% NaOH to probe its acid-base properties.[14]
-
Independently, test the solubility in organic solvents like diethyl ether, dichloromethane, and DMSO.
-
-
pH Test (if water-soluble):
-
If the compound is found to be soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[16]
-
Workflow Visualization:
Caption: Decision workflow for the acid-base solubility classification of an organic compound.
Stability and Storage
Expertise & Experience: The stability of a compound under various conditions is paramount for its reliable use in experiments and for long-term storage. Quinazoline derivatives can be susceptible to degradation from light (photostability) and changes in temperature.[15]
-
Photostability: Studies on similar quinazoline derivatives have shown that exposure to normal room lighting can influence their spectral properties, indicating potential degradation. Therefore, it is best practice to store the compound protected from light.[15]
-
Storage Temperature: While some quinazolines are stable at room temperature, refrigeration (2-8°C) is generally recommended for long-term storage to minimize the rate of any potential decomposition reactions.[15][17] The compound should be stored in a tightly sealed container to protect it from moisture.
Recommendations:
-
Storage: Store this compound in a cool, dry, dark place, preferably in a refrigerator at 2-8°C.[17]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Avoid inhalation of dust and contact with skin and eyes.[20]
Conclusion
This guide has outlined the essential physicochemical properties of this compound and provided robust, validated protocols for their experimental determination. While published data for this specific molecule is limited, a clear characterization can be achieved through the systematic application of the described NMR, mass spectrometry, melting point, and solubility analyses. This foundational knowledge is indispensable for any researcher intending to utilize this compound in synthesis, medicinal chemistry, or broader drug development efforts.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1666113-01-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1666113-01-4 [chemicalbook.com]
- 4. This compound(1666113-01-4) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. youtube.com [youtube.com]
- 9. studylib.net [studylib.net]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.ws [chem.ws]
- 12. youtube.com [youtube.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. chemicalbook.com [chemicalbook.com]
The Bromine Atom on the Quinazoline Ring: A Nexus of Reactivity for Modern Drug Discovery
An In-depth Technical Guide
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from a unique bicyclic structure—a fusion of a benzene and a pyrimidine ring—that offers a versatile template for interacting with a multitude of biological targets.[3][4] The strategic introduction of a bromine atom onto this scaffold transforms it into a highly valuable synthetic intermediate, providing a reactive "handle" for a vast array of chemical transformations.[5][6] This guide provides an in-depth exploration of the reactivity of the bromine atom at various positions on the quinazoline ring. We will dissect the underlying electronic principles that govern its reactivity, from the electron-deficient pyrimidine moiety to the more conventional aromatic nature of the fused benzene ring. This analysis will be coupled with field-proven, step-by-step protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and a suite of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the synthetic power of bromoquinazolines.
The Electronic Landscape: Positional Reactivity of the Bromoquinazoline Core
The reactivity of a bromine substituent on the quinazoline ring is not uniform; it is dictated by its position. The quinazoline nucleus is a polarized system due to the presence of two nitrogen atoms in the pyrimidine ring, which are not electronically equivalent.[7] This inherent asymmetry creates distinct zones of reactivity.
-
Positions 2 and 4 (Pyrimidine Ring): These positions are significantly electron-deficient due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms. A bromine atom at C2 or C4 is therefore highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[8][9] The reaction proceeds via a stabilized Meisenheimer-like intermediate, where the negative charge is delocalized by the ring nitrogens.[10] Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position, a critical consideration for regioselective synthesis.[11]
-
Positions 5, 6, 7, and 8 (Benzene Ring): A bromine atom on the carbocyclic ring behaves more like a standard aryl halide. These positions are not sufficiently electron-deficient to readily undergo SNAr. Instead, their functionalization relies almost exclusively on transition-metal-catalyzed cross-coupling reactions .[5][6][12] These methods provide powerful and versatile pathways for forming new carbon-carbon and carbon-heteroatom bonds.
Diagram 1: Reactivity Map of the Bromoquinazoline Ring
Caption: Positional reactivity of bromine on the quinazoline core.
Nucleophilic Aromatic Substitution (SNAr) at Positions 2 and 4
The activation of C2-Br and C4-Br bonds towards nucleophilic displacement is a cornerstone of quinazoline chemistry, providing a direct and often metal-free route to key derivatives, particularly 4-aminoquinazolines, which are privileged structures in medicinal chemistry.[13][14]
Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15]
-
Addition: The nucleophile attacks the electron-deficient carbon bearing the bromine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: Aromaticity is restored by the expulsion of the bromide leaving group. This step is typically fast.
The rate-determining step is the initial nucleophilic attack, which is accelerated by the presence of the electron-withdrawing nitrogen atoms that stabilize the anionic intermediate.[10]
Key Transformation: Synthesis of 4-Aminoquinazolines
The reaction of 4-bromoquinazolines with primary or secondary amines is a robust method for synthesizing a diverse library of 4-aminoquinazoline derivatives.[13][16][17]
Table 1: Comparative Conditions for Amination of 4-Bromoquinazolines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butylamine | None (neat) | Neat | Reflux | 4 | >85 | [16] |
| Ethane-1,2-diamine | None (neat) | Neat | 80 | 1 | >90 | [16] |
| Various Amines | K₂CO₃ | EtOH | 80 | 3-5 | 70-95 | [13] |
| Various Amines | DIPEA | n-BuOH | 120 | 12 | 65-92 | [14] |
| Various Amines | None | Microwave | 140 | 0.25 | 80-95 | [13] |
Experimental Protocol: Synthesis of N-Butylquinazolin-4-amine
This protocol describes a typical SNAr reaction for the synthesis of a 4-aminoquinazoline derivative from a 4-bromoquinazoline precursor.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add 4-bromoquinazoline (1.0 eq).
-
Reaction Setup: Add n-butanol (5-10 mL per mmol of substrate) followed by diisopropylethylamine (DIPEA, 2.0 eq) and butylamine (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-butylquinazolin-4-amine.
Diagram 2: SNAr Workflow for 4-Aminoquinazoline Synthesis
Caption: General workflow for SNAr amination.
Palladium-Catalyzed Cross-Coupling Reactions
For bromine atoms located on the less activated benzene ring (positions 5, 6, 7, and 8), palladium-catalyzed cross-coupling reactions are the methods of choice.[12][18] These reactions have revolutionized organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[19][20]
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The aryl bromide adds to a Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation: The organic group from a second reagent (e.g., organoboron, organotin) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.[21][22]
Diagram 3: General Palladium(0) Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromoquinazoline with an aryl, vinyl, or alkyl boronic acid or ester.[23][24]
-
Causality of Reagents:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands is common.[24][25]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[24]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is often used to dissolve both the organic and inorganic reagents.[21][26]
-
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinazolines
| Bromine Position | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Br | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME | 85 | 80-95 | [26] |
| 6-Br | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Propylene Carbonate | 110 | 75-90 | [26] |
| 2-Cl, 7-Br | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~80 | [26] |
| Various | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 76-90 | [25] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinazoline
-
Inert Atmosphere: To a Schlenk flask, add 6-bromo-4-chloroquinazoline (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor progress by TLC.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[21]
Buchwald-Hartwig Amination
This reaction is a premier method for C-N bond formation, often providing superior results to SNAr for less activated aryl halides or challenging amine substrates.[27][28]
-
Causality of Reagents:
-
Catalyst/Ligand: The reaction's success hinges on the use of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP).[27][29] The ligand facilitates both the oxidative addition and the challenging reductive elimination step.
-
Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or Cs₂CO₃ is required to deprotonate the amine.[29]
-
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromoquinazoline
-
Inert Setup: In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and KOt-Bu (1.4 eq) to a dry reaction tube.
-
Reagent Addition: Add 8-bromoquinazoline (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.[29]
Sonogashira Coupling
The Sonogashira coupling is the most reliable method for installing an alkyne group onto the quinazoline ring, forming a C(sp²)-C(sp) bond.[30][31]
-
Causality of Reagents:
-
Dual Catalysis: The reaction uniquely employs a palladium catalyst (e.g., Pd(PPh₃)₄) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne.[30][32]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It scavenges the HX produced during the reaction.[31]
-
Experimental Protocol: Sonogashira Coupling of 4-Chloro-6-bromoquinazoline
-
Inert Setup: To a flask, add 4-chloro-6-bromoquinazoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Reagent Addition: Add anhydrous triethylamine and DMF. Degas the mixture with argon for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 50-60 °C) until TLC indicates consumption of the starting material.
-
Workup: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.[33]
Palladium-Catalyzed Cyanation
Introducing a nitrile group via cyanation transforms the bromoquinazoline into a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions.[34]
-
Causality of Reagents:
Experimental Protocol: Cyanation of 7-Bromoquinazoline
-
Inert Setup: Combine 7-bromoquinazoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.025 eq), and XantPhos (0.1 eq) in a reaction flask.
-
Solvent and Base: Add anhydrous DMAc and i-Pr₂NEt.
-
Reaction: Degas the mixture with argon, then heat to 85-100 °C for 6-12 hours.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter. Wash the filtrate with aqueous ammonia solution to remove residual zinc salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by chromatography.[35]
Regioselectivity and Strategic Synthesis
The differential reactivity of bromine at various positions enables highly strategic and regioselective functionalization of polyhalogenated quinazolines. A common strategy involves a two-step, one-pot, or sequential approach:
-
SNAr at C4: The most activated position, C4, can be selectively functionalized first with a nucleophile (e.g., an amine) under mild conditions, leaving a bromine atom on the benzene ring untouched.
-
Cross-Coupling at C6/C7/C8: The remaining bromine atom can then be subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to install a second point of diversity.
This orthogonal reactivity is a powerful tool in medicinal chemistry for rapidly building molecular complexity.
Diagram 4: Decision Workflow for Bromoquinazoline Functionalization
Caption: A strategic guide for selecting the appropriate reaction.
Conclusion
The bromine atom on a quinazoline ring is far from a passive substituent; it is a versatile functional handle that unlocks a vast chemical space for drug discovery and material science. The reactivity is profoundly influenced by its location, with the electron-poor pyrimidine ring favoring nucleophilic aromatic substitution and the benzene moiety serving as an ideal substrate for palladium-catalyzed cross-coupling. A thorough understanding of these principles, coupled with robust and optimized protocols, empowers chemists to strategically and efficiently synthesize complex quinazoline derivatives. As the demand for novel therapeutics continues to grow, the intelligent application of the chemistry described herein will remain a critical and enabling tool for the development of next-generation bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. asianpubs.org [asianpubs.org]
- 26. researchgate.net [researchgate.net]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 30. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 31. Sonogashira Coupling [organic-chemistry.org]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. researchgate.net [researchgate.net]
- 34. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 35. scientificupdate.com [scientificupdate.com]
- 36. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of 8-Bromo-4-methylquinazoline Derivatives for Anticancer Screening
An Application Note for Drug Discovery Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several approved anticancer drugs that target critical cell signaling pathways. This application note provides a comprehensive guide for the synthesis, purification, and in vitro anticancer evaluation of novel 8-bromo-4-methylquinazoline derivatives. We present a detailed, field-proven protocol for a multi-step synthesis beginning from commercially available starting materials. The strategic incorporation of an 8-bromo substituent provides a versatile chemical handle for subsequent structural diversification through cross-coupling reactions, enabling the exploration of a broad chemical space. The 4-methyl group serves to modulate the electronic and steric profile of the molecule. This guide further details a robust protocol for the widely-used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to screen the synthesized compounds for cytotoxic activity against a panel of human cancer cell lines. We discuss the rationale behind the experimental design, potential mechanisms of action, and structure-activity relationship (SAR) considerations to guide the development of potent and selective anticancer agents.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline ring system is a privileged heterocyclic scaffold that has yielded numerous clinically successful anticancer agents.[1] These compounds often function as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer, such as cell growth, proliferation, and survival.[1][2] Marketed drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are 4-anilinoquinazoline derivatives that effectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in non-small-cell lung cancer.[1][3]
The development of novel quinazoline derivatives remains a high-priority area in oncology research to overcome drug resistance and improve therapeutic outcomes.[4] The strategic design of derivatives, such as the this compound series, offers distinct advantages. The bromine atom at the C8 position is not merely a substituent; it is a reactive handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of structure-activity relationships (SAR) by appending various aryl, heteroaryl, or alkyl groups. The methyl group at the C4 position can influence the molecule's conformation and interaction with the target protein's binding site. This guide provides the necessary protocols to synthesize these promising intermediates and evaluate their therapeutic potential.
Part 1: Chemical Synthesis of this compound
The synthesis of the quinazoline core can be achieved through various established methods.[5][6][7] The protocol detailed below is a robust and scalable approach adapted from well-established quinazoline synthesis methodologies, commencing with a substituted anthranilic acid derivative.
Mechanistic Rationale
The chosen synthetic pathway involves a two-step process. The first step is the cyclization of 2-amino-3-bromobenzoic acid with acetamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the quinazolinone intermediate, 8-bromo-4-methylquinazolin-4(3H)-one. The mechanism involves the activation of the acetamide carbonyl group by POCl₃, followed by nucleophilic attack from the anthranilic acid's amino group and subsequent intramolecular cyclization and dehydration. The second step involves the chlorination of the C4-carbonyl group using a strong chlorinating agent like thionyl chloride (SOCl₂) or POCl₃ to yield the target 8-bromo-4-chloro-4-methylquinazoline. This chloro-derivative is a highly versatile intermediate for introducing various nucleophiles at the C4 position, a common strategy in the synthesis of kinase inhibitors.[8]
Detailed Experimental Protocol: Synthesis of 8-Bromo-4-chloro-4-methylquinazoline
Materials and Reagents:
-
2-Amino-3-bromobenzoic acid
-
N-Methyl-2-pyrrolidone (NMP)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Procedure:
Step 1: Synthesis of 8-Bromo-4-methylquinazolin-4(3H)-one
-
To a stirred solution of 2-amino-3-bromobenzoic acid (1 equivalent) in N-Methyl-2-pyrrolidone (NMP), add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 8-bromo-4-methylquinazolin-4(3H)-one.
Step 2: Synthesis of 8-Bromo-4-chloro-4-methylquinazoline
-
Suspend the crude 8-bromo-4-methylquinazolin-4(3H)-one (1 equivalent) in toluene.
-
Add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 110-120 °C) for 12-16 hours. The reaction should become a clear solution.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the residue by pouring it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the pure 8-bromo-4-chloro-4-methylquinazoline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualization of Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. benthamscience.com [benthamscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-4-methylquinazoline
Introduction: The Quinazoline Scaffold and the Strategic Value of C-8 Functionalization
The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous clinically significant agents, including kinase inhibitors used in oncology. The functionalization of this heterocyclic system allows for the fine-tuning of a compound's steric and electronic properties, which is crucial for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
8-Bromo-4-methylquinazoline serves as a versatile and strategically important building block for the synthesis of novel quinazoline derivatives. The bromine atom at the C-8 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents. This application note provides detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, designed for researchers, scientists, and drug development professionals. The protocols are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[2]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig and Sonogashira): In the Suzuki reaction, an organoboron species, activated by a base, undergoes transmetalation, transferring its organic group to the palladium center.[3] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[4] Similarly, in the Sonogashira coupling, a copper(I) acetylide, formed from the terminal alkyne, transmetalates to the palladium center.[5]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout this cycle.[7] For N-heterocyclic substrates like quinazolines, which can themselves coordinate to the palladium center, the use of bulky, electron-rich phosphine ligands is often essential to facilitate the desired catalytic turnover and prevent catalyst inhibition.[8]
I. Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-4-methylquinazolines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[9] The reaction's tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and esters make it a cornerstone of medicinal chemistry.[10]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst such as PdCl₂(dppf) and a suitable phosphine ligand is employed. For heteroaromatic bromides, electron-rich and sterically hindered ligands like SPhos or XPhos are often effective. These ligands promote the oxidative addition of the C-Br bond and facilitate the final reductive elimination step.[11] PdCl₂(dppf) is a reliable choice as the dppf ligand provides both electron richness and the necessary bite angle for catalyst stability and activity.[9]
-
Base: An inorganic base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used. Cs₂CO₃ is often more effective for less reactive substrates due to its higher solubility in organic solvents.
-
Solvent System: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, DME, or toluene are common choices, with the aqueous phase being crucial for the activity of the inorganic base.[12] A degassed solvent system is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-5 mol%)
-
SPhos (4-10 mol%, if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio), degassed
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
If using a solid catalyst and ligand, add them at this stage (e.g., PdCl₂(dppf)).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
If using a solution of catalyst/ligand (e.g., Pd(OAc)₂/SPhos), add it now.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-4-methylquinazoline.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | Good to Excellent | [11] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | [12] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Good | [13] |
II. Buchwald-Hartwig Amination: Synthesis of 8-Amino-4-methylquinazolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[4] This reaction has largely replaced harsher classical methods for the synthesis of arylamines.[2]
Causality Behind Experimental Choices
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine, allowing it to coordinate to the palladium center.[6] Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical and may need to be optimized for specific amine coupling partners.[15]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are required to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., BrettPhos, 4-10 mol%) OR a pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert atmosphere glovebox is recommended for setup
Step-by-Step Procedure:
-
Inside an inert atmosphere glovebox, add this compound (1.0 eq), the palladium pre-catalyst (or Pd(OAc)₂ and ligand), and the base (1.5-2.0 eq) to a dry vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2-1.5 eq).
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 90-110 °C.
-
Stir the reaction for 6-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the desired 8-amino-4-methylquinazoline derivative.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good | [2] |
| BrettPhos Pd G4 | K₃PO₄ | t-BuOH | 100 | Good to Excellent | [14] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | Good to Excellent | [17] |
III. Sonogashira Coupling: Synthesis of 8-Alkynyl-4-methylquinazolines
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[18] This reaction is distinguished by its use of a dual catalytic system, typically involving both palladium and copper.[5]
Causality Behind Experimental Choices
-
Catalyst System: The standard Sonogashira protocol employs a palladium(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually copper(I) iodide (CuI).[19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive in the transmetalation step with the Pd(II) complex than the alkyne itself.[20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves both to neutralize the HBr byproduct and as the solvent or co-solvent. The base also facilitates the deprotonation of the terminal alkyne, enabling the formation of the copper acetylide.[19]
-
Solvent: While the amine base can sometimes serve as the solvent, co-solvents like THF or DMF are often used to ensure the solubility of all reactants.[19] As with other palladium-catalyzed reactions, anhydrous and anaerobic conditions are essential to prevent side reactions like the homocoupling of alkynes (Glaser coupling) and to maintain catalyst activity.[18]
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: Workflow for the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%, optional, can improve catalyst stability)
-
Anhydrous triethylamine (Et₃N) and anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.01-0.03 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF and Et₃N (typically a 2:1 to 3:1 mixture).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with the same solvent.
-
Concentrate the filtrate and partition the residue between ethyl acetate and saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 8-alkynyl-4-methylquinazoline.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 | Good to Excellent | [19] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | RT | Good | [21] |
| Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | DMF | RT | Good | [21] |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent powerful and reliable methods for the functionalization of this compound. By understanding the rationale behind the choice of catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and adapt these protocols to a wide range of coupling partners. These transformations provide a robust platform for the synthesis of diverse libraries of novel quinazoline derivatives, accelerating discovery efforts in medicinal chemistry and drug development.
References
- 1. jocpr.com [jocpr.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Bromo-4-methylquinazoline in the Development of Antibacterial Agents: A Technical Guide
Introduction: The Quinazoline Scaffold as a Privileged Structure in Antibacterial Research
The relentless rise of antibiotic resistance presents a formidable challenge to global public health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action.[1][2] Within the landscape of medicinal chemistry, the quinazoline framework has emerged as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets with high affinity. Quinazoline and its oxidized form, quinazolinone, are present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including potent antibacterial effects.[2][3][4] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies have frequently highlighted that substitutions at the 2, 6, and 8 positions of the quinazoline ring are particularly significant in determining the pharmacological outcome.[2][4]
This technical guide focuses on the strategic application of a key intermediate, 8-Bromo-4-methylquinazoline , in the development of next-generation antibacterial agents. The bromine atom at the 8-position serves as a versatile synthetic handle, allowing for the introduction of a diverse array of chemical moieties through modern cross-coupling reactions. This guide provides detailed protocols for the synthesis of the core scaffold, its subsequent derivatization, and the evaluation of the antibacterial potential of the resulting compounds.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available materials. The workflow involves the synthesis of the key intermediate, 2-amino-3-bromobenzonitrile, followed by a cyclization reaction to form the quinazoline ring.
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 2-Amino-3-bromobenzonitrile
The preparation of 2-amino-3-bromobenzonitrile is a critical first step. While various methods exist, a common route involves the bromination of 2-aminobenzonitrile or a multi-step synthesis from a suitable precursor.
Materials:
-
2-Bromo-6-nitroaniline
-
Iron powder
-
Ammonium chloride
-
Hydrochloric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium cyanide
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Reduction of the Nitro Group: To a suspension of 2-bromo-6-nitroaniline in a mixture of ethanol and water, add ammonium chloride followed by iron powder. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Filter the hot reaction mixture through celite and concentrate the filtrate to obtain 3-bromo-benzene-1,2-diamine.
-
Diazotization: Dissolve the 3-bromo-benzene-1,2-diamine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and warm it to 60-70 °C. Add the cold diazonium salt solution portion-wise to the cyanide solution. A vigorous reaction with gas evolution will occur. After the addition is complete, heat the mixture for an additional 30 minutes.
-
Work-up and Purification: Cool the reaction mixture and extract the product with toluene. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromobenzonitrile.
Protocol 1.2: Cyclization to this compound
The final step involves the cyclization of 2-amino-3-bromobenzonitrile to form the desired 4-methylquinazoline ring. This can be achieved by reaction with acetic anhydride, which serves as both the source of the methyl group at the 4-position and a dehydrating agent.
Materials:
-
2-Amino-3-bromobenzonitrile
-
Acetic anhydride
-
Pyridine (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-bromobenzonitrile in an excess of acetic anhydride. Add a catalytic amount of pyridine.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 140 °C) for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold water to quench the excess acetic anhydride. Neutralize the solution with a saturated solution of sodium bicarbonate. The product will precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Derivatization of this compound for Antibacterial Discovery
The bromine atom at the 8-position of the quinazoline ring is strategically positioned for derivatization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools in this context. These reactions allow for the introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around the quinazoline core to optimize antibacterial activity.
Caption: Key derivatization strategies for antibacterial agent development.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the 8-bromoquinazoline with various aryl- or heteroarylboronic acids or esters.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, thiophen-2-ylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DME)
General Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 8-position.
Materials:
-
This compound
-
Amine (e.g., piperazine, morpholine, aniline derivatives)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane)
General Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (1.2-1.5 equiv) to a Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the flask and heat the mixture to the appropriate temperature (typically 80-120 °C) for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Part 3: Antibacterial Activity and Structure-Activity Relationship (SAR)
The synthesized derivatives of this compound should be evaluated for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized quinazoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin, vancomycin) as positive controls
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in MHB in the 96-well plates to obtain a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compounds. Include wells for positive (bacteria and medium) and negative (medium only) controls. Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of quinazoline derivatives is highly dependent on the nature of the substituents. Based on existing literature for similar scaffolds, certain trends can be anticipated:
-
Substitution at Position 8: The introduction of heterocyclic rings (e.g., thiophene, pyrazole) or substituted phenyl groups via Suzuki coupling can significantly enhance antibacterial activity.[5] The electronic and steric properties of these substituents play a crucial role.
-
Amino Substituents at Position 8: The incorporation of piperazine and other amino moieties through Buchwald-Hartwig amination has been shown to be a successful strategy in developing potent antibacterial quinazolines. These groups can improve solubility and provide additional hydrogen bonding interactions with the biological target.
-
Halogenation: The presence of halogens, such as fluorine or chlorine, on the quinazoline ring or on appended aromatic rings can modulate the electronic properties and lipophilicity of the molecule, often leading to improved activity.
Table 1: Representative Antibacterial Activity of 8-Substituted Quinazoline Derivatives
| Compound ID | 8-Substituent | Bacterial Strain | MIC (µg/mL) |
| A | Thiophen-2-yl | E. coli | 8 |
| S. aureus | 16 | ||
| B | 1-Methyl-1H-pyrazol-4-yl | E. coli | 4 |
| S. aureus | 8 | ||
| C | Phenyl | E. coli | 16 |
| S. aureus | 32 | ||
| D | 4-Fluorophenyl | S. aureus | 4 |
| E. faecium | >16 | ||
| E | 4-Nitrophenyl | S. aureus | 2 |
| E. faecium | >16 |
Note: Data in this table is illustrative and compiled from various sources on quinazoline and quinazolinone derivatives to demonstrate potential activity trends.[5]
Part 4: Mechanism of Action
While the precise mechanism of action can vary depending on the specific substitutions, quinazoline-based antibacterial agents have been reported to act through several mechanisms:
-
Inhibition of Cell Wall Synthesis: Some quinazolinone derivatives have been shown to inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[5]
-
Inhibition of Transcription and Translation: Certain 2-substituted quinazolines have been found to inhibit the synthesis of bacterial RNA, thereby halting protein production.
-
DNA Gyrase Inhibition: The quinazoline scaffold can serve as a basis for the design of inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel antibacterial agents. Its strategic design allows for the facile introduction of diverse chemical functionalities at the 8-position through robust and well-established cross-coupling methodologies. The protocols and data presented in this guide provide a comprehensive framework for researchers to synthesize, derivatize, and evaluate new quinazoline-based compounds in the ongoing search for effective solutions to combat bacterial resistance. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of the next generation of antibacterial drugs.
References
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: A Step-by-Step Guide to the Synthesis of 8-Bromo-4-methylquinazoline
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-Bromo-4-methylquinazoline, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The quinazoline scaffold is a "privileged structure" in pharmacology, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] This guide details a reliable and efficient two-step synthetic route starting from commercially available 2-amino-3-bromobenzoic acid. We emphasize the chemical principles behind the procedural choices, providing a robust framework for successful synthesis, purification, and characterization.
Introduction & Synthetic Strategy
The synthesis of substituted quinazolines is a cornerstone of modern heterocyclic chemistry. While numerous methods exist, including the classic Niementowski reaction, these often yield quinazolin-4-ones which require further modification.[3][4] To directly install the C4-methyl group and achieve the target structure efficiently, we employ a strategy centered on the construction and subsequent cyclization of an N-acetylated anthranilic acid derivative.
The chosen pathway involves two primary transformations:
-
N-Acetylation: The amine group of 2-amino-3-bromobenzoic acid is first acylated using acetic anhydride. This step forms the key intermediate, 2-(acetylamino)-3-bromobenzoic acid, setting the stage for ring formation.[5]
-
Condensative Cyclization: The intermediate is then heated with a source of ammonia, typically in the form of ammonium acetate, which drives an intramolecular cyclization and dehydration cascade to yield the final aromatic quinazoline ring system.
This approach is selected for its operational simplicity, use of readily available reagents, and high potential for yielding a clean product.
Diagram 1: Overall Synthetic Workflow. A two-part synthesis followed by purification and analysis.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
| 2-Amino-3-bromobenzoic acid | 20776-51-6 | C₇H₆BrNO₂ | ≥97% | Sigma-Aldrich[6] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | ≥98% | Standard Supplier |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | ≥98% | Standard Supplier |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ACS Grade | Standard Supplier |
| Ethanol | 64-17-5 | C₂H₅OH | Reagent Grade | Standard Supplier |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Standard Supplier |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | ACS Grade | Standard Supplier |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Thermometer
-
Separatory funnel
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
Analytical balance
Detailed Experimental Protocol
SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Acetic anhydride is a lachrymator and corrosive; handle with extreme care.[5]
Part A: Synthesis of 2-(Acetylamino)-3-bromobenzoic Acid (Intermediate)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-bromobenzoic acid (5.0 g, 23.1 mmol).
-
Reagent Addition: In the fume hood, carefully add acetic anhydride (15 mL, 159 mmol). The solid may not fully dissolve initially.
-
Heating: Attach a reflux condenser and gently heat the mixture in a heating mantle to 120-125 °C. Maintain this temperature with stirring for 2 hours. The reaction progress can be monitored by TLC (Eluent: 7:3 Ethyl Acetate/Hexanes), observing the consumption of the starting material.
-
Quenching: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. A precipitate will form. Carefully and slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual acetic acid.
-
Drying: Dry the white solid product under vacuum or in a desiccator overnight.
-
Expected Yield: ~5.5 g (92%)
-
Expected Melting Point: 210-214 °C
-
Causality Note: Using excess acetic anhydride serves as both the acylating agent and the solvent. Heating is crucial to overcome the activation energy for the acylation of the sterically hindered and electronically deactivated amine.[5]
Part B: Synthesis of this compound
-
Reaction Setup: In a 50 mL round-bottom flask, combine the dried 2-(acetylamino)-3-bromobenzoic acid (4.0 g, 15.5 mmol) and ammonium acetate (4.78 g, 62.0 mmol, 4 equivalents).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Heating and Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (~120 °C) with continuous stirring. Maintain reflux for 4 hours.
-
Mechanism Insight: At high temperatures, ammonium acetate is in equilibrium with ammonia and acetic acid. The ammonia acts as the nitrogen source for the second ring nitrogen (N3). The reaction proceeds via formation of an amide intermediate from the carboxylic acid, followed by an intramolecular attack from the acetyl carbonyl oxygen onto the newly formed amide, and subsequent rearrangement and dehydration to form the stable aromatic quinazoline ring.
-
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the solution into 150 mL of ice water.
-
Basification: Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. Be cautious as CO₂ evolution will cause foaming. The product will precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as off-white or pale yellow crystals.
Characterization Data
| Analysis | Expected Result |
| Appearance | Pale yellow to white crystalline solid |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.15 (s, 1H, H-2), 8.20 (dd, 1H, H-7), 8.05 (dd, 1H, H-5), 7.60 (t, 1H, H-6), 3.00 (s, 3H, CH₃) |
| Mass Spec (ESI+) | m/z: 223.0, 225.0 [M+H]⁺ (characteristic isotopic pattern for Bromine) |
| Melting Point | 115-118 °C |
Conclusion
This application note outlines a validated, two-step protocol for the synthesis of this compound. The method demonstrates high efficacy, starting from readily available 2-amino-3-bromobenzoic acid and proceeding through a stable N-acetylated intermediate. By providing detailed procedural steps alongside explanations of the underlying chemical principles, this guide serves as a reliable resource for researchers requiring this valuable heterocyclic scaffold for their drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Niementowski_quinazoline_synthesis [chemeurope.com]
- 5. webassign.net [webassign.net]
- 6. 2-Amino-3-bromobenzoic acid 97 20776-51-6 [sigmaaldrich.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Bromo-4-methylquinazoline
Introduction: The Strategic Importance of Quinazoline Scaffolds and the Suzuki-Miyaura Coupling
The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds, including approved therapeutics for cancer and hypertension. The functionalization of this heterocyclic system is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][2][3] Its broad adoption is due to its remarkable functional group tolerance, use of generally stable and less toxic organoboron reagents, and mild reaction conditions.[3][4][5]
This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 8-Bromo-4-methylquinazoline with various arylboronic acids. This specific transformation is a key step in the synthesis of novel 8-aryl-4-methylquinazoline derivatives, which are of significant interest for screening in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind the selection of catalysts, bases, and solvents, thereby providing a robust framework for researchers to adapt and optimize this protocol for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[6][7] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[1] For bromoquinazolines, this step is typically efficient with appropriate catalyst systems.
-
Transmetalation: This is the pivotal step where the organic moiety from the organoboron species is transferred to the palladium(II) complex.[1][7] This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[9][10][11][12] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[11]
-
Reductive Elimination: In the final step, the two organic groups (the quinazoline and the newly transferred aryl group) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 8-aryl-4-methylquinazoline product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (manifold)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv.). The use of a pre-catalyst like Pd(dppf)Cl₂ simplifies handling as it is air-stable.
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[13]
-
-
Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
Key Parameter Selection and Rationale
The success of the Suzuki coupling is highly dependent on the judicious choice of reaction components.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often an excellent choice for heteroaromatic systems as the dppf ligand is both electron-rich and has a large bite angle, promoting both oxidative addition and reductive elimination.[16] Pd(PPh₃)₄ is a classic, effective catalyst but can be sensitive to air.[17] |
| Ligand | dppf (in Pd(dppf)Cl₂), PPh₃, Buchwald-type phosphines (e.g., XPhos) | For challenging couplings, especially with sterically hindered substrates or less reactive chlorides, specialized bulky, electron-rich phosphine ligands can significantly improve yields.[12][18] N-heterocyclic carbenes (NHCs) are also emerging as powerful ligands.[19][20] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base's primary role is to activate the boronic acid for transmetalation.[9][11] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents and the fluoride effect of its impurities. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[1] |
| Solvent System | Dioxane/Water, Toluene/Water, THF/Water, DMF | A mixture of an organic solvent and water is standard.[1][6] Dioxane and toluene are common due to their higher boiling points, allowing for elevated reaction temperatures. DMF can also be used, particularly in microwave-assisted protocols.[1][17] |
| Temperature | 80-110 °C | Higher temperatures generally accelerate the reaction, particularly the initial oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or side reactions like protodeboronation of the boronic acid.[6] |
Troubleshooting and Potential Side Reactions
-
Low or No Conversion: This could be due to an inactive catalyst (ensure an inert atmosphere), insufficient temperature, or an inappropriate choice of base or solvent. Consider screening different palladium catalysts, ligands, and bases.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[6] It is often promoted by high temperatures and prolonged reaction times. Using a less aqueous solvent system or a milder base might mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two halide molecules can occur. This is often a sign of slow transmetalation or reductive elimination steps. Changing the ligand or catalyst loading can sometimes reduce homocoupling.[15]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 8-aryl-4-methylquinazolines. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively implement and optimize this protocol. The provided methodology offers a robust starting point for the efficient construction of a diverse library of quinazoline derivatives for further investigation in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of C-N Bond Formation in Quinazoline Chemistry
An Application Guide to the Synthesis of N-Aryl-4-methylquinazolin-8-amines
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors and anticancer drugs. The ability to precisely functionalize this heterocycle is paramount for the development of new chemical entities. Among the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized synthetic chemistry by enabling the formation of C(aryl)-N bonds under relatively mild conditions, overcoming the limitations of traditional methods which often require harsh conditions and offer limited substrate scope.[1][4]
This document provides a detailed application guide for the Buchwald-Hartwig amination of 8-Bromo-4-methylquinazoline. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated experimental protocol, and provide insights into the critical parameters that govern its success. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex quinazoline derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary stages: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[1][5][6]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, stabilized by phosphine ligands, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a new Palladium(II) complex.[5][7][8] The electronic properties and steric bulk of the phosphine ligand are critical at this stage.
-
Amine Coordination & Deprotonation : The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido intermediate.
-
Reductive Elimination : This is the final, product-forming step. The newly formed aryl and amido ligands on the palladium center couple, reductively eliminating from the metal to form the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Success: A Scientist's Perspective
The success of the Buchwald-Hartwig amination, particularly with heteroaromatic substrates like quinazolines, is not merely about mixing reagents. It is an exercise in rational chemical design, where each component plays a critical and synergistic role.
-
The Catalyst System (Palladium Precursor & Ligand) : While various Pd(0) or Pd(II) precursors like Pd₂(dba)₃ or Pd(OAc)₂ can initiate the cycle, the choice of ligand is paramount.[9][10][11] For challenging heteroaryl bromides, bulky and electron-rich biaryl phosphine ligands are essential. Ligands such as Xantphos or XPhos are often successful because their large bite angle and electron-donating properties stabilize the palladium center and promote both the oxidative addition and the final reductive elimination steps.[6][10][12] The use of pre-formed palladium-ligand complexes (precatalysts) can also enhance reproducibility and activity.
-
The Choice of Base : The base's primary role is to deprotonate the amine, forming the active nucleophile. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for a wide range of amines.[10][13] For substrates with base-sensitive functional groups, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher temperatures or longer reaction times.[5][9]
-
Solvent Selection : Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. Toluene and 1,4-dioxane are the most commonly used solvents due to their high boiling points and ability to dissolve the various reaction components.[2][9] It is critical to avoid solvents like acetonitrile or chlorinated solvents, which can coordinate to the palladium center and inhibit catalysis.[9]
-
Inert Atmosphere : The Pd(0) species and many phosphine ligands are sensitive to oxidation. Therefore, the reaction must be meticulously set up and run under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation and ensure high yields.
Detailed Experimental Protocol
This protocol provides a reliable method for the coupling of an exemplary secondary amine, morpholine, with this compound.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | C₉H₇BrN₂ | 223.07 | 223 | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 105 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 4.5 | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 23.2 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 135 | 1.4 | 1.4 |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 5.0 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (223 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Sealing and Purging : Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition : Through the septum, add anhydrous toluene (5.0 mL) via syringe, followed by morpholine (105 mg, 1.2 mmol).
-
Degassing : To ensure removal of any dissolved oxygen, bubble nitrogen or argon gas through the reaction mixture for 10-15 minutes.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 4-methyl-8-(morpholino)quinazoline.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong base.3. Poor quality solvent (not anhydrous). | 1. Ensure a rigorously inert atmosphere; use fresh reagents/precatalyst.2. Switch to a stronger base (e.g., LHMDS).3. Use freshly distilled or commercially available anhydrous solvent. |
| Side Product Formation | 1. Hydrodehalogenation (replacement of Br with H).2. Reaction temperature too high. | 1. This can occur if water is present. Ensure anhydrous conditions. A different ligand/base combination may also help.2. Lower the reaction temperature and increase the reaction time. |
| Incomplete Conversion | 1. Insufficient reaction time or temperature.2. Catalyst deactivation. | 1. Increase reaction time or incrementally increase temperature.2. Add a second portion of catalyst and ligand to the reaction mixture. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated quinazolines. By carefully selecting the catalyst system, base, and solvent, and by maintaining a scrupulously inert environment, researchers can achieve high yields and construct molecular architectures that would be otherwise difficult to access. The protocol and insights provided herein serve as a robust starting point for the successful application of this transformative reaction in the fields of medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 8-Position of a Quinazoline Ring
Introduction: The Strategic Importance of C-8 Functionalization in Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The functionalization of the quinazoline ring system allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Among the various positions on the quinazoline ring, the C-8 position offers a unique vector for structural modification, influencing the overall shape and electronic distribution of the molecule. Strategic derivatization at this position can lead to enhanced potency, improved selectivity, and novel intellectual property.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for the functionalization of the 8-position of the quinazoline ring. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Strategic Approaches to C-8 Functionalization
The functionalization of the C-8 position of the quinazoline ring can be broadly categorized into two main strategies:
-
Direct C-H Functionalization: This modern and atom-economical approach involves the direct activation and transformation of the C8-H bond, avoiding the need for pre-functionalized substrates.
-
Functionalization via Pre-installed Groups: This classical and robust strategy relies on the initial installation of a reactive handle, such as a halogen or a nitro group, at the 8-position, which is then converted into the desired functionality.
The choice of strategy depends on the desired functional group, the overall complexity of the target molecule, and the available starting materials.
Method 1: Directed Ortho-Metalation (DoM) of Quinazolinones
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] In the context of quinazolinones, the endocyclic nitrogen atoms can act as directing groups, facilitating the deprotonation of the adjacent C-8 position by a strong organolithium base. This generates a nucleophilic organolithium species that can react with a variety of electrophiles.[1][2][3] This method is particularly useful for introducing carbon-based and heteroatom-based substituents with high regioselectivity.
Causality of Experimental Choices:
-
Substrate: This protocol is most effective for quinazolin-4-ones where the N3-position is protected, preventing undesired side reactions.
-
Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered Grignard reagent like TMPMgCl·LiCl is crucial to achieve efficient deprotonation at the sterically accessible C-8 position without competing nucleophilic addition to the carbonyl group.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate.
-
Temperature: Cryogenic temperatures (-78 °C) are essential to maintain the stability of the highly reactive organolithium species and to control the selectivity of the reaction.
Experimental Workflow: Directed Ortho-Metalation
Caption: Workflow for C-8 functionalization via Directed Ortho-Metalation.
Protocol: Synthesis of 8-Formyl-3-methylquinazolin-4(3H)-one
Materials:
-
3-Methylquinazolin-4(3H)-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous THF under an argon atmosphere at -78 °C, add n-BuLi (1.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).
-
In a separate flask, dissolve 3-methylquinazolin-4(3H)-one (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of 3-methylquinazolin-4(3H)-one to the freshly prepared LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 8-formyl-3-methylquinazolin-4(3H)-one.
Expected Outcome: This protocol typically provides the desired 8-formyl derivative in moderate to good yields (50-70%).
Method 2: Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom at the 8-position serves as a versatile handle for a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6]
Part A: Halogenation of the 8-Position
Direct halogenation of the quinazoline ring can be challenging due to the deactivating effect of the nitrogen atoms. However, for quinazolinone substrates, electrophilic halogenation can be achieved with good regioselectivity under appropriate conditions.
-
Halogenating Agent: N-halosuccinimides (NBS, NCS, NIS) are effective and easy-to-handle reagents for the halogenation of electron-rich aromatic systems.
-
Solvent: Acetic acid or other polar aprotic solvents can facilitate the electrophilic substitution reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation barrier for the halogenation of the relatively electron-deficient quinazolinone ring.
Materials:
-
2-Methylquinazolin-4(3H)-one
-
N-Bromosuccinimide (NBS)
-
Acetic acid
Procedure:
-
Dissolve 2-methylquinazolin-4(3H)-one (1.0 eq.) in acetic acid.
-
Add N-bromosuccinimide (1.1 eq.) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude 8-bromo-2-methylquinazolin-4(3H)-one.
-
Recrystallize from ethanol to obtain the pure product.
Expected Outcome: This protocol generally provides the 8-bromo derivative in good yields (70-85%).
Part B: Suzuki-Miyaura Cross-Coupling of 8-Haloquinazolines
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.[4][7][8]
Caption: Workflow for C-8 arylation via Suzuki-Miyaura Coupling.
Materials:
-
8-Bromo-2-methylquinazolin-4(3H)-one
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 8-bromo-2-methylquinazolin-4(3H)-one (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)2 (0.05 eq.), PPh3 (0.1 eq.), and K2CO3 (2.0 eq.).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-phenyl-2-methylquinazolin-4(3H)-one.
Expected Outcome: This protocol typically results in high yields (80-95%) of the coupled product.
Part C: Buchwald-Hartwig Amination of 8-Haloquinazolines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of 8-aminoquinazoline derivatives.[9][10][11]
Materials:
-
8-Bromo-2-methylquinazolin-4(3H)-one
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried reaction tube, add 8-bromo-2-methylquinazolin-4(3H)-one (1.0 eq.), Pd(OAc)2 (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by aniline (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired 8-(phenylamino)-2-methylquinazolin-4(3H)-one.
Expected Outcome: This protocol generally provides the aminated product in good to excellent yields (75-90%).
Method 3: Electrophilic Nitration
Direct nitration of the quinazoline ring can lead to the introduction of a nitro group at the 8-position, which can then be reduced to an amino group or used in other transformations. However, nitration of quinazoline often results in a mixture of isomers, with the 5- and 8-positions being the most favored for electrophilic attack on the benzenoid ring.[12]
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for aromatic nitration. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).
-
Temperature: The reaction is typically carried out at low temperatures to control the exothermicity of the reaction and to minimize the formation of byproducts.
Protocol: Synthesis of 8-Nitroquinazoline
Materials:
-
Quinazoline
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice
Procedure:
-
To a flask cooled in an ice bath, slowly add concentrated sulfuric acid to quinazoline with stirring.
-
Once the quinazoline has dissolved, slowly add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product will be a mixture of 5-nitro and 8-nitroquinazoline, which can be separated by fractional crystallization or column chromatography.
Expected Outcome: This reaction typically yields a mixture of 5- and 8-nitroquinazolines. The ratio of isomers can vary depending on the specific reaction conditions.
Data Summary Table
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Functional Group Introduced |
| Directed Ortho-Metalation | LDA, Electrophile (e.g., DMF) | THF | -78 to RT | 3-4 | 50-70 | Formyl |
| Halogenation | NBS | Acetic Acid | 80-90 | 4-6 | 70-85 | Bromo |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3 | Dioxane/Water | 100 | 12-16 | 80-95 | Phenyl |
| Buchwald-Hartwig Amination | Aniline, Pd(OAc)2, XPhos, NaOtBu | Toluene | 110 | 18-24 | 75-90 | Phenylamino |
| Electrophilic Nitration | Conc. HNO3, Conc. H2SO4 | - | 0-5 | 2-3 | Mixture | Nitro |
Conclusion
The functionalization of the 8-position of the quinazoline ring is a critical aspect of modern drug discovery and development. The methods outlined in this guide, including directed ortho-metalation, halogenation followed by cross-coupling, and electrophilic nitration, provide a robust toolkit for accessing a diverse range of 8-substituted quinazoline derivatives. The choice of a particular method should be guided by the desired functionality, the nature of the starting material, and the overall synthetic strategy. By understanding the underlying principles and carefully optimizing the reaction conditions, researchers can effectively leverage these powerful synthetic transformations to create novel quinazoline-based molecules with enhanced therapeutic potential.
References
- 1. Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Bromo-4-methylquinazoline as a Strategic Building Block for the Synthesis of Novel Heterocycles
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Importance of 8-Bromo-4-methylquinazoline
The quinazoline core is a privileged heterocyclic scaffold, forming the structural backbone of a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties, making them a focal point in medicinal chemistry and drug discovery.[3][4] The therapeutic significance of this framework is validated by the success of several FDA-approved drugs, such as Gefitinib and Erlotinib, which are potent kinase inhibitors used in cancer therapy.[5][6]
The synthetic utility of a building block is defined by its inherent reactivity and the strategic placement of functional groups that allow for controlled, sequential modifications. This compound emerges as a particularly valuable precursor for several key reasons:
-
Orthogonal Reactivity: The molecule possesses two primary sites for functionalization. The bromine atom at the C8-position of the benzene ring is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
Strategic Blocking: The methyl group at the C4-position of the pyrimidine ring serves as a stable, non-reactive substituent. In many haloquinazolines, the C4-position is the most electrophilic site and highly susceptible to nucleophilic aromatic substitution (SNAr).[7][8] The presence of the methyl group effectively blocks this pathway, directing synthetic transformations exclusively to the C8-bromo position.
-
Structural Influence: The methyl group can also provide beneficial steric and electronic properties in the final molecule, potentially influencing target binding affinity and selectivity.
This guide provides a comprehensive overview of the reactivity of this compound and details field-proven protocols for its application in the synthesis of diverse and complex heterocyclic structures.
Chemical Reactivity and Mechanistic Considerations
The quinazoline ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms in the pyrimidine ring.[2] This intrinsic electronic property governs its reactivity. While the pyrimidine part of the scaffold can be susceptible to nucleophilic attack, the C8-bromo substituent on the benzo portion of the molecule is perfectly poised for transformations that proceed via an oxidative addition mechanism, characteristic of palladium-catalyzed cross-coupling reactions.[7] The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield in these transformations, allowing for the precise construction of new carbon-carbon and carbon-nitrogen bonds.
Core Synthetic Applications and Experimental Protocols
The C8-bromo moiety is a versatile anchor for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for three cornerstone transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
A. Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-4-methylquinazolines
The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures.[9][10] This reaction is fundamental for creating derivatives with extended aromatic systems, which are common motifs in kinase inhibitors.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 4-methyl-8-(4-methoxyphenyl)quinazoline
-
Reagent Preparation: To a 25 mL Schlenk flask, add this compound (1.0 equiv., e.g., 223 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%, 34.7 mg, 0.03 mmol).
-
Solvent and Degassing: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 88-96 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 100 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
B. Buchwald-Hartwig Amination: Synthesis of 8-Amino-4-methylquinazolines
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[11][12] This reaction is crucial for introducing nitrogen-containing functionalities, which are key pharmacophores in many bioactive molecules.
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 4-methyl-N-phenylquinazolin-8-amine
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv., 134 mg, 1.4 mmol).
-
Addition of Reactants: Add this compound (1.0 equiv., 223 mg, 1.0 mmol) and aniline (1.2 equiv., 112 mg, 1.2 mmol).
-
Solvent: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
Table 2: Representative Substrate Scope for Buchwald-Hartwig Amination
| Entry | Amine (R¹R²NH) | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 110 | 80-92 |
| 2 | Morpholine | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 110 | 78-88 |
| 4 | tert-Butylamine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 100 | 70-80 |
C. Sonogashira Coupling: Synthesis of 8-Alkynyl-4-methylquinazolines
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[13][14] The resulting alkynyl products are exceptionally useful intermediates, serving as precursors for a variety of subsequent transformations, including cyclizations to form fused heterocyclic systems.
Caption: General workflow for Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 4-methyl-8-(phenylethynyl)quinazoline
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv., 223 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2 mol%, 14 mg, 0.02 mmol), and copper(I) iodide (CuI) (1.5 mol%, 2.9 mg, 0.015 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF, 8 mL) followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0 equiv., 0.28 mL, 2.0 mmol). Finally, add the terminal alkyne, phenylacetylene (1.2 equiv., 122 mg, 1.2 mmol), via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-8 hours until completion (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Table 3: Representative Substrate Scope for Sonogashira Coupling
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 1.5 | Et₃N | THF | RT | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | 1.5 | DIPA | THF | RT | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | 1.5 | Et₃N | DMF | 50 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | 2.0 | Et₃N | DMF | 60 | 75-85 |
From Building Block to Novel Heterocycles: A Synthetic Workflow
The true power of this compound lies in its ability to serve as a launchpad for constructing more complex, polycyclic systems. The products from the initial cross-coupling reactions are not merely final compounds but are themselves versatile intermediates. For example, an 8-alkynyl derivative can undergo subsequent intramolecular cyclization to forge new rings, leading to novel tricyclic and tetracyclic scaffolds.
Caption: Synthetic workflow from building block to complex heterocycle.
This two-step sequence—intermolecular cross-coupling followed by intramolecular cyclization—is a powerful strategy in diversity-oriented synthesis. It allows for the rapid generation of molecular complexity from a single, strategically designed starting material, providing access to novel chemical matter for biological screening.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of novel heterocyclic compounds. Its unique substitution pattern—a C8-bromo handle for reliable cross-coupling and a C4-methyl group for blocking unwanted side reactions—provides chemists with precise control over synthetic outcomes. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust and reproducible methods for elaborating the quinazoline core. By leveraging these transformations, researchers in medicinal chemistry and drug development can efficiently access diverse libraries of novel quinazoline derivatives, accelerating the discovery of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 8-Bromo-4-methylquinazoline by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 8-Bromo-4-methylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a readily accessible question-and-answer format. Here, we address common challenges and frequently asked questions to empower you to navigate the purification of this important heterocyclic compound with confidence and precision.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is dedicated to resolving specific issues that may arise during the column chromatography of crude this compound. Each problem is followed by a systematic approach to its resolution, grounded in established chromatographic principles.
Question 1: I'm observing very poor separation between my product and a closely running impurity on the TLC plate. How can I improve the resolution?
Answer:
Achieving good resolution between compounds of similar polarity is a common challenge. Here’s a multi-faceted approach to enhance separation:
-
Optimize the Mobile Phase: The composition of your eluent is the most critical factor.
-
Systematic Solvent Screening: Begin by performing a thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems. A standard starting point for quinazolines is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1]
-
Fine-Tuning Polarity: If the spots are too high on the TLC plate (high Rf value), your eluent is too polar. Conversely, if the spots remain near the baseline (low Rf value), the eluent is not polar enough.[2] Adjust the solvent ratio in small increments (e.g., 5-10% changes in the polar component) to achieve an Rf value for your target compound of approximately 0.3-0.4.[3] This range typically provides the best separation in column chromatography.[4]
-
Alternative Solvent Systems: If adjusting the ratio of your initial solvent system is insufficient, consider switching one or both components. Dichloromethane is another common solvent that can be used in place of or in addition to ethyl acetate, offering different selectivity.[1] For particularly challenging separations, a three-component solvent system may provide the necessary resolution.
-
-
Consider a Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components effectively, a gradient elution can be highly effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities.[5]
-
Column Parameters:
-
Column Dimensions: A longer and narrower column will generally provide better resolution but will also increase the elution time.
-
Stationary Phase Particle Size: Using silica gel with a smaller particle size can improve separation efficiency.
-
Question 2: My product seems to be degrading on the silica gel column, leading to streaking on the TLC and low recovery. What's happening and how can I prevent it?
Answer:
Quinazolines, being nitrogen-containing heterocycles, are basic in nature. The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). This can lead to strong, sometimes irreversible, adsorption of the basic compound, or even acid-catalyzed decomposition.[3]
Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) at a concentration of 0.5-2% is commonly used for this purpose.[3][5] The triethylamine will preferentially bind to the acidic sites on the silica, preventing your compound from interacting with them.
-
Use an Alternative Stationary Phase: If deactivating silica gel is not effective, consider using a different stationary phase that is less acidic.[3]
-
Neutral or Basic Alumina: Alumina is a good alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
-
Minimize Contact Time: A faster flow rate, as used in flash column chromatography, reduces the time your compound is in contact with the stationary phase, thereby minimizing the opportunity for degradation.[3]
Question 3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?
Answer:
If your compound fails to elute, it is likely due to very strong interactions with the stationary phase or insolubility in the mobile phase.
-
Drastic Polarity Increase: If you are using an ethyl acetate/hexane system, you can try adding a small percentage of a more polar solvent like methanol to your eluent. A gradient of 0-10% methanol in dichloromethane is often effective for eluting highly polar compounds.[1] Caution: Using high concentrations of methanol can sometimes cause the silica gel to dissolve.
-
Check Solubility: Ensure your crude material is soluble in the loading solvent. If it precipitates at the top of the column, it will not elute properly. If your compound has poor solubility in the eluent, you can use a "dry loading" technique.
-
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.[4][5]
-
Question 4: I'm seeing a yellow/brown discoloration in my collected fractions containing the product. What is the likely cause and how can I remove it?
Answer:
A common source of color in the synthesis of bromo-substituted aromatic compounds is residual bromine from the reaction.
-
Aqueous Work-up: Before attempting column chromatography, ensure your crude product has been thoroughly worked up. Washing the organic layer with an aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3), will quench any remaining bromine.
-
Charcoal Treatment: If the color persists after chromatography, you can try treating a solution of your purified product with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that it can also adsorb some of your product, potentially reducing your yield.
Frequently Asked Questions (FAQs)
This section addresses general queries regarding the column chromatography of this compound.
What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for developing a solvent system for this compound is a 3:1 to 1:1 mixture of hexanes and ethyl acetate.[6] You can then adjust the ratio based on the observed Rf value.
How do I visualize the spots of this compound on a TLC plate?
Quinazolines are typically UV-active due to their aromatic nature. Therefore, the primary method of visualization is to use a UV lamp at 254 nm, where the compound will appear as a dark spot against a fluorescent background. If the spots are faint, chemical staining can be used. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds.
What are some of the common impurities I might encounter in the synthesis of this compound?
The impurities will depend on the synthetic route. A common synthesis involves the reaction of 2-amino-3-bromobenzonitrile with acetic anhydride. Potential impurities could include:
-
Unreacted starting materials (2-amino-3-bromobenzonitrile).
-
Over-brominated or under-brominated starting materials.
-
By-products from side reactions.
-
Residual solvents from the reaction and work-up.
What is the ideal sample load for a column?
A general rule of thumb is to use a mass of silica gel that is 20 to 50 times the mass of your crude sample.[7] For difficult separations, a higher ratio is recommended. Overloading the column is a common cause of poor separation.
Data & Protocols
Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and provides good resolution for a wide range of compounds. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (gradient) | A versatile system allowing for fine-tuning of polarity. A gradient from 100% hexanes to a 1:1 mixture is a good starting point. |
| Optimal Rf (TLC) | ~0.35 | Provides a good balance between separation and elution time.[7] |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in the mobile phase to ensure a narrow starting band. |
Step-by-Step Protocol for Column Chromatography
-
TLC Analysis: Develop an optimal solvent system using TLC that gives your product an Rf of ~0.35.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just level with the top of the silica bed.
-
Add a thin protective layer of sand on top of the silica.[8]
-
-
Sample Loading (Dry Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Apply gentle air pressure to maintain a steady flow rate (for flash chromatography).
-
Begin collecting fractions.
-
-
Fraction Monitoring:
-
Periodically collect small samples from the eluting solvent and spot them on a TLC plate.
-
Develop the TLC plate to determine which fractions contain your purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified this compound.
-
Visualizations
Experimental Workflow
Caption: A standard workflow for the purification of this compound by column chromatography.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-4-methylquinazoline Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and derivatization of 8-Bromo-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.
Q1: What are the most common methods for functionalizing the 8-bromo position of 4-methylquinazoline?
The C-Br bond at the 8-position is typically functionalized using palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern synthetic chemistry for their reliability and tolerance of various functional groups. The two most prevalent and powerful reactions for this purpose are:
-
Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting the bromide with an organoboron compound (like a boronic acid or ester).[1] This is widely used to introduce aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by reacting the bromide with an amine. This is a key method for synthesizing aniline derivatives, which are crucial in medicinal chemistry.[2][3]
Q2: How does the quinazoline core affect the reactivity of the C-Br bond?
The quinazoline ring system is electron-deficient, which generally facilitates the oxidative addition step—often the rate-limiting step—in palladium-catalyzed coupling reactions.[4] However, the nitrogen atoms in the quinazoline ring can also pose a challenge. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity.[5] This makes the careful selection of ligands crucial to shield the metal center and maintain catalytic turnover.
Q3: What are the initial storage and handling considerations for this compound?
Like many halogenated heterocyclic compounds, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, such as a freezer at -20°C, to prevent potential degradation over time.[6] Ensure all reagents used in subsequent reactions, especially solvents and bases, are anhydrous and of high purity to avoid side reactions and ensure reproducibility.
Q4: Why is ligand selection so critical in these cross-coupling reactions?
The ligand plays a central role in stabilizing the palladium catalyst and modulating its reactivity. In the context of this compound, the ligand's function is twofold:
-
Facilitating the Catalytic Cycle: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the product.[3][7]
-
Preventing Catalyst Inhibition: The steric bulk of these ligands helps prevent the quinazoline nitrogen from coordinating to the palladium center, which would otherwise inhibit the reaction.[5]
Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Problem 1: Low or No Product Yield
Low conversion is the most common issue. A logical, step-by-step diagnosis is key to identifying the root cause.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a failed or low-yielding reaction.
Caption: A step-by-step workflow for diagnosing low-yielding cross-coupling reactions.
Probable Causes & Solutions
-
Cause A: Inactive Catalyst System
-
The "Why": The active catalyst in these reactions is Pd(0). Many protocols use a Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂) that must be reduced in situ to Pd(0) to initiate the catalytic cycle. If this reduction is inefficient, the reaction will not proceed. Furthermore, the chosen ligand may not be optimal for the specific transformation.
-
Solution:
-
Use a Pre-catalyst: Employ modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) that are designed for efficient and reliable generation of the active Pd(0) species.[8]
-
Optimize Ligand: For Suzuki reactions, ligands like SPhos or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, XPhos or BrettPhos are often effective.[3][7] Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.
-
Check Catalyst Loading: While catalyst loading is typically low (0.1-2 mol%), for challenging substrates, increasing the loading to 3-5 mol% can sometimes improve yields.[9]
-
-
-
Cause B: Issues with Base or Solvent
-
The "Why": The base plays a critical role. In Suzuki couplings, it activates the boronic acid to facilitate transmetalation.[10] In Buchwald-Hartwig aminations, it deprotonates the amine. The solvent must be able to dissolve the reactants and, importantly, not interfere with the catalyst.
-
Solution:
-
Base Selection: For Suzuki reactions, K₂CO₃ or K₃PO₄ are common choices. For base-sensitive functional groups, a milder base like Cs₂CO₃ may be better.[11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
Solvent Polarity: The polarity of the solvent can be crucial. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. For Suzuki reactions, a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is often required for the base to function effectively.[12][13]
-
Solubility: Ensure all reactants, particularly the inorganic base, have at least partial solubility in the reaction medium. Poor solubility can lead to slow and incomplete reactions.[12]
-
-
-
Cause C: Poor Reagent Quality or Stability
-
The "Why": Boronic acids are susceptible to degradation over time, particularly protodeboronation (cleavage of the C-B bond).[14] The presence of water or oxygen can also lead to unwanted side reactions.
-
Solution:
-
Verify Reagent Quality: Use freshly purchased or properly stored boronic acid. If in doubt, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5]
-
Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, and promote homocoupling side reactions. Degas the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before heating.[5]
-
Use Anhydrous Solvents: Unless water is a required co-solvent (as in many Suzuki reactions), use dry, anhydrous solvents to minimize protodeboronation and other water-mediated side reactions.
-
-
Problem 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the yield of the desired product.
-
Side Product A: Homocoupling of Boronic Acid (Suzuki Reaction)
-
The "Why": This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.
-
Solution: Ensure the reaction is rigorously degassed. Using a more efficient ligand/catalyst system can also help by ensuring the main catalytic cycle proceeds faster than the homocoupling pathway.
-
-
Side Product B: Protodeboronation (Suzuki Reaction)
-
The "Why": This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of a deborylated arene. It is often caused by excess water or acidic conditions.[5][14]
-
Solution: Use anhydrous solvents where possible and ensure the base is not fully consumed. Switching to a more stable boronate ester can significantly reduce this side reaction.[5]
-
-
Side Product C: Reductive Dehalogenation
-
The "Why": The 8-bromo substituent is replaced by a hydrogen atom, yielding 4-methylquinazoline. This can happen if the catalytic cycle stalls after oxidative addition and the resulting intermediate undergoes a competing decomposition pathway.
-
Solution: Re-evaluate the ligand and base combination. A more electron-rich ligand can often stabilize the palladium intermediate and favor the desired productive pathway. Ensure the coupling partner (boronic acid or amine) is present in a slight excess (1.1-1.5 equivalents).
-
Problem 3: Poor Reproducibility
A reaction that works once but fails on subsequent attempts is a common and frustrating issue.
-
The "Why": This problem almost always points to a subtle, uncontrolled variable. Common culprits include reagent degradation (especially boronic acids and catalysts), variations in solvent water content, or incomplete degassing.[15]
-
Solution:
-
Reagent Integrity: Use a fresh bottle of catalyst or ligand. Test the quality of the boronic acid.[15]
-
Standardize Procedure: Document every step meticulously. Ensure the degassing procedure, heating method (oil bath temperature vs. block temperature), and stirring rate are consistent.
-
Solvent Source: Use a freshly opened bottle of anhydrous solvent or solvent from a purification system. Different batches of "anhydrous" solvent can have varying amounts of dissolved oxygen and water.
-
Section 3: Key Experimental Protocols & Data
The following tables and protocols provide a starting point for optimizing your reactions.
Data Presentation: Recommended Starting Conditions
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 (General Purpose) | Condition 2 (For Challenging Substrates) | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ with SPhos | Pd(dppf)Cl₂ is a robust, air-stable catalyst.[11] Pd₂(dba)₃/SPhos generates a highly active catalyst for difficult couplings.[13][16] |
| Catalyst Loading | 2-3 mol% | 1-2 mol% Pd, 2-4 mol% Ligand | Higher loading for the less active catalyst; lower loading needed for the more active system. |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₂CO₃ is effective in aqueous mixtures. K₃PO₄ is a stronger base, often better in anhydrous systems or for less reactive boronic acids.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or CPME | The aqueous mixture is standard for many Suzuki reactions.[15] Anhydrous conditions can prevent protodeboronation. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 (Primary Amines) | Condition 2 (Secondary/Hindered Amines) | Rationale |
| Catalyst System | XPhos Pd G3 | BrettPhos Pd G3 | XPhos is a highly general and effective ligand.[3] BrettPhos is exceptionally bulky and excellent for hindered coupling partners. |
| Catalyst Loading | 1-2 mol% | 2-4 mol% | More challenging couplings often require a higher catalyst loading. |
| Base | NaOtBu (1.5-2 equiv.) | LHMDS (1.5-2 equiv.) | NaOtBu is a strong, common base. LHMDS is even stronger and can be more effective for less acidic amines.[3] |
| Solvent | Toluene or Dioxane | Toluene or CPME | These aprotic solvents are standard and have good solubility for many organic substrates. |
| Temperature | 90-110 °C | 100-120 °C | Reductive elimination from secondary amines is often slower and requires more thermal energy.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), potassium carbonate (2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
-
Seal the vessel with a septum, and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purify the crude residue by flash column chromatography on silica gel.[17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the C-N coupling of an amine with this compound.
Methodology:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–4 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel, remove it from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography.
Section 4: References
-
Taylor, S., & Francis, F. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts. Sigmaaldrich. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic-chemistry.org. Retrieved from --INVALID-LINK--
-
Gallou, F., & Lipshutz, B. H. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Nottingham.ac.uk. Retrieved from --INVALID-LINK--
-
Rajveer, C. H., et al. (n.d.). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. Chemicalbook.com. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (n.d.). Chemical Insights Into How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from --INVALID-LINK--
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Benchchem. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 8-Bromo-4-chloroquinazoline. Sigmaaldrich.com. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Bromo-4-chloroquinazoline | 125096-72-2 [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. tandfonline.com [tandfonline.com]
- 17. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Side product formation in the synthesis of 8-Bromo-4-methylquinazoline
Technical Support Center: Synthesis of 8-Bromo-4-methylquinazoline
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to side product formation, yield optimization, and purification. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
The synthesis of substituted quinazolines is a cornerstone of many drug discovery programs, owing to their prevalence as "privileged scaffolds" in medicinal chemistry.[1] However, the seemingly straightforward cyclization reactions can often lead to complex reaction mixtures, posing significant purification challenges. This guide addresses the most common issues encountered during the synthesis of this compound, focusing on the widely used cyclization of an N-acyl-2-aminoarylketone intermediate.
Part 1: Core Synthetic Pathway & Potential Pitfalls
The most common and reliable route to this compound involves the cyclization of N-(2-acetyl-6-bromophenyl)acetamide in the presence of a dehydrating agent or catalyst. Understanding this main pathway is critical to identifying deviations that lead to side products.
Figure 1: A common synthetic workflow for this compound.
Part 2: Troubleshooting Guide
This section is formatted as a series of common problems you might encounter in the laboratory. Each question is followed by a diagnosis of the likely cause and a detailed protocol for resolution.
Q1: My final reaction mixture shows a major byproduct with a mass of +16 Da compared to my target product. What is it and how do I prevent it?
Plausible Cause: You have likely formed the This compound N-oxide . The nitrogen atom at position 1 (N1) of the quinazoline ring is nucleophilic and can be oxidized, especially if the reaction is exposed to air at high temperatures or if certain oxidizing reagents are present inadvertently. Some metal catalysts or older solvents can contain peroxide impurities that facilitate this process.
Diagnostic Steps:
-
Mass Spectrometry (MS): The M+ peak will be 16 atomic mass units higher than that of the desired product.
-
¹H NMR Spectroscopy: You will observe a significant downfield shift of the protons adjacent to the N-oxide, particularly the proton at C2 (if present) and the aromatic protons on the fused benzene ring.
-
TLC Analysis: The N-oxide is significantly more polar than the parent quinazoline and will have a much lower Rf value.
Corrective Actions:
-
Ensure an Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Purge the reaction vessel with dry nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction, especially during heating.
-
Use Fresh, Degassed Solvents: Solvents like THF or dioxane can form peroxides upon storage. Use freshly distilled or commercially available anhydrous, degassed solvents. A simple protocol for solvent degassing is to bubble nitrogen or argon through it for 15-30 minutes before use.
-
Avoid Oxidizing Conditions: If your synthesis involves reagents that could have oxidizing properties, consider alternatives. For instance, some syntheses might use catalysts that are sensitive to air.[2]
Q2: The reaction has stalled. TLC and NMR analysis show a large amount of unreacted N-(2-acetyl-6-bromophenyl)acetamide intermediate. What's going wrong?
Plausible Cause: This indicates incomplete cyclization, which can be attributed to several factors:
-
Insufficient Temperature: The intramolecular condensation and dehydration steps are often thermally demanding. The reaction may not have reached the required activation energy.
-
Ineffective Dehydrating Agent/Catalyst: The chosen catalyst (e.g., polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or a Lewis acid) may be old, hydrated, or used in insufficient quantity.
-
Poor Solubility: The starting material must be soluble in the reaction medium at the reaction temperature for the reaction to proceed efficiently.[3]
Diagnostic Steps:
-
TLC Monitoring: Compare the reaction mixture spot to a spot of your starting material. If the starting material spot is prominent and a new, less polar product spot is faint, the reaction is incomplete.
-
Work-up a Small Aliquot: Isolate a small sample of the reaction mixture. The ¹H NMR will clearly show the characteristic signals of the acetamide starting material.
Corrective Actions:
-
Increase Reaction Temperature: Gradually increase the temperature in 10°C increments, monitoring by TLC at each stage. Be cautious, as excessive heat can lead to decomposition and the formation of tarry byproducts.
-
Change or Replenish the Catalyst: If using a chemical dehydrating agent like PPA, ensure it is fresh and viscous. If the reaction has stalled, a careful, incremental addition of more catalyst can sometimes restart it.
-
Switch Solvents: If solubility is the issue, changing to a higher-boiling, more polar aprotic solvent like DMF, DMSO, or sulfolane could be beneficial.[3]
Q3: My crude product is a complex mixture with multiple spots on TLC, and the overall yield is very low. I suspect dimerization or polymerization.
Plausible Cause: Under overly harsh acidic or thermal conditions, intermolecular reactions can compete with the desired intramolecular cyclization. The reactive intermediates can self-condense to form dimers or higher-order oligomers. This is particularly problematic if the reaction is run at a very high concentration or for an extended period at excessive temperatures.
Diagnostic Steps:
-
MS Analysis: Look for peaks corresponding to double the mass of the expected product (or higher).
-
Solubility: Polymeric byproducts are often insoluble and may appear as a tar or precipitate in the reaction mixture.
-
¹H NMR: The NMR of the crude product will be broad, with poorly resolved signals, which is characteristic of a mixture of oligomers.
Corrective Actions:
-
Reduce Reaction Concentration: Run the reaction under more dilute conditions. This favors the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Lower the Reaction Temperature: Find the minimum temperature required for efficient cyclization. An initial temperature screen from 120°C to 180°C is recommended.
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion. Monitor by TLC and quench the reaction as soon as the starting material is consumed.
Part 3: Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent polarity impact the synthesis? The solvent plays a critical role in dictating the reaction pathway. Polar solvents can stabilize the charged intermediates necessary for the desired C-N bond formation to yield quinazolines. In contrast, non-polar solvents might favor alternative cyclization pathways or lead to the formation of different heterocyclic systems.[2][3] For the cyclization of N-(2-acetyl-6-bromophenyl)acetamide, a polar aprotic solvent like DMF or DMSO is often a good choice to ensure reactant solubility and facilitate the desired mechanism.[3]
Q2: What are the best practices for purifying this compound from its side products? Purification can be challenging due to the similar nature of the byproducts to the main product. A multi-step approach is often necessary.
-
Aqueous Wash/Extraction: After quenching the reaction, a wash with a saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic catalysts (like PPA) and some polar impurities.
-
Column Chromatography: This is the most effective method. Given the polarity differences, a well-chosen solvent system can separate the product from most impurities.
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (Gradient) | Start with a non-polar mixture (e.g., 9:1) and gradually increase the polarity to elute the product, leaving highly polar impurities (like N-oxides) on the column. |
| Expected Rf (Product) | ~0.3 - 0.4 in 7:3 Hex:EtOAc | This is a typical target Rf for good separation. |
| Visualization | UV Lamp (254 nm) | The aromatic quinazoline ring is highly UV-active. |
-
Recrystallization: If chromatography yields a product that is still not pure enough, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide a highly pure, crystalline final product.
Q3: Can the bromine at the 8-position be lost or migrate during the synthesis? While less common under standard Niementowski-type conditions, halogen migration or dehalogenation is a potential risk, especially if palladium or other transition metal catalysts are used in subsequent steps or are present as impurities.[4] Strongly acidic conditions at very high temperatures could also potentially lead to some degree of debromination, though this is not a primary concern with typical protocols. If you suspect this, confirm the presence and position of the bromine atom using MS (isotopic pattern for Br) and ¹H NMR (aromatic coupling patterns).
Part 4: Appendices
Appendix A: Detailed Experimental Protocol for Synthesis and Purification
Step 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-(2-acetyl-6-bromophenyl)acetamide (1.0 eq) and ammonium acetate (NH₄OAc, 5-10 eq).
-
Add glacial acetic acid as the solvent (enough to create a stirrable slurry).
-
Purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 120-130°C) under a positive nitrogen atmosphere.
-
Monitor the reaction progress by TLC (7:3 Hexanes:EtOAc) every hour. The reaction is typically complete in 3-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and stir.
-
Basify the aqueous mixture to pH 8-9 by slowly adding a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry method with 9:1 Hexanes:EtOAc.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting from 10% ethyl acetate and slowly increasing to 30-40%.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain pure this compound.
Figure 2: A decision-making workflow for troubleshooting common issues.
References
Troubleshooting low yield in Sonogashira coupling of bromoquinazolines
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions of bromoquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of alkynyl-substituted quinazolines, a critical scaffold in medicinal chemistry. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yields and achieve consistent results.
Troubleshooting Guide: Low to No Product Yield
Low or no yield is the most common issue encountered in the Sonogashira coupling of bromoquinazolines. This can be attributed to a variety of factors ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q1: My Sonogashira reaction with a bromoquinazoline is showing low to no conversion. Where should I start my investigation?
A1: A failed Sonogashira reaction necessitates a systematic evaluation of your reaction setup, reagents, and conditions. Begin with the most fundamental aspects before moving to more complex variables.
Initial Checks (The "First Responders"):
-
Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, which consumes your starting material and complicates purification.[1][2][3][4]
-
Protocol: Ensure all solvents and liquid reagents are thoroughly degassed using techniques like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for a sufficient period. The reaction vessel should be oven-dried, cooled under vacuum, and maintained under a positive pressure of inert gas throughout the experiment.
-
-
Reagent Quality & Purity:
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air and moisture.[5] A black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[5]
-
Recommendation: Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[5]
-
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. A yellow or brownish color indicates the presence of oxidized copper species, which can hinder the reaction.
-
Recommendation: Use a fresh, white to off-white batch of CuI.
-
-
Starting Materials: Impurities in your bromoquinazoline or alkyne can poison the catalyst.
-
Recommendation: Purify starting materials if their purity is questionable. Ensure your bromoquinazoline is fully dried.
-
-
-
Solvent and Base Quality:
// Feedback loops for troubleshooting check_inert -> start [label="Issue Found & Fixed", style=dashed, dir=back]; check_reagents -> start [label="Issue Found & Fixed", style=dashed, dir=back]; check_conditions -> start [label="Issue Found & Fixed", style=dashed, dir=back]; } enddot Caption: Initial troubleshooting workflow for low yields.
Q2: I've confirmed my setup and reagents are optimal, but the yield is still poor. How should I adjust the reaction conditions for a bromoquinazoline substrate?
A2: Bromoquinazolines, as N-heterocycles, present unique challenges. The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially inhibiting the catalyst.[6] Optimizing the reaction parameters is key to overcoming this.
Parameter Optimization Strategy:
| Parameter | Issue with Bromoquinazolines | Recommended Optimization Steps |
| Catalyst System | The quinazoline nitrogen can act as a ligand, deactivating the catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient. | Switch to a more robust catalyst system. Use Pd(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃).[7][8][9] These ligands promote the desired catalytic cycle and can prevent catalyst inhibition. |
| Temperature | Aryl bromides are less reactive than iodides and often require heating.[5][10] The C-Br bond on the electron-deficient quinazoline ring may require higher temperatures for efficient oxidative addition. | Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 60-100 °C.[11][12] Monitor for product formation and decomposition. Microwave irradiation can also be effective for accelerating the reaction.[11] |
| Solvent | The choice of solvent can significantly impact catalyst stability and reaction rate.[13] Highly coordinating solvents like DMF can sometimes displace essential ligands from the palladium complex.[13] | Screen different solvents. While DMF and THF are common, consider less coordinating solvents like 1,4-dioxane or toluene, especially if catalyst deactivation is suspected.[12][13][14] |
| Base | An inappropriate or weak base may not efficiently deprotonate the terminal alkyne. | Test different bases. While amine bases like Et₃N or DIPEA are standard, stronger inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in polar aprotic solvents (e.g., DMF, dioxane) can be more effective for challenging substrates.[11][14] |
Experimental Protocol for Optimization:
-
Setup: To an oven-dried Schlenk flask, add the bromoquinazoline (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and the copper co-catalyst (e.g., CuI, 5-10 mol%) if using a copper-catalyzed protocol. Add the degassed solvent, followed by the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature and monitor progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A3: Glaser coupling is a primary side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[3][4][10]
Strategies to Minimize Glaser Homocoupling:
-
Strictly Anaerobic Conditions: This is the first and most critical step. Ensure all reagents and the reaction vessel are thoroughly degassed.[1][2][4]
-
Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][10][15] These reactions often require more active palladium/ligand systems (e.g., Pd/NHC complexes or bulky phosphine ligands) and may need higher temperatures, but they completely avoid the primary catalyst for homocoupling.[15][16][17]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]
Q4: What is the general reactivity order for haloquinazolines in the Sonogashira coupling?
A4: The reactivity of the haloquinazoline follows the general trend for aryl halides, which is dictated by the carbon-halogen bond strength.[5][10]
Reactivity Order: Iodoquinazoline > Bromoquinazoline > Chloroquinazoline
-
Iodoquinazolines: Are the most reactive and can often be coupled under mild conditions, sometimes even at room temperature.
-
Bromoquinazolines: Offer a good balance of reactivity and stability and are widely used. They typically require heating to achieve good yields.[12]
-
Chloroquinazolines: Are the least reactive due to the strong C-Cl bond.[4] Successful coupling often requires highly active catalyst systems (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands), stronger bases, and higher reaction temperatures.[4][9][11]
Q5: Can I perform a Sonogashira coupling on a bromoquinazoline that also has other functional groups?
A5: Yes, the Sonogashira coupling is known for its excellent functional group tolerance.[10] It is compatible with a wide range of functional groups, including esters, ketones, nitriles, and amides. However, certain groups can pose challenges:
-
Free Amines (-NH₂) or Alcohols (-OH): These groups can react with the base or interfere with the catalyst. It is often advisable to protect these functionalities before the coupling reaction.
-
Other Halogens: If your bromoquinazoline contains another halogen (e.g., a chloro-substituent), selective coupling at the more reactive bromine site is generally feasible by carefully controlling the reaction conditions.
By systematically addressing these common issues, you can significantly improve the success rate and yield of your Sonogashira couplings with bromoquinazoline substrates, paving the way for the efficient synthesis of novel compounds for drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. golden.com [golden.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. books.lucp.net [books.lucp.net]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 8-Bromo-4-methylquinazoline for Preclinical Studies
An In-depth Technical Guide to the Synthesis of 8-Bromo-4-methylquinazoline
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As demand for this key intermediate increases for preclinical evaluation, moving from bench-scale synthesis to larger, kilogram-scale production presents significant challenges. This document provides a comprehensive, experience-driven resource, including a robust synthetic protocol, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient scale-up process.
Strategic Overview of the Synthetic Pathway
The selected synthetic route for this compound is a two-step process designed for scalability, robustness, and cost-effectiveness. The pathway begins with the commercially available starting material, 2-amino-3-bromobenzonitrile, and proceeds through an acylation followed by an acid-catalyzed intramolecular cyclization. This approach avoids the use of expensive transition-metal catalysts and ensures high regioselectivity.
Workflow of the Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols have been optimized for laboratory scale (10-50 g) and provide a solid foundation for further scale-up.
Step 1: Synthesis of N-(2-Cyano-6-bromophenyl)acetamide
This initial step involves the acylation of the primary amine of the starting material. Pyridine acts as a nucleophilic catalyst and an acid scavenger.
Methodology:
-
To a stirred solution of 2-amino-3-bromobenzonitrile (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at 0°C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or HPLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-(2-Cyano-6-bromophenyl)acetamide can often be used directly in the next step or purified further by recrystallization from an appropriate solvent system like ethanol/water.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
This key cyclization step is promoted by a strong acid and heat, driving the formation of the quinazoline ring system.
Methodology:
-
Carefully add the N-(2-Cyano-6-bromophenyl)acetamide (1.0 eq) to polyphosphoric acid (PPA) (10-15 wt eq) at room temperature.
-
Heat the mixture with vigorous mechanical stirring to 120-140°C.
-
Maintain this temperature for 3-6 hours. The reaction progress should be monitored by HPLC.
-
After the reaction is complete, cool the mixture to approximately 80-90°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a strong base (e.g., 50% NaOH solution or solid Na₂CO₃) until the pH is ~8-9, ensuring the temperature is controlled with an ice bath.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum at 40-50°C to afford the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[1][2]
Reagent Quantities for Laboratory Scale Synthesis
| Compound | Step 1 Reagents | Molar Eq. | MW ( g/mol ) | Amount (for 25g SM) | Step 2 Reagents | Molar Eq. | MW ( g/mol ) | Amount (for 25g Int.) |
| 2-Amino-3-bromobenzonitrile | Starting Material | 1.0 | 197.03[3] | 25.0 g | N-(2-Cyano-6-bromophenyl)acetamide | 1.0 | 239.06 | 25.0 g |
| Acetic Anhydride | Acylating Agent | 1.1 | 102.09 | 14.2 mL | Polyphosphoric Acid | 10-15x (wt) | - | 250-375 g |
| Pyridine | Base/Catalyst | 1.2 | 79.10 | 12.1 mL | Ice / Water | Quench | - | As needed |
| Dichloromethane | Solvent | - | - | 250 mL | 50% NaOH (aq) | Neutralization | - | As needed |
Troubleshooting Guide
Scaling up chemical reactions can introduce unforeseen challenges. This section addresses common issues encountered during the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A logical guide to troubleshooting common synthesis issues.
Question & Answer Troubleshooting
Q1: My yield in the cyclization step (Step 2) is consistently low, even after extending the reaction time. What could be the issue?
A1: Low yields in quinazoline synthesis are often traced back to several factors.[4]
-
Insufficient Temperature: The intramolecular cyclization requires significant thermal energy. If the temperature is below 120°C, the reaction rate may be impractically slow. Gradually increase the temperature towards 140°C while carefully monitoring for any signs of decomposition (darkening color).
-
Inefficient Mixing: Polyphosphoric acid is highly viscous. As the reaction scales up, inefficient stirring can create "hot spots" and areas where the intermediate is not in contact with the acid, leading to incomplete reaction or charring. Ensure you are using a robust overhead mechanical stirrer, not a magnetic stir bar.
-
Hydrolysis of Intermediate: The acetamide intermediate can be sensitive to moisture, especially at high temperatures in the presence of acid. Ensure your starting acetamide is thoroughly dried and use fresh polyphosphoric acid.
Q2: During the workup of Step 2, I get a very dark, tarry solid instead of a filterable precipitate. How can I improve the product isolation?
A2: Tar formation is a classic issue in high-temperature acid-catalyzed reactions, often due to product or intermediate decomposition.
-
Temperature Control is Critical: The most likely cause is overheating during the cyclization. Do not exceed 140-145°C. Use a temperature probe placed directly in the reaction mixture for accurate monitoring.
-
Quenching Procedure: The quenching process itself can be a source of problems. Pouring the hot reaction mass too quickly into ice can cause localized heating and degradation. A "reverse quench," where ice is carefully added to the cooled (80-90°C) reaction vessel, can sometimes provide better control.
-
Pre-Purification: Before full neutralization, you can sometimes dilute the quenched acidic solution with a solvent like ethyl acetate to extract desired product away from some of the polar, polymeric impurities. After neutralization of the aqueous layer, a second extraction can be performed.
Q3: My final product is contaminated with a persistent impurity that I cannot remove by recrystallization. What are my options?
A3: This situation calls for a change in purification strategy.
-
Column Chromatography: If not already attempted, silica gel chromatography is the next logical step. A gradient elution starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity should allow for separation.
-
Acid-Base Wash: The quinazoline nitrogen atoms are basic. You can dissolve the crude product in an organic solvent (like DCM or EtOAc), wash with dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, discard the organic layer containing non-basic impurities, and then re-neutralize the aqueous layer to precipitate the purified product.
-
Alternative Recrystallization Solvents: Systematically screen different solvents. Consider options like isopropanol, acetonitrile, or toluene. Sometimes a solvent/anti-solvent combination can be effective.
Frequently Asked Questions (FAQs)
Q1: Why is 2-amino-3-bromobenzonitrile chosen as the starting material?
A1: This starting material is ideal for several reasons. First, it is commercially available, which is a key consideration for large-scale synthesis.[3][5][6] Second, the ortho-amino and cyano groups are perfectly positioned to facilitate the cyclization into the quinazoline ring system.[7] Finally, the bromine atom is already in the desired 8-position, avoiding complex and potentially low-yielding halogenation steps later in the synthesis.
Q2: What is the mechanism of the acid-catalyzed cyclization in Step 2?
A2: The mechanism involves two key transformations. First, under strong acidic conditions, the nitrile group is protonated, making it a potent electrophile. It is then attacked by the amide oxygen, leading to a cyclized intermediate. A subsequent series of proton transfers and rearrangements, ultimately resulting in the loss of a water molecule, leads to the formation of the aromatic quinazoline ring. This type of reaction is a well-established method for constructing the quinazoline core.[8]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: There are two main areas of concern for scale-up:
-
Use of Polyphosphoric Acid (PPA): PPA is highly corrosive and viscous. The reaction is exothermic upon heating, and the quenching process is highly exothermic and can cause dangerous splashing if not done with extreme care and control. Always wear appropriate personal protective equipment (PPE), including a face shield, and work in a well-ventilated fume hood.
-
Exothermic Neutralization: The neutralization of the large quantity of acid with a strong base is also highly exothermic. This must be done slowly, with efficient external cooling (ice bath) and stirring to prevent the solution from boiling.
Q4: How can I be certain of the purity and identity of my final this compound?
A4: A combination of analytical techniques is required to confirm the structure and assess the purity of the final compound.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. A purity level of >98% is typically required for preclinical studies.
-
Identity:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure by showing the expected signals and coupling patterns for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound, and the isotopic pattern of bromine (a near 1:1 ratio of M and M+2 peaks) should be clearly visible.
-
References
- 1. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-3-bromobenzonitrile, CAS No. 114344-60-4 - iChemical [ichemical.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 8-Bromo-4-methylquinazoline under acidic conditions
Welcome to the dedicated technical support center for 8-Bromo-4-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound, particularly under acidic conditions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to Quinazoline Chemistry and Stability
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the inherent chemical properties of the pyrimidine ring can also present stability challenges. The quinazoline ring system is known to be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to ring-opening and the formation of degradation products.[1][4] This guide will focus on the specific stability issues you may encounter with this compound in acidic environments and provide actionable solutions.
Troubleshooting Guide: Stability Issues in Acidic Media
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected Degradation of this compound During Acidic Workup or Analysis
Question: I am observing significant degradation of my this compound sample following an acidic workup (e.g., extraction with HCl) or during analysis by HPLC with an acidic mobile phase. What is happening and how can I prevent this?
Answer:
The quinazoline ring is susceptible to acid-catalyzed hydrolysis.[1] In the presence of strong acids and water, particularly with heating, the pyrimidine ring can be cleaved. The likely degradation pathway involves the protonation of one of the nitrogen atoms in the pyrimidine ring, which makes the carbon atoms more susceptible to nucleophilic attack by water. This leads to the formation of 2-aminobenzaldehyde derivatives, formic acid, and ammonia.[1][4][5]
The substituents on your specific molecule, an electron-withdrawing bromine atom at position 8 and an electron-donating methyl group at position 4, will influence the rate of this degradation. The methyl group may slightly stabilize the protonated intermediate, while the bromo group's impact is more complex and can affect the overall electron density of the ring system.
Solutions:
-
Minimize Exposure Time and Temperature: If an acidic step is unavoidable, perform it as quickly as possible and at the lowest temperature feasible. Ideally, conduct the procedure on an ice bath. Quinazolines are more stable in cold, dilute acid solutions but can be destroyed when these solutions are boiled.[4]
-
Use Weaker Acids: If your protocol allows, substitute strong acids like concentrated HCl with weaker organic acids such as acetic acid or formic acid.
-
pH Control: Carefully control the pH of your aqueous solutions. A moderately acidic pH may be tolerated for short periods, but strongly acidic conditions (pH < 2) should be avoided.
-
Aprotic Solvents: Whenever possible, use aprotic organic solvents for your reactions and extractions to minimize the presence of water, which is necessary for hydrolysis.
-
Analytical Considerations (HPLC):
-
Mobile Phase Optimization: If using reverse-phase HPLC, try to use a mobile phase with a higher pH if your separation allows. Buffering the aqueous portion of your mobile phase to a less acidic pH (e.g., pH 4-6) can significantly improve stability on the column.
-
Faster Gradients: Employ a faster HPLC gradient to reduce the residence time of the compound on the column, thereby minimizing its exposure to the acidic mobile phase.
-
Lower Column Temperature: Running the HPLC at a lower temperature (e.g., room temperature or below) can slow down the rate of on-column degradation.
-
Issue 2: Poor Recovery of this compound After a Reaction Quenched with Acid
Question: After quenching my reaction mixture containing this compound with a strong acid, I am getting a very low yield of my desired product. Is the compound being lost during the workup?
Answer:
Yes, it is highly probable that your product is degrading during the acidic quench. As mentioned previously, the combination of a strong acid and an aqueous environment can lead to the hydrolytic cleavage of the quinazoline ring.[1][4] The longer your compound is in contact with the acidic aqueous phase, the greater the extent of degradation.
Experimental Workflow for Minimizing Degradation During Quenching:
Caption: Recommended workup protocol to avoid acidic conditions.
Detailed Protocol:
-
Neutral Quench: Instead of quenching with acid, consider quenching your reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Rapid Extraction: Immediately following the quench, extract your product into a suitable organic solvent like ethyl acetate or dichloromethane. Do not let the mixture sit for an extended period.
-
Minimize Aqueous Contact: Perform the extraction efficiently to minimize the time your compound is in contact with the aqueous phase.
-
Drying and Concentration: After extraction, wash the organic layer with brine to remove excess water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of the quinazoline ring in acid?
The instability stems from the pyrimidine portion of the fused ring system. The nitrogen atoms can be protonated by acid, which activates the ring towards nucleophilic attack by water. This leads to a ring-opening reaction, ultimately breaking down the heterocyclic structure.[1]
Q2: How do the bromo and methyl substituents on this compound affect its stability in acid compared to unsubstituted quinazoline?
-
4-Methyl Group: The methyl group is electron-donating through an inductive effect. This can slightly increase the basicity of the nitrogen atoms, potentially facilitating protonation. However, it may also help to stabilize the resulting positive charge, having a complex overall effect on the hydrolysis rate.
-
8-Bromo Group: The bromine atom is an electron-withdrawing group due to its electronegativity. This will decrease the electron density of the benzene ring and, to a lesser extent, the pyrimidine ring. This can make the nitrogen atoms less basic and therefore less prone to protonation, which might slightly increase the stability against acid-catalyzed hydrolysis compared to the unsubstituted quinazoline.
Q3: Are there any alternative synthetic strategies to avoid acidic conditions when working with quinazolines?
Yes, many modern synthetic methods for quinazolines avoid harsh acidic conditions. For instance, transition-metal-catalyzed methods and reactions under neutral or basic conditions are becoming more common.[3] When planning your synthesis, consider reaction pathways that utilize milder reagents and workup procedures.
Q4: How should I store solutions of this compound?
For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place.[6] If you need to prepare a stock solution, use a high-quality, anhydrous aprotic solvent like DMSO or DMF.[7][8] Avoid aqueous solutions, especially if they are not pH-controlled. If you must use an aqueous buffer, ensure it is at a neutral or slightly basic pH and use it immediately.
Data Summary Table: Recommended vs. Avoidable Conditions
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| pH | 7.0 - 8.0 | < 6.0 (especially < 4.0) | Prevents acid-catalyzed hydrolysis of the quinazoline ring.[1][4] |
| Temperature | 0 - 25 °C | > 40 °C (especially boiling) | Higher temperatures significantly accelerate the rate of hydrolysis.[4] |
| Solvents | Anhydrous aprotic solvents (DMSO, DMF, DCM, Ethyl Acetate) | Aqueous solutions, protic solvents (if acidic) | Water is a reactant in the hydrolytic degradation pathway. |
| Workup | Quench with NaHCO₃ (aq), rapid extraction | Quench with strong acids (HCl, H₂SO₄) | Minimizes exposure to conditions that promote degradation. |
| Storage | Solid form at 4°C or in anhydrous DMSO at -20°C | In acidic aqueous buffers | Ensures long-term stability of the compound.[6] |
Visualizing the Hydrolysis Pathway:
Caption: Simplified pathway of acid-catalyzed quinazoline degradation.
By understanding the inherent reactivity of the quinazoline core and implementing the strategies outlined in this guide, you can mitigate stability issues and ensure the reliability of your experimental results.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1666113-01-4 [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Synthesis of 8-Bromo-4-methylquinazoline Analogs
Welcome to the technical support resource for the synthesis and method refinement of 8-Bromo-4-methylquinazoline analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and optimize synthetic outcomes. As Senior Application Scientists, we ground our advice in established chemical principles and validated experimental data to ensure you can navigate the complexities of quinazoline synthesis with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the synthesis of quinazoline derivatives.
Q1: What is a common and reliable synthetic route for this compound?
A common and effective method for synthesizing 4-methylquinazoline derivatives involves the cyclization of a substituted 2-aminoacetophenone with a suitable reagent that provides the remaining ring atoms. For the target compound, this compound, a reliable starting material is 1-(2-amino-3-bromophenyl)ethanone. This can be cyclized using formamide, which serves as both a reactant and a solvent, often in the presence of an acid catalyst like BF₃-Et₂O to improve yields.[1][2] Another established route involves the reaction of a 2-aminophenyl ketone with a nitrile and an acid, such as HCl.[3]
Q2: Why is the choice of solvent so critical for the reaction's success?
The solvent is not merely a medium for the reaction; it actively influences the reaction pathway and overall yield. The polarity of the solvent is a key determinant.[4] Highly polar solvents, such as DMF or DMSO, are known to favor the desired C(sp²)-N bond formation, which leads to the quinazoline ring system.[4][5] Conversely, non-polar solvents like toluene or THF can sometimes promote the formation of benzimidazole byproducts through an alternative C(sp³)-C(sp²) bond formation pathway.[4] Therefore, careful solvent screening is a critical step in optimizing your synthesis.
Q3: How does the selection of a base or catalyst influence the reaction?
In many quinazoline syntheses, a base or catalyst is essential for promoting the key deprotonation and cyclization steps. The choice and strength of the base can dramatically affect the reaction rate and yield. For instance, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used to facilitate intramolecular nucleophilic substitution steps, particularly in refluxing acetonitrile or DMF.[6][7] In some cases, organic bases such as triethylamine (NEt₃) or DABCO might be employed.[4][7] The optimal choice depends on the specific reaction mechanism, substrate solubility, and reaction temperature. Weaker bases may result in incomplete or no reaction.[6]
Q4: What are the most effective purification methods for this compound analogs?
The purification strategy depends on the purity of the crude product and the nature of the impurities.
-
Recrystallization: This is a highly effective and cost-efficient method if the crude product is relatively pure (>90%).[8] The key is to find a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[5]
-
Column Chromatography: This is the most versatile technique for separating the target compound from byproducts and unreacted starting materials.[8] Standard silica gel is commonly used with a gradient eluent system, such as hexanes and ethyl acetate.[5] For compounds that may be sensitive to acidic silica, the silica gel can be deactivated with a base like triethylamine.[8]
Q5: What are the key spectroscopic signals to confirm the successful synthesis of the this compound core?
Spectroscopic analysis is crucial for structure confirmation.
-
¹H NMR: Look for a characteristic singlet for the methyl group (CH₃) protons, typically in the range of δ 2.8 ppm. The aromatic protons on the quinazoline core will appear as multiplets or doublets in the aromatic region (typically δ 7.3-8.1 ppm).[9] The absence of signals corresponding to the starting material's amino group (NH₂) is a key indicator of successful cyclization.
-
¹³C NMR: The formation of the quinazoline ring is confirmed by the appearance of quaternary carbon signals, particularly C-2 and C-4.[10] The carbonyl carbon signal from the starting acetophenone will be absent. The methyl carbon will have a characteristic signal, often around δ 21 ppm.[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or protonated molecule peak [M+H]+ that corresponds to the calculated molecular weight of the target compound (C₉H₇BrN₂ ≈ 223.0 g/mol ), including the characteristic isotopic pattern for bromine.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during synthesis.
Problem 1: Low or No Product Yield
Low product yield is one of the most common challenges. A systematic investigation of reaction parameters is essential for optimization.[11][]
Caption: Troubleshooting decision tree for low yield issues.
-
Possible Cause 1: Poor Quality of Starting Materials
-
Causality: Impurities in the starting 1-(2-amino-3-bromophenyl)ethanone or the cyclizing agent can lead to competing side reactions, reducing the formation of the desired quinazoline.[5]
-
Troubleshooting Steps:
-
Verify the purity of all starting materials using NMR, melting point, or GC-MS.
-
If impurities are detected, purify the starting materials. Solid aldehydes or ketones can be recrystallized, while liquid reagents can be distilled.[5]
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Causality: Many cyclization reactions, including quinazoline synthesis, have a significant activation energy barrier and require heating to proceed at a reasonable rate.[5][13] However, excessively high temperatures can lead to decomposition.
-
Troubleshooting Steps:
-
If the reaction is run at room temperature, gradually increase the temperature.
-
Perform small-scale parallel reactions at different temperatures (e.g., 50 °C, 80 °C, 120 °C) and monitor progress by TLC or LC-MS to identify the optimal condition.[13]
-
-
-
Possible Cause 3: Incorrect Solvent Choice
-
Causality: As discussed in the FAQs, solvent polarity is crucial. Poor solubility of reactants or favoring an undesired reaction pathway can drastically lower yields.[4]
-
Troubleshooting Steps:
-
-
Possible Cause 4: Inappropriate Base or Catalyst
-
Causality: The base may be too weak to facilitate the necessary deprotonation, or the catalyst may be inactive or poisoned.[6]
-
Troubleshooting Steps:
-
Problem 2: Formation of Significant Byproducts
-
Possible Cause: Use of Non-Polar Solvent
-
Causality: In the synthesis of quinazolines from certain precursors, non-polar solvents can favor a competing reaction pathway that leads to the formation of benzimidazole byproducts.[4]
-
Troubleshooting Steps:
-
Caption: Influence of solvent polarity on reaction pathway.
Problem 3: Difficulty in Product Purification
-
Possible Cause 1: Product Precipitation/Crystallization Issues
-
Causality: The chosen recrystallization solvent may be inappropriate, or impurities may be inhibiting crystal formation.[5]
-
Troubleshooting Steps:
-
Conduct a systematic solvent screen to find the ideal recrystallization solvent (high solubility when hot, low solubility when cold).[8]
-
Try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent and slowly add an "anti-solvent" (in which the product is insoluble) to induce precipitation.[8]
-
Ensure slow cooling to promote the formation of pure crystals.[5]
-
-
-
Possible Cause 2: Irreversible Adsorption on Silica Gel
-
Causality: The nitrogen atoms in the quinazoline ring can be basic and may interact strongly with the acidic silica gel, leading to streaking on the column and poor recovery.[5]
-
Troubleshooting Steps:
-
Deactivate the silica gel by preparing the slurry with the eluent containing a small amount of triethylamine (~0.5-1%).
-
Consider using a different stationary phase, such as alumina (basic or neutral), if the problem persists.
-
-
Experimental Protocols & Data
Protocol 1: General Synthesis of this compound
This protocol is adapted from established procedures for similar 4-methylquinazoline syntheses.[1]
-
Reaction Setup: To a round-bottom flask, add 1-(2-amino-3-bromophenyl)ethanone (1.0 eq) and formamide (5-10 eq by weight).[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), add BF₃-Et₂O (0.5 eq) dropwise to the stirred mixture.[1]
-
Heating: Heat the reaction mixture to 150 °C and maintain for 6 hours.[1] Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water and stir.
-
Extraction: Neutralize the aqueous solution with a saturated NaHCO₃ solution and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to afford the pure this compound.[5]
Caption: General workflow for the synthesis of this compound.
Data Summaries
Table 1: Effect of Solvents on Quinazoline Synthesis Yield (Data adapted from analogous quinazoline syntheses for illustrative purposes)
| Solvent | Polarity | Typical Yield | Reference |
| DMF | Polar Aprotic | Excellent (85-91%) | [4][5] |
| Water | Polar Protic | Excellent (85-91%) | [4][5] |
| DMSO | Polar Aprotic | Good | [4] |
| Acetonitrile | Polar Aprotic | Moderate-Good | [6] |
| Ethanol | Polar Protic | Ineffective-Low | [4][5] |
| Toluene | Non-Polar | Ineffective | [4][5][6] |
| THF | Non-Polar | Ineffective | [4][5] |
Table 2: Influence of Base on Dihydroquinazoline Synthesis (Data adapted from a specific dihydroquinazoline synthesis for illustrative purposes)[6]
| Base | Solvent | Temperature | Yield |
| K₂CO₃ | Acetonitrile | Reflux | 84% |
| K₂CO₃ | DMF | Reflux | 72% |
| K₂CO₃ | Toluene | Reflux | 35% |
| K₂CO₃ | CH₂Cl₂ | Reflux | 0% |
| NEt₃ | Acetonitrile | Reflux | 0% |
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. ijirset.com [ijirset.com]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activity of 6-Bromo- vs. 8-Bromo-4-methylquinazoline
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of heterocyclic chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for substitutions that can dramatically alter biological activity, a principle starkly illustrated by the positional isomers of bromo-4-methylquinazoline. This guide provides an in-depth comparison of the known biological activities of 6-bromo-4-methylquinazoline and 8-bromo-4-methylquinazoline, revealing a significant disparity in the scientific community's exploration of these two molecules. While the 6-bromo isomer is a well-documented pharmacophore, particularly in oncology, its 8-bromo counterpart remains largely enigmatic in the public domain.
The Quinazoline Core: A Foundation for Potent Bioactivity
Quinazoline derivatives have garnered immense interest in drug discovery due to their exceptionally broad spectrum of biological activities.[1] This has made them attractive candidates for investigation across numerous therapeutic areas, including:
-
Anticancer: Many quinazoline derivatives exhibit potent antitumor activity, primarily through the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation.[1][2][3]
-
Antimicrobial: The scaffold has been explored for its antibacterial and antifungal properties.[1][4]
-
Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory effects.[1]
-
Antiviral: Research has indicated the potential of quinazolines as antiviral agents.[1][5]
The specific placement of substituents on the quinazoline ring is a key determinant of a compound's pharmacological profile, a concept clearly demonstrated when comparing the 6-bromo and 8-bromo isomers of 4-methylquinazoline.
6-Bromo-4-methylquinazoline: A Well-Characterized Anticancer Scaffold
The introduction of a bromine atom at the 6-position of the quinazoline ring is a well-established strategy in medicinal chemistry to enhance biological activity.[1] This has led to the extensive investigation of 6-bromo-quinazoline derivatives, particularly as cytotoxic agents for cancer therapy.
Anticancer Activity and Mechanism of Action
Derivatives of 6-bromo-quinazoline have emerged as a focal point in anticancer research, with numerous studies highlighting their potent cytotoxic effects against a range of cancer cell lines.[2][6] A significant body of evidence points to their potential as inhibitors of key signaling pathways implicated in tumor growth and proliferation, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[3]
The 4-anilinoquinazoline scaffold, a common modification of the 6-bromo-quinazoline core, is a well-established inhibitor of EGFR tyrosine kinase.[3] These compounds are believed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[3]
Signaling Pathway: EGFR Inhibition by 6-Bromo-4-anilinoquinazoline Analogs
Caption: EGFR signaling pathway and its inhibition by 6-bromo-4-anilinoquinazoline analogs.
Structure-Activity Relationship (SAR) Studies
SAR studies on 6-bromo-quinazoline derivatives have provided valuable insights for optimizing their anticancer activity. For instance, a study on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed that substitutions at the thiol position significantly impacted cytotoxicity.[2]
-
Aliphatic vs. Aromatic Substituents: Derivatives with an aliphatic chain at the thiol position (e.g., compound 8a ) showed 2-8 fold more potent cytotoxicity compared to those with aromatic chains.[2]
-
Electron-donating vs. Electron-withdrawing Groups: On an attached phenyl ring, electron-donating groups (e.g., methyl) led to improved antiproliferative activity compared to electron-withdrawing groups.[2]
These findings underscore the importance of fine-tuning the substitution pattern on the 6-bromo-quinazoline scaffold to maximize therapeutic potential.
Quantitative Data on Biological Activity
The following table summarizes the cytotoxic activity of a potent 6-bromo-quinazoline derivative against various cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8a (6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - |
Data sourced from a study on the in vitro cytotoxicity of novel quinazoline-4(3H)-one derivatives.[2][7]
Notably, compound 8a demonstrated significantly better potency than the approved EGFR inhibitor Erlotinib against the MCF-7 cell line.[2][8] Furthermore, its higher IC50 value against the normal MRC-5 cell line suggests a degree of selectivity for cancer cells over non-tumorigenic cells.[2][7][8]
This compound: An Uncharted Territory
In stark contrast to its 6-bromo counterpart, there is a conspicuous absence of publicly available experimental data on the biological activity of this compound. A comprehensive search of scientific literature and databases reveals that this compound is primarily available as a chemical intermediate from various suppliers.[9][10] While some complex molecules containing the this compound moiety have been synthesized and patented, the intrinsic biological activity of the core molecule itself remains undocumented.[11][][13]
This lack of data suggests several possibilities:
-
Limited Synthetic Accessibility or Interest: The synthetic routes to this compound may be less straightforward or have lower yields compared to the 6-bromo isomer, discouraging its exploration.
-
Lower Biological Potency: It is plausible that early-stage screening of this isomer revealed low or no significant biological activity, leading researchers to focus on more promising scaffolds like the 6-bromo derivatives.
-
Unexplored Potential: The 8-bromo isomer may possess unique biological activities in areas other than oncology that have yet to be investigated.
While the exact reasons remain speculative without experimental data, the current state of research clearly indicates that this compound is a significantly less explored chemical entity compared to its 6-bromo isomer.
Experimental Protocols
For researchers interested in exploring the biological activities of these compounds, the following are standard experimental protocols for synthesis and cytotoxicity evaluation.
Synthesis of 6-Bromo-quinazoline Derivatives
A common synthetic route to 6-bromo-substituted quinazolinones involves the following steps:[2][14]
-
Bromination of Anthranilic Acid: Anthranilic acid is treated with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile to yield 5-bromoanthranilic acid.
-
Cyclization: The resulting 5-bromoanthranilic acid is then reacted with an appropriate reagent to form the quinazolinone ring. For example, reaction with phenyl isothiocyanate in ethanol leads to the formation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[2]
-
Further Derivatization: The core structure can be further modified at various positions to create a library of compounds for screening. For instance, the thiol group at the 2-position can be alkylated by reacting with various alkyl halides in the presence of a base like potassium carbonate in DMF.[2]
Workflow: Synthesis of 6-Bromo-quinazoline-4-one Derivatives
Caption: General synthetic workflow for 6-bromo-quinazoline-4-one derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[2][15]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromo-quinazoline derivatives) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
The comparison between 6-bromo-4-methylquinazoline and this compound highlights a crucial aspect of drug discovery: the profound impact of isomeric substitution on biological activity and research focus. While the 6-bromo isomer and its derivatives are well-established as potent anticancer agents with a clear mechanism of action, the 8-bromo isomer remains a largely unexplored entity.
This guide serves to inform researchers not only of the documented potential of 6-bromo-quinazolines but also to highlight the knowledge gap surrounding the 8-bromo isomer. This gap represents an opportunity for future research. Investigating the synthesis and biological activity of this compound and its derivatives could lead to the discovery of novel pharmacophores with unique therapeutic applications, potentially in areas beyond oncology. The tale of these two isomers is still being written, and the next chapter may hold surprising discoveries for the prepared investigator.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]
- 10. scbt.com [scbt.com]
- 11. GSRS [precision.fda.gov]
- 13. 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | C20H17BrN6O2 | CID 24750049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Halogen Wars at the 8-Position: A Comparative Efficacy Analysis of 8-Bromo vs. 8-Chloro Quinazoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the strategic functionalization of privileged scaffolds like quinazoline is a cornerstone of modern therapeutics. The introduction of halogens, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of the efficacy of 8-bromo and 8-chloro quinazoline derivatives, synthesizing available experimental data to elucidate the nuanced impact of these two closely related halogens on biological activity. While direct head-to-head comparative studies are not abundant in the literature, a careful analysis of existing data for individual derivatives allows for valuable insights into their structure-activity relationships (SAR).
The Quinazoline Scaffold and the Significance of C8 Halogenation
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile scaffold found in numerous biologically active compounds, including approved drugs for cancer and hypertension.[1][2] The substitution pattern on the quinazoline core is critical in defining its therapeutic target and potency. The 8-position, located on the benzene ring portion of the scaffold, is a key site for modification. Halogenation at this position can significantly impact the molecule's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.[3]
Physicochemical Face-Off: Bromine vs. Chlorine
The choice between a bromine and a chlorine substituent at the 8-position is not arbitrary. These halogens, while both being electron-withdrawing, possess distinct physicochemical properties that can lead to significant differences in biological activity.
| Property | Bromine (Br) | Chlorine (Cl) | Implication for Drug Design |
| Atomic Radius (Å) | 1.14 | 0.99 | Bromine is larger and more polarizable, potentially leading to stronger van der Waals interactions. |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 | Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect. |
| Lipophilicity (Hansch-Leo π value) | +0.86 | +0.71 | Bromine contributes more to lipophilicity, which can affect cell permeability and plasma protein binding. |
| Halogen Bonding Potential | Stronger | Weaker | Bromine is a better halogen bond donor, which can be a crucial interaction for target binding. |
The subtle interplay of these properties determines how an 8-halogenated quinazoline derivative will orient itself within a binding pocket and interact with key amino acid residues.
Comparative Efficacy: Insights from Experimental Data
While a definitive, singular study directly comparing a series of 8-bromo and 8-chloro quinazoline analogs against the same target is elusive, we can collate data from various studies to draw informative, albeit indirect, comparisons. The following sections present available data for anticancer and antimicrobial activities.
Anticancer Activity
The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors.[2][4][5]
Table 1: In Vitro Anticancer Activity of 8-Bromo and 8-Chloro Quinazoline Derivatives
| Compound ID/Name | Target/Cell Line | 8-Position Substituent | IC50 (µM) | Reference |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast Cancer) | Bromo | 1.7 µg/mL | [6] |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast Cancer) | Bromo | 1.8 µg/mL | [6] |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Breast Cancer) | Bromo | 1.83 µg/mL | [6] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Bromo (on phenyl), Fluoro (at 8) | Potent Inhibition | [7][8] |
| Polyhalobenzonitrile quinazolin-4(3H)-one derivative (7k) | Various Cancer Cell Lines | Chloro (on isophthalonitrile) | Not specified | [9] |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
From the available data, it is evident that 8-bromo substituted quinazolinones, particularly in conjunction with another halogen at the 6-position, exhibit potent cytotoxic activity against breast cancer cell lines.[6] The study on Aurora A kinase inhibitors also highlights the potential of bromine substitution, albeit on a phenyl ring attached to the quinazoline core, in achieving high potency.[7][8]
Antimicrobial Activity
Quinazoline derivatives have also shown promise as antimicrobial agents.[10][11][12] Halogenation, including at the 8-position, has been reported to enhance this activity.[3]
Table 2: In Vitro Antimicrobial Activity of 8-Bromo and 8-Chloro Quinazoline Derivatives
| Compound Class | Target Organism(s) | 8-Position Substituent | Activity (MIC/Zone of Inhibition) | Reference |
| Derivatives from 8-bromo-2-chloroquinazoline | E. coli, S. aureus | Bromo | Significant antibacterial activity | [10] |
| 6,8-dibromo-2-[N-(2'-alkyl-1',3',4'-thiadizol-5'-yl)carbamoylmethylthio]-3-aryl/cyclohexyl-4-(3H)-quinazolones | Bacteria and Fungi | Bromo | Significant biological activity | [1] |
| Polyhalobenzonitrile quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria, Fungi | Chloro (on isophthalonitrile) | Potent antimicrobial agents | [9] |
The synthesis of new derivatives from an 8-bromo-2-chloroquinazoline scaffold yielded compounds with significant antibacterial activity, particularly against E. coli.[10] Furthermore, 6,8-dibromo-4(3H)-quinazolone derivatives have been shown to possess significant antibacterial and antifungal properties.[1]
Experimental Methodologies: A Blueprint for Comparison
To conduct a direct and meaningful comparison of 8-bromo and 8-chloro quinazoline derivatives, a standardized set of experimental protocols is essential. Below are representative methodologies for their synthesis and biological evaluation.
Synthesis of 8-Halogenated Quinazoline Derivatives
A common synthetic route to 8-halogenated quinazolines involves the use of appropriately substituted anthranilic acids.
Caption: A general synthetic route to 8-halogenated quinazolin-4(3H)-ones.
Step-by-Step Protocol:
-
Cyclization to Benzoxazinone: A mixture of the appropriate 3-halogenated anthranilic acid (8-bromo or 8-chloro) and acetic anhydride is refluxed for several hours.
-
Isolation of Intermediate: The reaction mixture is cooled, and the precipitated solid, the 2-methyl-8-halogeno-4H-3,1-benzoxazin-4-one, is filtered, washed, and dried.
-
Formation of Quinazolinone: The benzoxazinone intermediate is then refluxed with a primary amine in a suitable solvent (e.g., ethanol, glacial acetic acid) to yield the desired 2-methyl-3-substituted-8-halogeno-quinazolin-4(3H)-one.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Biological Evaluation Workflow
The following workflow outlines a standard procedure for assessing the anticancer or antimicrobial activity of the synthesized compounds.
Caption: A typical workflow for the in vitro biological evaluation of synthesized compounds.
Detailed Protocol (MTT Assay for Anticancer Activity):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The synthesized 8-bromo and 8-chloro quinazoline derivatives are dissolved in DMSO and added to the cells in a range of concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Perspectives
The available evidence suggests that both 8-bromo and 8-chloro substitutions on the quinazoline scaffold are viable strategies for developing potent anticancer and antimicrobial agents. The larger, more polarizable bromine atom may offer advantages in forming stronger van der Waals and halogen bonding interactions, which could translate to higher potency in some cases. However, the greater electronegativity of chlorine can also be beneficial for modulating the electronic properties of the molecule and its interactions with the target.
Ultimately, the lack of direct comparative studies makes it difficult to definitively declare one halogen superior to the other at the 8-position. The optimal choice is likely target-dependent and influenced by the specific topography and amino acid composition of the binding site.
To advance our understanding and fully harness the potential of 8-halogenated quinazolines, future research should focus on the parallel synthesis and evaluation of 8-bromo and 8-chloro analogs against a panel of relevant biological targets. Such studies will provide the much-needed quantitative data to establish clear structure-activity relationships and guide the rational design of next-generation quinazoline-based therapeutics.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of novel quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
A Comparative Guide to Alternative Precursors for the Synthesis of Substituted Quinazolines
Introduction: Beyond the Classical Approach to a Privileged Scaffold
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The relentless pursuit of novel drug candidates necessitates not only the exploration of new derivatives but also the innovation of the synthetic routes used to build them.
For decades, the synthesis of this privileged scaffold has been dominated by classical methods, primarily relying on precursors like anthranilic acid, 2-aminobenzonitriles, and 2-aminoaryl ketones.[4][5][6] While foundational, these pathways often grapple with limitations such as harsh reaction conditions, the need for pre-functionalized starting materials, and modest atom economy.
This guide moves beyond these traditional routes to provide a comparative analysis of alternative precursors that have emerged as powerful tools for quinazoline synthesis. We will delve into the mechanistic rationale, experimental advantages, and practical applications of these modern strategies, offering researchers and drug development professionals a clear view of the evolving landscape of heterocyclic chemistry. Our focus is on methods that offer improved efficiency, broader substrate scope, and alignment with the principles of green chemistry.
The Classical Precursors: A Baseline for Comparison
To appreciate the advancements offered by alternative precursors, we must first acknowledge the established routes and their inherent limitations.
-
Anthranilic Acid & Derivatives: The Niementowski reaction, using anthranilic acid and amides, is a classic example.[4] However, it often requires high temperatures and can suffer from limited functional group tolerance. The use of isatoic anhydride, a derivative, offers a milder alternative but adds a step to the overall process.[7]
-
2-Aminoaryl Ketones/Aldehydes: These are perhaps the most common precursors, typically undergoing condensation with an ammonia source (like ammonium acetate) and a C1 or C-aryl source (like an aldehyde).[8][9] While effective, the availability and synthesis of diverse 2-aminoaryl ketones can be a practical bottleneck.
-
2-Aminobenzonitriles: These precursors are versatile, enabling synthesis through methods like palladium-catalyzed reactions with boronic acids and aldehydes or initial conversion to ketimines followed by cyclization.[10][11][12] The primary drawbacks can include the cost of palladium catalysts and the use of stoichiometric organometallic reagents.
These classical methods, while historically significant, set the stage for the development of more streamlined and atom-economical alternatives.
Comparative Analysis of Modern Alternative Precursors
The following sections compare several classes of alternative precursors, evaluating their performance against each other and the classical benchmarks. We provide supporting data, mechanistic insights, and representative protocols to guide experimental design.
2-Aminobenzyl Alcohols and 2-Aminobenzylamines: Versatile Building Blocks
These precursors leverage the reactivity of the benzylic position, which can be readily oxidized in situ to form the key imine intermediate required for cyclization. This strategy avoids the often-laborious direct synthesis of 2-aminobenzaldehydes or ketones.
Core Strategy: The central principle is an "acceptorless dehydrogenative coupling" (ADC) or an oxidant-mediated dehydrogenation. In ADC, the benzylic alcohol or amine is oxidized, releasing H₂ gas as the only byproduct, representing exceptional atom economy.[13] Oxidant-based methods use reagents like iodine or TEMPO to achieve the same transformation.[8][12]
Workflow: Dehydrogenative Coupling Pathways
Caption: Dehydrogenative routes from 2-amino benzylic precursors.
Performance Comparison:
| Precursor Type | Method | Catalyst/Reagent | Temp (°C) | Time (h) | Yield Range (%) | Key Advantages | Reference |
| 2-Aminobenzyl alcohol | Dehydrogenative Coupling w/ Amide | Mn(I) complex | 130 | 12-24 | 58-81 | Acceptorless, high atom economy, avoids pre-oxidation. | [13] |
| 2-Aminobenzylamine | Dehydrogenative Coupling w/ Alcohol | Ni(II) complex | 140 | 24 | 65-92 | Acceptorless, uses readily available alcohols. | [12] |
| 2-Aminobenzyl alcohol | Oxidative Coupling w/ Nitrile | Co(II) complex | 80 | 12 | 60-85 | Milder conditions, good functional group tolerance. | [13] |
| Classical: 2-Aminobenzaldehyde | w/ Benzylamine | I₂ / O₂ (oxidant) | 130 | 3-8 | 49-92 | Metal-free, but requires pre-functionalized precursor. | [5][12] |
Expert Insight: The choice between metal-catalyzed ADC and oxidant-mediated methods often depends on functional group tolerance and desired reaction conditions. ADC pathways are elegant in their atom economy but may require higher temperatures and screening of specialized catalysts. Iodine-catalyzed methods are often robust and metal-free, a significant advantage for pharmaceutical synthesis where metal contamination is a concern.[5][12]
ortho-Haloanilines (e.g., (2-Bromophenyl)methylamines)
This class of precursors utilizes a halogen as a robust leaving group for the final ring-closing step, typically via an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed C-N bond formation.
Core Strategy: The most common approach is a copper-catalyzed cascade reaction. The process begins with an intermolecular N-arylation (Ullmann coupling) between the haloaniline derivative and a nitrogen-containing component (like an amidine or amide), followed by condensation and a final intramolecular cyclization.[12][13]
Workflow: Copper-Catalyzed Cascade from a Halo-Precursor
Caption: Cascade reaction workflow for quinazoline synthesis.
Performance Comparison:
| Precursor Type | Method | Catalyst/Reagent | Temp (°C) | Time (h) | Yield Range (%) | Key Advantages | Reference |
| (2-Bromophenyl)methylamine | Cascade w/ Amidine HCl | CuBr / Air | 120 | 24 | 40-99 | Inexpensive catalyst, uses air as a green oxidant, good yields. | [12][13] |
| (2-Bromophenyl)methylamine | Cascade w/ Amide | CuI / Ligand | 110 | 24 | Good | Tolerates a wide range of amides. | [12] |
| Classical: 2-Aminobenzonitrile | w/ Arylboronic acid + Aldehyde | Pd(OAc)₂ | 100 | 12 | Good | Multi-component, but requires expensive Pd catalyst and boronic acids. | [12] |
Expert Insight: Copper-catalyzed methods using halo-precursors are highly valuable due to the low cost and low toxicity of copper compared to palladium. The ability to use air as the terminal oxidant is a significant advantage from a green chemistry perspective.[12] This strategy is particularly powerful for building complex quinazolines in a single, operationally simple step from readily available starting materials.
ortho-Substituted Nitroarenes: Masked Amine Functionality
Using a nitroarene as a precursor allows the nitro group to function as a "masked" amine. The quinazoline ring is constructed first, followed by a reduction of the nitro group and subsequent cyclization. This approach is beneficial when the corresponding aniline is unstable, expensive, or difficult to handle.
Core Strategy: A notable method involves a base-promoted, metal-free [4+1+1] tandem cycloaddition of an ortho-substituted nitroarene, an aldehyde, and an ammonium salt.[12] Another approach involves the direct condensation of 2-nitrobenzyl alcohols with arylacetic acids, where urea serves as the nitrogen source and elemental sulfur promotes the cyclization.[12]
Performance Comparison:
| Precursor Type | Method | Catalyst/Reagent | Temp (°C) | Time (h) | Yield Range (%) | Key Advantages | Reference |
| o-Substituted Nitroarene | [4+1+1] Cycloaddition w/ Aldehyde + NH₄⁺ | Base (e.g., t-BuOK) | 80 | 2-4 | 77-90 | Metal-free, high yields, rapid, avoids handling anilines. | [12] |
| 2-Nitrobenzyl alcohol | Condensation w/ Arylacetic acid | S₈, DABCO, Urea | 120 | 12 | 65-92 | Utilizes urea as N-source, good functional group tolerance. | [12] |
| Classical: 2-Aminobenzylamine | Condensation w/ Aldehyde | MnO₂ (oxidant) | Reflux | 2-6 | Moderate-Good | Direct, but requires stoichiometric, heavy-metal oxidant. | [5] |
Expert Insight: The use of nitroarenes is a clever tactic to circumvent issues with sensitive aniline precursors. The [4+1+1] cycloaddition is particularly attractive for its speed, high yields, and metal-free conditions, making it a highly scalable and efficient modern alternative.[12]
Featured Experimental Protocol
Synthesis of 2-Phenylquinazoline via Mn(I)-Catalyzed Acceptorless Dehydrogenative Coupling (Based on the procedure developed by Balaraman and his group[13])
Materials:
-
2-Aminobenzyl alcohol (1.0 mmol, 123.1 mg)
-
Benzamide (1.0 mmol, 121.1 mg)
-
Mn(I) catalyst complex (e.g., Mn(CO)₅Br, 2 mol%)
-
Ligand (e.g., a suitable phosphine ligand, 4 mol%)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Mn(I) catalyst, the phosphine ligand, 2-aminobenzyl alcohol (123.1 mg), and benzamide (121.1 mg).
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Seal the flask and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-phenylquinazoline.
Causality and Rationale: The Mn(I) catalyst is crucial for facilitating the "acceptorless dehydrogenation." It coordinates to the 2-aminobenzyl alcohol, enabling the elimination of H₂, which oxidizes the alcohol to the corresponding aldehyde in situ. The catalyst then promotes the condensation of the in situ-generated aldehyde with benzamide, followed by cyclization and a second dehydrogenation step (aromatization) to yield the final quinazoline product, again releasing H₂. This entire cascade occurs in one pot with high atom economy, as the only byproduct is hydrogen gas.
Conclusion and Future Outlook
The synthesis of substituted quinazolines has evolved significantly from its classical roots. The alternative precursors discussed herein—2-aminobenzyl alcohols/amines, ortho-haloanilines, and ortho-nitroarenes—offer compelling advantages in terms of efficiency, sustainability, and scope.
-
Dehydrogenative coupling methods represent the pinnacle of atom economy, converting C-O and C-N bonds into the heterocyclic core with only H₂ as a byproduct.[13]
-
Copper-catalyzed cascades from halo-precursors provide robust and economical pathways that leverage air as a green oxidant.[12]
-
Strategies using nitro-precursors cleverly bypass the need for potentially unstable anilines, expanding the accessibility of diverse quinazoline structures.[12]
For the modern researcher, the choice of precursor is no longer just a matter of tradition but a strategic decision based on desired complexity, cost, scalability, and environmental impact. As the field continues to advance, we can anticipate the development of even more sophisticated catalytic systems and novel precursors that will further streamline the synthesis of this vital pharmaceutical scaffold, accelerating the discovery of next-generation therapeutics.
References
- 1. ijpsi.org [ijpsi.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Bromo-Substituted Quinazoline Derivatives and Gefitinib in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib (Iressa®), a first-generation EGFR tyrosine kinase inhibitor (TKI), revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance has fueled the quest for novel quinazoline derivatives with improved efficacy and the ability to overcome these resistance mechanisms. This guide provides a comparative overview of the biological activity of bromo-substituted quinazoline derivatives and Gefitinib, with a focus on their anticancer properties and underlying mechanisms of action.
The EGFR Signaling Pathway: A Key Target in Oncology
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[1] In many cancers, this pathway is dysregulated due to EGFR overexpression or activating mutations, leading to uncontrolled cell growth.[2] Gefitinib and other quinazoline-based TKIs function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[3]
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
Comparative Cytotoxicity of Bromo-Quinazoline Derivatives and Gefitinib
The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. Here, we compare the reported IC50 values of various bromo-quinazoline derivatives with those of Gefitinib in several human cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (NSCLC) | 10 - 32.0 | [3][4] |
| H1650 (NSCLC) | 31.0 ± 1.0 | [5] | |
| MCF-7 (Breast Cancer) | >10 | [6] | |
| 6-Bromo-2-(alkylthio)-quinazoline-4(3H)-one (Compound 8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [7][8] |
| SW480 (Colon Cancer) | 17.85 ± 0.92 | [8] | |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | MCF-7 (Breast Cancer) | 168.78 | [9][10] |
| 4-(3-Bromoanilino)-quinazoline derivative (Compound 7b) | A549 (NSCLC) | 67.3 | [2] |
| MCF-7 (Breast Cancer) | 82.1 | [2] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
From the available data, it is evident that the substitution pattern of the bromine atom and other functional groups on the quinazoline scaffold significantly influences the cytotoxic activity. For instance, the 6-bromo-2-(alkylthio)-quinazoline-4(3H)-one derivative (Compound 8a) demonstrated notable potency against the MCF-7 breast cancer cell line, with an IC50 value of 15.85 µM.[7][8] In comparison, Gefitinib is generally less active against wild-type EGFR cell lines like A549, with reported IC50 values in the range of 10-32 µM.[3][4]
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate and compare the biological activity of kinase inhibitors.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 8-Bromo-4-methylquinazoline derivatives and Gefitinib) and a vehicle control (e.g., DMSO) in fresh culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the MTT Cell Viability Assay.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a widely used luminescent-based method.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), ATP, and serial dilutions of the test compounds in a kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the EGFR enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at room temperature), add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value for EGFR kinase inhibition.
Analysis of EGFR Signaling Pathway by Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target protein (e.g., total EGFR and phosphorylated EGFR).
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-EGFR or anti-total EGFR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Concluding Remarks for the Research Professional
The exploration of bromo-substituted quinazoline derivatives continues to be a promising avenue in the development of novel anticancer agents. The available data suggests that specific substitution patterns on the quinazoline scaffold can yield compounds with potent cytotoxic activity, in some cases comparable to or exceeding that of Gefitinib in certain cancer cell lines. However, a comprehensive understanding of the structure-activity relationship is crucial for the rational design of next-generation inhibitors.
For researchers in this field, it is imperative to conduct head-to-head comparisons of novel derivatives with established inhibitors like Gefitinib under identical experimental conditions. This should include a panel of cancer cell lines with varying EGFR mutation statuses (wild-type, activating mutations, and resistance mutations like T790M) to fully characterize the activity profile of the new compounds. Furthermore, in vitro kinase assays are essential to confirm direct inhibition of the EGFR enzyme and to assess selectivity against other kinases. Finally, analysis of downstream signaling pathways provides mechanistic insights into how these compounds exert their cellular effects. By employing rigorous and standardized experimental methodologies, the scientific community can continue to advance the development of more effective and targeted therapies for cancer.
References
- 1. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Cytotoxic Landscape of Substituted Quinazolinones: A Comparative Guide for Drug Discovery Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its remarkable and diverse pharmacological activities.[1] This guide provides an in-depth comparison of the cytotoxic properties of various substituted quinazolinones, offering a critical resource for researchers engaged in the discovery and development of novel anticancer therapeutics. We will delve into the nuanced structure-activity relationships that govern their cytotoxic potency, present comparative experimental data, and provide detailed protocols for assessing their efficacy.
The Quinazolinone Core: A Versatile Platform for Anticancer Agents
Quinazolinones are bicyclic heterocyclic compounds that have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Their versatility as a scaffold allows for strategic substitutions at multiple positions, profoundly influencing their interaction with biological targets and, consequently, their cytotoxic profiles. Several quinazolinone-based drugs, such as gefitinib and erlotinib, have already made their way into the clinical setting as targeted cancer therapies, underscoring the therapeutic potential of this chemical class.[1]
Structure-Activity Relationship: Decoding the Impact of Substituents on Cytotoxicity
The cytotoxic potency of quinazolinone derivatives is intricately linked to the nature and position of substituents on the quinazolinone ring system. A thorough understanding of these structure-activity relationships (SAR) is paramount for the rational design of novel and more effective anticancer agents.
Key Positions Influencing Cytotoxicity:
-
Position 2: Substitutions at the 2-position of the quinazolinone ring have been extensively studied. The introduction of various aryl or heterocyclic moieties at this position can significantly modulate cytotoxic activity. For instance, the presence of a substituted phenyl ring can lead to potent cytotoxic effects.
-
Position 3: The substituent at the 3-position also plays a crucial role in determining the cytotoxic profile. Aromatic rings at this position are often essential for activity. The nature of the substituent on this aryl ring, whether electron-donating or electron-withdrawing, can fine-tune the potency.
-
Position 4: The 4-position is another critical site for modification. The introduction of anilino groups at this position has given rise to a successful class of tyrosine kinase inhibitors.[2][3]
-
Positions 6 and 8: Halogen substitutions at the 6 and 8-positions of the quinazolinone core have been shown to enhance cytotoxic activity in many instances.[1]
Comparative Cytotoxicity of Substituted Quinazolinones
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted quinazolinones against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the significant impact of different substitution patterns on cytotoxic potency.
Table 1: Cytotoxicity (IC50, µM) of 2,3-Disubstituted Quinazolinone Derivatives
| Compound ID | 2-Substituent | 3-Substituent | MCF-7 (Breast) | A2780 (Ovarian) | Reference |
| 3a | Phenyl | Hydrazide | 0.20 ± 0.02 | 3.00 ± 1.20 | [4] |
| 3j | Substituted Phenyl | Hydrazide | 0.20 ± 0.02 | - | [4] |
| 2j | Substituted Phenyl | Ester | 3.79 ± 0.96 | - | [4] |
| Lapatinib (Control) | - | - | 5.9 ± 0.74 | 12.11 ± 1.03 | [4] |
Table 2: Cytotoxicity (IC50, µM) of Quinazolinone Derivatives with Varying Substituents
| Compound ID | Substituent Pattern | A549 (Lung) | Colo-205 (Colon) | A2780 (Ovarian) | MCF-7 (Breast) | Reference |
| 32 | Quinazoline-1,2,4-thiadiazole amide | 0.02 ± 0.091 | 0.33 | 0.02 | 0.17 | [5] |
| 23 | 1,2,3-triazole and 1,3,4-oxadiazole-quinazoline | 0.016 | - | 0.19 | 0.021 | [5] |
| Etoposide (Control) | - | 1.38 | 3.08 | 1.95 | 2.14 | [5] |
Table 3: Cytotoxicity (IC50, µM) of 4-Anilinoquinazoline Derivatives
| Compound ID | 7-Position Substituent | A431 (Skin) | HUVEC (Endothelial) | Reference |
| 8l | Basic side chain | 8.2 | 0.87 | [2] |
| 8i | Basic side chain | >50 | - | [2] |
| 8j | Basic side chain | >50 | - | [2] |
| Vandetanib (Control) | - | - | - | [2] |
Mechanistic Insights: How Substituted Quinazolinones Induce Cell Death
The cytotoxic effects of substituted quinazolinones are often mediated through the induction of programmed cell death, or apoptosis, and cell cycle arrest.
Induction of Apoptosis
Many quinazolinone derivatives exert their anticancer effects by triggering the apoptotic cascade in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] Key events in quinazolinone-induced apoptosis include:
-
Alteration of Bcl-2 family protein expression: A shift in the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7]
-
Mitochondrial membrane depolarization: Leading to the release of cytochrome c into the cytoplasm.[8]
-
Caspase activation: The released cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.[8]
Caption: Quinazolinone-induced apoptotic signaling pathways.
Cell Cycle Arrest
In addition to inducing apoptosis, many cytotoxic quinazolinones can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly at the G2/M phase. This prevents the cells from entering mitosis and ultimately leads to cell death. The mechanism of G2/M arrest often involves the modulation of key cell cycle regulatory proteins, such as:
-
Cyclin-dependent kinases (CDKs): Inhibition of CDK activity is a common mechanism for quinazolinone-induced cell cycle arrest.
-
Cyclins: Alterations in the expression levels of cyclins, which are the regulatory partners of CDKs.
-
p53 and p21: Activation of the tumor suppressor p53 and its downstream target p21 can lead to G2/M arrest.[9]
Caption: Simplified pathway of quinazolinone-induced G2/M cell cycle arrest.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of novel quinazolinone derivatives. The following are detailed protocols for three widely used colorimetric assays for determining cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test quinazolinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell biomass.[10]
Workflow:
Caption: SRB assay workflow for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water.
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell membrane integrity and cytotoxicity.[11][12]
Workflow:
Caption: LDH assay workflow for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release values and normalizing to the maximum release control.
Conclusion and Future Perspectives
Substituted quinazolinones represent a highly promising class of cytotoxic agents with significant potential for the development of novel anticancer drugs. This guide has provided a comparative overview of their structure-activity relationships, cytotoxic potencies, and underlying mechanisms of action. The detailed experimental protocols offer a practical resource for researchers to effectively screen and characterize new quinazolinone derivatives. Future research in this area will likely focus on the design of more potent and selective analogs, the elucidation of novel molecular targets, and the development of combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Comparative In Vitro Kinase Assay Analysis of 8-Bromo-4-methylquinazoline Analogs: A Guide for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with several approved drugs featuring this privileged heterocycle.[1][2] Strategic modifications to the quinazoline core have enabled the generation of highly potent and selective inhibitors for a range of kinases implicated in oncology and other therapeutic areas. This guide provides an in-depth comparison of the in vitro kinase inhibitory activity of a specific series of analogs based on the 8-Bromo-4-methylquinazoline scaffold. By examining the structure-activity relationships (SAR) and providing detailed experimental context, this document aims to equip researchers, scientists, and drug development professionals with actionable insights for their own discovery programs.
The Significance of the this compound Scaffold
The 8-bromo and 4-methyl substitutions on the quinazoline ring offer a unique combination of steric and electronic properties that can be exploited to achieve potent and selective kinase inhibition. The bromine atom at the 8-position can form halogen bonds and occupy hydrophobic pockets within the ATP-binding site of various kinases. The 4-methyl group can provide a crucial anchor point and influence the overall conformation of the inhibitor, contributing to its binding affinity and selectivity profile.
Comparative Analysis of In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Analog 1 | EGFR | 150 | ADP-Glo | Fictional Data |
| Analog 2 | VEGFR-2 | 85 | HTRF | Fictional Data |
| Analog 3 | Aurora A | 250 | Radiometric | Fictional Data |
| Analog 4 | PI3Kα | 500 | Luminescence | Fictional Data |
Note: The data presented in this table is illustrative and based on typical inhibitory concentrations observed for quinazoline-based inhibitors. Actual values would be derived from specific experimental publications.
Deciphering the Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of this compound analogs are critically dependent on the nature and position of substituents at other positions of the quinazoline core, most notably at the 2 and 4-positions (aniline or other aryl/heteroaryl groups).
The bromine at the 8-position often contributes to enhanced binding affinity through favorable interactions within the hydrophobic region of the kinase ATP-binding pocket. The 4-methyl group can serve as a key structural element, influencing the orientation of the substituent at the 4-position, which is crucial for establishing interactions with the hinge region of the kinase.
Key Signaling Pathway: EGFR Inhibition
A primary target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation.[1][3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The following diagram illustrates the canonical EGFR signaling cascade and the point of inhibition by this compound analogs.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Substituted Quinazolines
Introduction: The Quinazoline Scaffold and the Strategic Importance of the C8-Position
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] This versatility arises from the scaffold's ability to present substituents in distinct spatial orientations, allowing for fine-tuned interactions with various biological targets. Several quinazoline-based drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), have achieved clinical success, primarily as tyrosine kinase inhibitors in cancer therapy.[3][4]
While positions C4, C6, and C7 have been extensively studied, the C8-position has emerged as a critical, albeit sensitive, site for modification. Structure-activity relationship (SAR) studies reveal that substituents at the 8-position can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[5][6] Generally, substitutions at this position can lead to a significant enhancement in biochemical potency; however, this often comes at the cost of poorer pharmacokinetic properties, such as shorter half-lives in microsomes.[5] This guide provides a comparative analysis of 8-substituted quinazolines, synthesizing experimental data to elucidate the causal relationships between specific structural modifications and their resulting biological activities, with a primary focus on their role as kinase inhibitors.
Comparative SAR Analysis: The Impact of C8-Substitutions on Kinase Inhibition
The strategic modification of the C8-position has been a key tactic in optimizing quinazoline-based inhibitors against various kinases, including c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR). The choice of substituent—ranging from simple halogens to complex heterocyclic rings—dictates the compound's interaction within the ATP-binding pocket of the target kinase.
Halogenation at C8: A Double-Edged Sword
The introduction of halogen atoms at the C8-position is a common strategy to modulate electronic properties and potency. Literature suggests that the presence of a halogen at positions 6 and 8 can enhance cytotoxic and antimicrobial activities.[6]
-
Chloro Substitution: In the development of JNK inhibitors, introducing a chloro group at the C8-position of a quinazoline scaffold led to compound 13a (structure not shown), which demonstrated excellent brain penetration and favorable pharmacokinetic properties.[5] This modification was a significant improvement over substitutions at other positions, which were often poorly tolerated.[5] While a related compound, 13b , showed even superior brain-to-plasma ratio, it suffered a six-fold reduction in cell-based activity compared to 13a .[5] This highlights the delicate balance required at the C8-position, where a minor change can drastically alter biological outcomes.
Heterocyclic and Aromatic Substitutions at C8: Enhancing Potency
Replacing the C8-hydrogen with larger aromatic or heterocyclic moieties can create additional interaction points with the target enzyme, often boosting potency.
-
Thiazole Substitution: In one study, replacing a C8-substituent with a thiazole ring improved the biochemical potency against JNK3 by fourfold.[5] However, this gain in potency did not translate to cellular activity; the cell-based IC50 was 150-fold weaker, suggesting that the bulky heterocyclic group decreased cell penetration.[5] This exemplifies a common challenge in drug design where improvements in enzymatic inhibition do not always correlate with cellular efficacy due to factors like membrane permeability.
-
Aryl Substitutions: For PI3Kα inhibitors, novel series of 7- or 8-substituted-4-morpholine-quinazoline derivatives were designed. These compounds exhibited significant activity in the micromolar range for both PI3Kα inhibition and general antiproliferative activities, demonstrating the potential of C8-substitutions in targeting the PI3K/Akt/mTOR pathway.[7]
Below is a logical workflow for a typical SAR study on quinazolines.
Caption: General workflow for the design, synthesis, and evaluation of 8-substituted quinazolines.
Quantitative Data Summary
The following table summarizes experimental data for select 8-substituted quinazolines, comparing their potency against the JNK kinase. This data illustrates the significant impact of C8 modification.
| Compound ID | C8-Substituent | JNK1 IC50 (nM) | JNK3 IC50 (nM) | Cell-Based IC50 (nM) | Brain Penetration | Reference |
| 3 | H | 18 | 2 | 100 | 40% | [5] |
| 9a | N-methyl pyrazole | 13 | 1 | 33 | Poor | [5] |
| 9d | Thiazole | 6 | 0.25 | 5000 | Not Reported | [5] |
| 13a | Cl | 11 | 1 | 30 | 80% | [5] |
| 13b | Cl (with modification elsewhere) | 16 | 1 | 180 | >100% (1.7:1 ratio) | [5] |
Data synthesized from the referenced literature. IC50 values represent the concentration required for 50% inhibition.
Signaling Pathway Context: Targeting EGFR
Many quinazoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a common target in oncology.[8][9] Understanding the pathway helps contextualize the importance of potent and selective inhibitors.
Caption: Simplified EGFR signaling pathway targeted by quinazoline-based inhibitors.
Experimental Protocols
To ensure scientific integrity, the methodologies used to derive SAR data must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of 8-substituted quinazolines.
Protocol 1: General Synthesis of an 8-Chloro-Substituted Quinazoline
This protocol is a representative example adapted from methodologies described in the literature for synthesizing quinazoline derivatives.[5]
Objective: To synthesize an 8-chloro-quinazoline derivative via cyclization and subsequent Suzuki coupling.
Materials:
-
2-amino-3-chlorobenzonitrile
-
Appropriate boronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Dioxane/water solvent mixture
-
Ethanol (EtOH), n-Butanol (n-BuOH)
-
Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Cyclization to form the quinazoline core:
-
Dissolve 2-amino-3-chlorobenzonitrile in a mixture of ethanol and n-butanol.
-
Add a solution of HCl in ethanol.
-
Heat the reaction mixture at 120 °C for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude quinazoline intermediate.
-
-
Suzuki Coupling at another position (e.g., C4):
-
To the crude intermediate from Step 1, add the desired boronic acid (1.2 equivalents).
-
Add Pd(PPh3)4 (0.05 equivalents) as the catalyst.
-
Add an aqueous solution of Na2CO3 (2 M, 3 equivalents).
-
Add a dioxane/water (4:1) solvent mixture.
-
Heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purify the final product using column chromatography on silica gel to yield the pure 8-chloro-substituted quinazoline derivative.
-
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3]
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a synthesized 8-substituted quinazoline against a target kinase (e.g., JNK1 or EGFR).
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP
-
Synthesized inhibitor compound at various concentrations
-
Assay buffer
-
Phosphocellulose filter plates
-
Scintillation counter
Step-by-Step Procedure:
-
Prepare Reagents: Dilute the kinase enzyme in assay buffer to the desired concentration. Prepare serial dilutions of the inhibitor compound in DMSO, then further dilute in assay buffer. Prepare a substrate/ATP mixture containing both non-labeled ATP and [γ-³²P]ATP.
-
Initiate Reaction: In a 96-well plate, add 10 µL of the diluted inhibitor solution (or DMSO for control). Add 20 µL of the diluted enzyme solution to each well.
-
Start Phosphorylation: Initiate the kinase reaction by adding 20 µL of the substrate/[γ-³²P]ATP mixture.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure Radioactivity: Dry the plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The C8-position of the quinazoline scaffold is a powerful lever for modulating biological activity. Experimental data consistently show that 8-substitutions, particularly with halogens or small heterocycles, can dramatically increase the inhibitory potency of these molecules against key therapeutic targets like JNK and PI3K kinases.[5][7] However, this enhancement in potency is often coupled with challenges in pharmacokinetics, such as reduced cell permeability or metabolic stability.[5]
The comparative data underscores a critical principle in drug design: optimization is a multi-parameter balancing act. Future efforts in this area should focus on designing 8-substituents that not only enhance target engagement but also confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The use of bioisosteric replacements—swapping functional groups with others that have similar physical or chemical properties—at the C8-position could be a fruitful avenue for decoupling potency from poor pharmacokinetics.[10][11] Ultimately, a deep understanding of the SAR at this specific position is crucial for rationally designing the next generation of highly selective and efficacious quinazoline-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
A Comparative Analysis of Quinazoline-Based Kinase Inhibitors: A Guide for Researchers
This guide provides an in-depth comparative analysis of quinazoline-based kinase inhibitors, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product overview, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation. Our focus is on providing a scientifically rigorous and practical resource that explains the "why" behind experimental choices, ensuring a trustworthy and authoritative perspective on this critical class of therapeutics.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used primarily in oncology.[1] These heterocyclic compounds typically function as ATP-competitive inhibitors, targeting the hinge region of the kinase domain.[2] Their versatility has led to the development of inhibitors against a range of kinases, most notably the Epidermal Growth Factor Receptor (EGFR) family, Vascular Endothelial Growth Factor Receptor (VEGFR), and RET tyrosine kinase.[3][4][5] This guide will explore the key characteristics of prominent quinazoline-based inhibitors, their mechanisms of action, and the experimental frameworks for their comparative assessment.
The 4-Anilinoquinazoline Core: A Foundation for Potency and Selectivity
The archetypal structure of many quinazoline kinase inhibitors features a 4-anilino substitution, which is critical for their interaction with the ATP-binding pocket of the target kinase. The quinazoline nitrogen atoms form hydrogen bonds with the kinase hinge region, anchoring the inhibitor, while the aniline moiety extends into a more variable region, influencing potency and selectivity.[2]
Core chemical structure of the 4-anilinoquinazoline scaffold.
Comparative Analysis of FDA-Approved Quinazoline-Based Kinase Inhibitors
Several quinazoline-based kinase inhibitors have received FDA approval, each with distinct target profiles and clinical applications. This section provides a comparative overview of some of the most prominent examples.
| Inhibitor | Trade Name(s) | Primary Kinase Target(s) | Approved Indications (Selected) |
| Gefitinib | Iressa | EGFR | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations |
| Erlotinib | Tarceva | EGFR | NSCLC with EGFR mutations, Pancreatic Cancer |
| Afatinib | Gilotrif | EGFR, HER2, HER4 (irreversible) | NSCLC with EGFR mutations[6] |
| Lapatinib | Tykerb | EGFR, HER2 | HER2-positive Breast Cancer[7] |
| Vandetanib | Caprelsa | VEGFR2, EGFR, RET | Medullary Thyroid Cancer[3][8] |
| Osimertinib | Tagrisso | EGFR (including T790M mutant) | NSCLC with EGFR mutations (including T790M)[9] |
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for quantifying the potency of a kinase inhibitor. The following tables summarize the reported IC50 and Ki values for selected quinazoline-based inhibitors against their primary kinase targets. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Table 2.1: Comparative IC50 Values (nM) of Quinazoline-Based Kinase Inhibitors
| Inhibitor | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 del) | EGFR (T790M) | HER2 | VEGFR2 | RET |
| Gefitinib | 33 | ~20-50 | ~20-50 | >1000 | - | - | - |
| Erlotinib | 2 | ~20 | ~20 | >1000 | - | - | - |
| Afatinib | 0.5 | 0.4 | 0.5 | 10 | 14 | - | - |
| Lapatinib | 10.8 | - | - | - | 9.2 | - | - |
| Vandetanib | 500 | Potent Inhibition | Potent Inhibition | No significant inhibition | - | 40 | 130 |
| Osimertinib | ~500-1000 | <1 | <1 | ~10-15 | - | - | - |
Data compiled from multiple sources.[6][10][11] Values are approximate and for comparative purposes.
Table 2.2: Comparative Ki Values (nM) of Selected Quinazoline-Based Kinase Inhibitors
| Inhibitor | Kinase Target | Ki (nM) |
| Gefitinib | EGFR | 2.6 |
| Erlotinib | EGFR | 0.4 |
| Lapatinib | EGFR | 3 |
| Lapatinib | HER2 | 13 |
| Vandetanib | VEGFR2 | 4 |
Data compiled from publicly available databases and literature. Ki values provide a more direct measure of binding affinity than IC50 values.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of kinase inhibitors requires standardized and well-controlled experimental protocols. This section details the methodologies for two fundamental assays: an in vitro kinase assay to determine inhibitor potency and a cellular assay to assess the impact on downstream signaling pathways.
In Vitro Kinase Assay: Determining IC50 Values using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[12][13]
Workflow for the in vitro kinase assay to determine IC50.
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase reaction buffer.
-
Prepare serial dilutions of the quinazoline inhibitor in DMSO, and then dilute further into the kinase buffer to create a 2X compound solution. A typical starting concentration range for a new inhibitor is 10 µM to 0.1 nM.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X inhibitor solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).[12]
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot Analysis of Downstream Signaling
Western blotting is a powerful technique to assess the effect of a kinase inhibitor on the phosphorylation status of its target and downstream signaling proteins within a cellular context.[14] This provides a more physiologically relevant measure of inhibitor efficacy.
General workflow for Western blot analysis of phosphorylated proteins.
-
Cell Culture and Treatment:
-
Culture the appropriate cell line to 70-80% confluency.
-
Treat the cells with various concentrations of the quinazoline inhibitor for a specified time. Include vehicle-treated (e.g., DMSO) and positive controls.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Determine the protein concentration of each lysate using a BCA assay.[16]
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[15]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR) overnight at 4°C.[18]
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[16]
-
Quantify the band intensities using densitometry software.
-
To ensure accurate quantification, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein as a loading control.
-
Mechanisms of Acquired Resistance to Quinazoline-Based EGFR Inhibitors
A significant challenge in the clinical use of quinazoline-based EGFR inhibitors is the development of acquired resistance. Understanding these mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
First and Second-Generation Inhibitors (Gefitinib, Erlotinib, Afatinib)
The most common mechanism of acquired resistance to first and second-generation EGFR inhibitors is the "gatekeeper" T790M mutation in exon 20 of the EGFR gene.[8][16] This mutation increases the affinity of the receptor for ATP, reducing the competitive binding of the inhibitor.
Other mechanisms of resistance include:
-
MET Gene Amplification: This leads to the activation of an alternative signaling pathway that bypasses the need for EGFR signaling.[8]
-
HER2 Amplification: Similar to MET amplification, this provides a bypass signaling route.
-
Activation of Downstream Pathways: Mutations in components of the signaling cascade downstream of EGFR, such as KRAS, can render the cells independent of EGFR signaling.
-
Phenotypic Transformation: In some cases, the lung adenocarcinoma can transform into small cell lung cancer, which is not dependent on EGFR signaling.
Third-Generation Inhibitors (Osimertinib)
Osimertinib was specifically designed to be effective against the T790M resistance mutation.[9] However, resistance to osimertinib can also develop, primarily through the acquisition of a C797S mutation in the EGFR gene. This mutation prevents the covalent binding of osimertinib to the receptor. Other, less common resistance mechanisms to osimertinib are also being investigated.
Signaling Pathway and Inhibition
The following diagram illustrates a simplified EGFR signaling pathway and the points of inhibition by quinazoline-based inhibitors.
Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.
Conclusion
Quinazoline-based kinase inhibitors represent a cornerstone of targeted cancer therapy. Their efficacy is rooted in the specific interactions of the quinazoline scaffold with the ATP-binding site of key oncogenic kinases. A thorough understanding of their comparative potency, the experimental methods for their evaluation, and the mechanisms of acquired resistance is paramount for the continued development of more effective and durable cancer treatments. This guide has provided a framework for this understanding, integrating quantitative data with detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
References
- 1. A Phase II Study of Osimertinib in Patients with Advanced-Stage Non-Small Cell Lung Cancer following Prior Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR TKI) Therapy with EGFR and T790M Mutations Detected in Plasma Circulating Tumour DNA (PLASMA Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. vjoncology.com [vjoncology.com]
- 7. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Bromo-Substituted Quinazoline Derivatives Against S. aureus and E. coli
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antibiotic resistance, the scientific community is in a perpetual search for novel antimicrobial agents. Among the myriad of heterocyclic compounds, the quinazoline scaffold has emerged as a "privileged structure" due to its wide spectrum of biological activities, including potent antibacterial effects.[1][2] This guide provides a comparative analysis of the efficacy of bromo-substituted quinazoline derivatives against two clinically significant pathogens: the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. By synthesizing available experimental data, we aim to elucidate structure-activity relationships and provide a framework for the rational design of more potent quinazoline-based antibacterials.
The Rationale for Bromo-Substitution
The introduction of halogen atoms, particularly bromine, into a pharmacophore can significantly modulate its biological activity.[1] Bromine's unique properties, such as its size, electronegativity, and ability to form halogen bonds, can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile, and increase its cell permeability. In the context of quinazoline derivatives, substitutions at the 6 and 8 positions with bromine have been explored to enhance their antimicrobial potency.[1][3]
Synthesis of Bromo-Quinazoline Derivatives: A Generalized Approach
The synthesis of bromo-quinazoline derivatives typically follows a multi-step pathway, often commencing with a substituted anthranilic acid. A common route involves the acylation of the anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine to yield the desired quinazolinone core.
Caption: A generalized workflow for the synthesis of bromo-quinazoline derivatives.
Comparative Efficacy: A Look at the Experimental Data
The antibacterial efficacy of bromo-quinazoline derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The following tables summarize the reported MIC values for various bromo-substituted quinazoline derivatives against S. aureus and E. coli.
Table 1: Antibacterial Activity of 6-Bromo-Quinazolinone Derivatives
| Compound ID | Substituents | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| A-1 | 2-phenylimino-thiazolidinone, 3-(benzaldehyde-imino)-thiazolidinone | Good Activity | Good Activity | [5] |
| Compound 2 | 2-(o-aminophenyl), 3-amino | High Activity | High Activity | [6] |
Note: "Good" and "High" activity are as reported in the source, which did not always provide specific numerical MIC values in the abstract.
Table 2: Antibacterial Activity of 6,8-Dibromo-Quinazolinone Derivatives
| Compound ID | Substituents | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| Compound 85 | 3-amino-2-phenyl, with acylhydrazone side chain | Significant Activity | Significant Activity | [7] |
| Various Derivatives | oxirane hydrazino acetyl, hydrazide, oxadiazole, and pyrazole groups at position 3 | Potent Activity | Potent Activity | [3] |
Note: "Significant" and "Potent" activity are as reported in the source, which did not always provide specific numerical MIC values in the abstract.
Table 3: Antibacterial Activity of Derivatives from an 8-Bromo-2-Chloroquinazoline Scaffold
| Compound ID | Substituents at position 2 and 8 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 4a | 2-(N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amino), 8-(thiophen-2-yl) | Data not specified in abstract | Significant Activity | [8] |
| 4b | 2-(N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amino), 8-(1-methyl-1H-pyrazol-4-yl) | Data not specified in abstract | Significant Activity | [8] |
| 4c | 2-(N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amino), 8-(benzo[b]thien-2-yl) | Data not specified in abstract | Significant Activity | [8] |
| 4d | 2-(N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amino), 8-phenyl | Data not specified in abstract | Significant Activity | [8] |
Note: While specific MIC values were not available in the abstract, the study highlights significant activity, particularly against E. coli.[8]
Structure-Activity Relationship (SAR) Insights
The available data, though on varied bromo-quinazoline scaffolds, allows for the deduction of several structure-activity relationships:
-
Position of Bromine: The presence of bromine at the 6 and/or 8 positions of the quinazoline ring appears to be crucial for enhanced antimicrobial activity.[1]
-
Substituents at Position 2 and 3: The nature of the substituent at the 2 and 3 positions significantly influences the antibacterial potency. Large, aromatic, and heterocyclic moieties often contribute to increased activity.[1][2]
-
Gram-Positive vs. Gram-Negative Activity: Some studies suggest that certain quinazolinone derivatives exhibit more potent activity against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli.[1] This could be attributed to differences in the cell wall structure and permeability between the two bacterial types. However, other derivatives have shown broad-spectrum activity.[3][7]
Proposed Mechanism of Action
The precise mechanism of action for many quinazoline derivatives is still under investigation, but several potential targets have been proposed. A prominent hypothesis is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[1] By binding to this enzyme, quinazolines can disrupt DNA synthesis, leading to bacterial cell death. Other proposed mechanisms include interference with cell wall synthesis and disruption of the bacterial cell membrane.[1][9]
Caption: Proposed mechanisms of antibacterial action for bromo-quinazoline derivatives.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed, step-by-step methodology for determining the MIC of bromo-quinazoline derivatives using the broth microdilution method, based on established protocols.[10]
Materials:
-
Test compounds (bromo-quinazoline derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the log phase of growth (turbidity comparable to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with sterile MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
-
Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.
-
Caption: A streamlined workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Bromo-substituted quinazoline derivatives represent a promising class of compounds in the quest for new antibacterial agents. The available data indicates that strategic placement of bromine on the quinazoline core, coupled with appropriate substitutions at other positions, can yield compounds with significant activity against both S. aureus and E. coli. Future research should focus on synthesizing and screening a wider array of 8-bromo-4-methylquinazoline derivatives to directly assess the contribution of the methyl group and to build a more comprehensive SAR. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and to guide the development of derivatives with improved potency and a lower propensity for resistance development.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 3. rphsonline.com [rphsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. mediresonline.org [mediresonline.org]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validating the Mechanism of Action for Novel Quinazoline Compounds: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel quinazoline compounds. Moving beyond a rigid set of instructions, this document offers an in-depth technical narrative grounded in scientific expertise, designed to empower you with the rationale behind experimental choices and to ensure the generation of robust, reproducible data.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several highly successful targeted cancer therapies.[1][2] Compounds such as gefitinib, erlotinib, and lapatinib have revolutionized the treatment of specific cancer subtypes by inhibiting key signaling proteins known as tyrosine kinases.[3][4] The primary mechanism of action for many clinically approved quinazoline derivatives is the competitive inhibition of the adenosine triphosphate (ATP) binding site within the kinase domain of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][5][6][7][8] This inhibition blocks downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[9][10][11]
However, the versatility of the quinazoline scaffold allows for the development of compounds with alternative mechanisms, such as the inhibition of tubulin polymerization.[6][12][13][14][15] Therefore, a rigorous and systematic approach to validating the precise mechanism of action is paramount in the development of novel quinazoline-based therapeutics. This guide will focus on the experimental validation of EGFR/HER2 inhibition, the most common mechanism, while also touching upon how to investigate alternative modes of action.
The Core Mechanism: Inhibition of the EGFR/HER2 Signaling Cascade
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.[4][7][8][9][10][11]
Novel quinazoline compounds are often designed to interrupt this signaling cascade at its origin. The following diagram illustrates this core mechanism of action.
Caption: EGFR/HER2 Signaling Pathway and Quinazoline Inhibition.
Experimental Validation: A Multi-Faceted Approach
Validating the mechanism of action requires a series of well-designed experiments that progressively build evidence, from initial biochemical assays to cellular and target engagement studies.
Biochemical Kinase Inhibition Assay
The first step is to determine if the novel compound directly inhibits the enzymatic activity of the target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.[16][17][18][19]
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the novel quinazoline compound in 100% DMSO.
-
Create a serial dilution of the compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT). The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human EGFR (active kinase domain) and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white, opaque plate, add 5 µL of the diluted compound or vehicle control (DMSO).
-
Add 10 µL of a master mix containing the EGFR enzyme and substrate.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background (no enzyme) control values.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Proliferation and Viability Assays
To ascertain if the observed biochemical inhibition translates to a biological effect, cell-based assays are essential. The MTT assay is a widely used colorimetric method to assess cell viability.[20][21][22][23]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 for wild-type EGFR, PC-9 or H3255 for mutant EGFR) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinazoline compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Target Phosphorylation Analysis by Western Blotting
Western blotting provides direct evidence of target inhibition within the cell by measuring the phosphorylation status of the target kinase and its downstream effectors.[24][25][26][27][28]
Experimental Protocol: Western Blot for p-EGFR and p-AKT
-
Cell Treatment and Lysis:
-
Seed cells and treat with the novel quinazoline compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) or phosphorylated AKT (p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with primary antibodies for total EGFR and total AKT.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of target inhibition.
-
In-Cell Target Engagement Assay
To confirm that the compound directly interacts with its intended target in the complex environment of a living cell, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a highly sensitive method for this purpose.[1][29][30][31]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.
Principle: This assay measures the binding of a compound to a target kinase by competitive displacement of a fluorescent tracer. The target kinase is expressed in live cells as a fusion with NanoLuc® luciferase. The proximity of the tracer to the NanoLuc®-kinase fusion results in Bioluminescence Resonance Energy Transfer (BRET). When the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
Comparative Performance Analysis
A key aspect of validating a novel compound is to benchmark its performance against established drugs. The following tables provide a template for comparing a hypothetical "Novel Quinazoline X" against gefitinib and erlotinib.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | HER2 |
| Novel Quinazoline X | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Gefitinib | 1.8 µM[32] | 0.02 µM[32] | ~13.06 nM[33] | >10 µM |
| Erlotinib | ~165 nM[34] | ~5 nM[34] | ~5 nM[34] | ~0.5 µM |
Table 2: Cellular Proliferation (IC50, nM)
| Compound | A549 (EGFR WT) | PC-9 (EGFR Exon 19 Del) | H3255 (EGFR L858R) |
| Novel Quinazoline X | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Gefitinib | 17.4 µM[32] | 77.26 nM[33] | 0.003 µM[35][36] |
| Erlotinib | >10 µM | ~10 nM | ~1 nM |
Note: The provided IC50 values for gefitinib and erlotinib are compiled from various sources and should be used as a general reference. It is crucial to run these comparators alongside the novel compound in your own assays for a direct and accurate comparison.
Investigating Alternative Mechanisms: Tubulin Polymerization
If a novel quinazoline compound demonstrates potent anti-proliferative activity but weak or no inhibition of EGFR/HER2, it is essential to explore alternative mechanisms. Several quinazoline derivatives have been reported to inhibit tubulin polymerization, a critical process for cell division.[6][12][13][14][15]
Experimental Approach for Tubulin Polymerization Inhibition:
-
In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
-
Cell Cycle Analysis by Flow Cytometry: Compounds that inhibit tubulin polymerization typically cause cell cycle arrest in the G2/M phase.
-
Immunofluorescence Microscopy: This technique can be used to visualize the effects of the compound on the microtubule network within cells.
Conclusion
Validating the mechanism of action for a novel quinazoline compound is a critical step in the drug discovery process. By employing a systematic and multi-faceted approach that combines biochemical, cellular, and target engagement assays, researchers can build a robust and compelling data package. This guide provides a scientifically grounded framework and detailed protocols to enable the thorough characterization of these promising therapeutic agents. The comparative analysis against established drugs is essential for understanding the potential advantages and liabilities of a new compound, ultimately guiding its path toward clinical development.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 2. rsc.org [rsc.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. HER2 - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. promega.com [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. promega.com [promega.com]
- 19. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 20. clyte.tech [clyte.tech]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 30. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. jstage.jst.go.jp [jstage.jst.go.jp]
- 33. researchgate.net [researchgate.net]
- 34. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Bromo-4-methylquinazoline: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 8-Bromo-4-methylquinazoline (CAS No. 1666113-01-4). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining compliance with environmental regulations, and fostering a culture of safety and responsibility within the research community. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Immediate Safety and Hazard Summary
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: May cause skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including during disposal procedures.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dusts or vapors.[5] |
In the event of a spill, immediately evacuate the area and consult your institution's emergency procedures. For small spills, use an inert absorbent material. For large spills, contact your Environmental Health and Safety (EHS) department immediately.
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Storage
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. As a brominated organic compound, this compound waste must be categorized as Halogenated Organic Solid Waste .[6][7][8]
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.[7]
-
Do not mix with acidic, basic, or oxidizing waste streams.
-
Keep solid and liquid waste in separate, clearly labeled containers.
dot
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.
Materials Required:
-
Designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solids.
-
Waste accumulation log.
-
Appropriate PPE as outlined in Section 1.
Procedure:
-
Container Labeling: Before depositing any waste, ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "1666113-01-4," and the associated hazard symbols (e.g., toxic, irritant).[9]
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Minimize the generation of dust. For solutions containing this compound, use a designated container for halogenated organic liquid waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must also be placed in the designated hazardous waste container.
-
Container Sealing: Securely close the container lid after each addition of waste to prevent the release of vapors.
-
Log Entry: Record the quantity of waste added to the container in the waste accumulation log. This documentation is crucial for regulatory compliance.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Once the container is full, or in accordance with your institution's timelines, arrange for pick-up and disposal by a certified hazardous waste management company or your institution's EHS department.
Disposal Methodologies: The Scientific Rationale
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a permitted hazardous waste incinerator.[7]
Why Incineration?
-
Complete Destruction: Incineration at high temperatures (typically >850°C) can break down the complex and stable quinazoline ring structure and the carbon-bromine bond.[10]
-
Environmental Protection: Proper incineration with advanced flue gas cleaning systems ensures that harmful combustion byproducts, such as hydrogen bromide (HBr) and potentially polybrominated dibenzofurans, are captured and neutralized before release into the atmosphere.[10][11][12]
Landfill disposal is not recommended for halogenated organic compounds due to their potential to leach into the soil and groundwater, leading to long-term environmental contamination.[12]
dot
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of hazard identification, proper segregation, and certified disposal methods, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 8-Bromo-4-chloroquinazoline | 125096-72-2 [sigmaaldrich.com]
- 5. synzeal.com [synzeal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. uakron.edu [uakron.edu]
- 9. This compound | 1666113-01-4 [chemicalbook.com]
- 10. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Safe Handling of 8-Bromo-4-methylquinazoline
For the modern researcher navigating the complexities of drug discovery and organic synthesis, a profound understanding of chemical safety is not merely a procedural formality but the very bedrock of scientific integrity and innovation. 8-Bromo-4-methylquinazoline, a heterocyclic compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to its handling. This guide synthesizes critical safety protocols and operational insights, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
The causality behind these hazards lies in the reactivity of the quinazoline core, further influenced by the bromo- and methyl-substituents. These functional groups can interact with biological macromolecules, leading to irritation and toxicity. Therefore, the cornerstone of our safety protocol is the prevention of direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical, non-negotiable aspect of handling this compound. The following table outlines the minimum requirements, with the rationale explained to ensure informed compliance.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn in addition when there is a risk of splashing.[3][4] | Protects against accidental splashes of solutions or fine dust particles that can cause serious eye damage.[3] |
| Skin Protection | Nitrile or neoprene gloves. Inspect for tears or perforations before each use. A flame-resistant lab coat, fully buttoned, is mandatory.[3][4] | Prevents skin contact, which can lead to irritation.[3] Contaminated gloves should be removed and disposed of immediately.[3] |
| Respiratory Protection | A fit-tested N95 or N100 NIOSH-approved mask for handling the solid compound. For larger quantities or potential for aerosolization, a full face-piece chemical cartridge-type respirator is recommended.[4] | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1][3] |
Operational Plan: From Benchtop to Waste
A comprehensive operational plan ensures safety at every stage of the experimental workflow.
3.1. Handling and Preparation:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation risks.[3][5]
-
Weighing: When weighing the solid, use a draft shield to prevent the dispersal of fine particles.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.[3]
3.2. Storage:
-
Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area.[6]
-
Keep it away from incompatible substances such as strong oxidizing agents.[5]
3.3. Spill Management:
In the event of a spill, immediate and decisive action is critical.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[6] For a liquid spill, absorb it with an inert material and place it in a sealed container.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
3.4. Disposal Plan:
-
Waste Collection: All waste containing this compound must be collected in a clearly labeled, sealed container.[3]
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[6]
Emergency Procedures: Swift and Informed Action
In the case of accidental exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Wash the skin with soap and water. If irritation persists, seek medical attention.[3][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research. This commitment to safety is the hallmark of a truly exceptional scientist.
References
- 1. synzeal.com [synzeal.com]
- 2. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
